molecular formula C19H28O2 B593656 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

Número de catálogo: B593656
Peso molecular: 288.4 g/mol
Clave InChI: FUFAUPPSWATCTQ-JLNKQSITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid is an unusual polyunsaturated fatty acid (PUFA) generated during the synthesis of docosahexaenoic acid-d5. While the physiological properties of this compound are not known, dietary intake of n-3 long-chain PUFAs provides potential health benefits.

Propiedades

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFAUPPSWATCTQ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling a Rare Omega-3 Fatty Acid: A Technical Guide to 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a C19:5 Polyunsaturated Fatty Acid Intermediate

For researchers, scientists, and professionals in drug development, the exploration of novel fatty acids is a critical frontier in understanding lipid metabolism and identifying potential therapeutic agents. This technical guide delves into the discovery and characteristics of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid, a rare C19:5 n-3 polyunsaturated fatty acid (PUFA). While not as widely studied as its longer-chain counterparts like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), its unique structure as an odd-chain fatty acid suggests a specialized role in biochemical pathways.

Discovery and Origins: An Intermediate in Biosynthesis

The initial identification of this compound is not characterized by a singular "discovery" event in the traditional sense of isolating a novel natural product. Instead, its existence has been elucidated through the comprehensive study of fatty acid biosynthesis and metabolism. Evidence suggests that this C19:5 fatty acid emerges as a byproduct or intermediate in both biological and synthetic chemical processes.

One key context for its appearance is as a byproduct in the chemical synthesis of other polyunsaturated fatty acids. For instance, it has been identified as a byproduct during the synthesis of 4(Z),7(Z),10(Z),13(Z)-hexadecatetraenoic acid methyl ester[1]. This indicates that under certain chemical conditions, the elongation and desaturation processes can lead to the formation of this unusual 19-carbon chain.

From a biological perspective, while not a major component of most lipid profiles, its structure is consistent with its potential role as a transient intermediate in the complex pathways of omega-3 fatty acid metabolism. The established pathways for the biosynthesis of long-chain PUFAs like docosapentaenoic acid (DPA) and DHA involve a series of elongation and desaturation steps acting on shorter-chain precursors like alpha-linolenic acid (ALA)[2][3]. It is plausible that alternative enzymatic activities, such as a single-carbon chain shortening (alpha-oxidation) of a C20:5 precursor (EPA), could lead to the formation of this C19:5 fatty acid.

Physicochemical Properties and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below. This information is critical for its identification, purification, and further experimental investigation.

PropertyValueReference
Chemical Formula C₁₉H₂₈O₂[4]
Molecular Weight 288.43 g/mol [4]
CAS Number 136156-13-3[1][4]
Appearance Liquid[4]
Purity >95% (as commercially available)[4]
Storage Freezer (-20°C)[4]
Solubility In solution (e.g., ethanol)[1]

Experimental Protocols

Due to the limited number of studies focused specifically on this fatty acid, detailed experimental protocols for its de novo synthesis or isolation from natural sources are not widely published. However, based on established methodologies for fatty acid research, the following protocols can be adapted.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol outlines the general procedure for the identification of this compound in a complex lipid mixture after conversion to its fatty acid methyl ester (FAME).

  • Lipid Extraction: Extract total lipids from the sample using the Folch method (chloroform:methanol, 2:1 v/v).

  • Transesterification: Prepare FAMEs by treating the lipid extract with a solution of methanolic HCl or BF₃-methanol at 60-80°C for 1-2 hours.

  • Purification: Purify the FAMEs using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • GC-MS Analysis:

    • Column: Use a polar capillary column suitable for FAME separation (e.g., BPX70).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Identification: Identify the FAME of this compound by comparing its retention time and mass spectrum with that of an authentic standard.

Protocol 2: General Scheme for Chemical Synthesis

The chemical synthesis of polyunsaturated fatty acids is a complex process often involving multiple steps of building blocks assembly and stereospecific reactions. A plausible synthetic route for this compound would likely involve the coupling of smaller, unsaturated fragments via Wittig reactions or other carbon-carbon bond-forming reactions, followed by functional group manipulations to yield the final carboxylic acid. The generation of this specific fatty acid as a byproduct suggests that side reactions or impurities in starting materials during the synthesis of other PUFAs can lead to its formation.

Putative Biosynthetic Pathway and Signaling

While a definitive and exclusive signaling pathway for this compound has not been elucidated, its structural similarity to other n-3 PUFAs suggests it could potentially interact with the same enzymatic machinery and signaling cascades. The diagram below illustrates a hypothetical position of this C19:5 fatty acid within the broader context of omega-3 fatty acid metabolism.

PUFA_Metabolism ALA α-Linolenic Acid (C18:3n-3) SDA Stearidonic Acid (C18:4n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (C20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (C20:5n-3) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (C22:5n-3) EPA->DPA Elongase C19_5 4(Z),7(Z),10(Z),13(Z),16(Z)- Nonadecapentaenoic Acid (C19:5n-3) EPA->C19_5 α-oxidation (hypothetical) Prostaglandins Prostaglandins, Leukotrienes EPA->Prostaglandins HPA Heneicosapentaenoic Acid (C21:5n-3) DHA Docosahexaenoic Acid (C22:6n-3) DPA->DHA Δ6-desaturase, Peroxisomal β-oxidation Resolvins Resolvins, Protectins DHA->Resolvins C19_5->Prostaglandins ? C19_5->Resolvins ?

Caption: Hypothetical position of C19:5n-3 in omega-3 fatty acid metabolism.

This diagram illustrates the established "Sprecher pathway" for DHA synthesis and proposes a hypothetical alpha-oxidation step from EPA that could lead to the formation of the C19:5 fatty acid. As an n-3 PUFA, it is conceivable that it could serve as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, potentially leading to the formation of novel bioactive lipid mediators, though this remains to be experimentally verified.

Future Directions and Research Opportunities

The relative obscurity of this compound presents a unique opportunity for novel research. Key areas for future investigation include:

  • Natural Occurrence: Comprehensive lipidomic analyses of various marine and terrestrial organisms to determine if this fatty acid is present in detectable quantities in nature.

  • Biosynthetic Origin: Elucidation of the specific enzymatic pathways responsible for its formation in biological systems.

  • Biological Activity: Investigation of its effects on cellular signaling, inflammation, and other physiological processes. This includes its potential role as a precursor to novel specialized pro-resolving mediators (SPMs).

  • Pharmacological Potential: Assessment of its therapeutic potential in the context of inflammatory diseases, metabolic disorders, and other conditions where omega-3 fatty acids have shown promise.

The study of this rare C19:5 n-3 fatty acid is in its infancy. Further research is warranted to fully understand its origins, metabolism, and potential biological significance, which may open new avenues for nutritional science and drug development.

References

Unveiling the Obscure: A Technical Guide to the Natural Sources of C19:5 Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of natural sources of C19:5 polyunsaturated fatty acids (PUFAs). Tailored for researchers, scientists, and drug development professionals, this document delves into the known biological reservoirs of these rare fatty acids, details the methodologies for their study, and explores their potential biological significance.

Introduction: The Enigma of C19:5 Polyunsaturated Fatty Acids

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and precursors to a vast array of signaling molecules. While even-chain PUFAs like eicosapentaenoic acid (EPA; 20:5) and docosahexaenoic acid (DHA; 22:6) are well-studied for their profound health benefits, odd-chain PUFAs, particularly the highly unsaturated C19:5, remain largely enigmatic. These molecules represent a frontier in lipid research, with their unique structures suggesting novel biological activities and therapeutic potential. This guide aims to consolidate the disparate information available on the natural origins of C19:5 PUFAs, providing a foundational resource for their further investigation and exploitation.

Natural Sources of C19:5 Polyunsaturated Fatty Acids

Current research points towards marine invertebrates, particularly sponges, as the primary, albeit rare, natural sources of C19:5 PUFAs. These fatty acids often belong to a unique structural class known as non-methylene-interrupted (NMI) fatty acids, where the double bonds are not separated by the typical single methylene group. This structural feature confers distinct chemical and biological properties.

Marine Sponges: A Reservoir of Novel Lipids

Sponges (Phylum Porifera) are renowned for their chemical diversity, producing a plethora of secondary metabolites with potent biological activities. Their complex symbiotic relationships with microorganisms are thought to contribute to this vast chemical repertoire. Several studies have identified unusual and very-long-chain fatty acids (VLCFAs) in sponges, including odd-chain and NMI PUFAs.

While quantitative data for C19:5 remains exceptionally scarce in publicly available literature, the consistent discovery of novel long-chain PUFAs in sponges, particularly from the class Demospongiae, strongly suggests they are the most promising candidates for harboring C19:5. For instance, studies on the fatty acid profiles of various marine sponges have revealed a predominance of unusual fatty acids, some with chain lengths extending beyond C30. The presence of a Δ19-desaturase activity has been identified in freshwater sponges, indicating the enzymatic machinery for modifying the terminal end of long-chain fatty acids exists in this phylum.

Table 1: Qualitative Occurrence of Unusual PUFAs in Marine Sponges

Sponge Genus/SpeciesUnusual Fatty Acid CharacteristicsCitation
Haliclona sp.Contains a variety of long-chain and polyacetylenic fatty acids.[1]
Axinella corrugataHigh content of odd-chain fatty acids.[2]
General DemospongiaePresence of "demospongic acids," which are very-long-chain Δ5,9 PUFAs.[3]

Note: This table highlights the potential for finding C19:5 in these organisms due to their known production of other unusual fatty acids. Direct quantitative data for C19:5 is not yet available in the cited literature.

Marine Microalgae: The Primary Producers

Microalgae are the foundational producers of most PUFAs in the marine food web.[4] While typically known for producing even-chain PUFAs like EPA and DHA, the vast biodiversity of microalgae presents a potential, yet underexplored, source of odd-chain PUFAs. Some species are known to produce odd-chain saturated and monounsaturated fatty acids, suggesting that the biosynthetic pathways for creating odd-chain precursors exist. Further high-throughput screening of diverse microalgal species is warranted to identify potential C19:5 producers.

Experimental Protocols for the Study of C19:5 PUFAs

The investigation of rare fatty acids like C19:5 requires robust and sensitive analytical techniques. The following section outlines the key experimental protocols for the extraction, identification, and quantification of these molecules from biological samples.

Lipid Extraction

A crucial first step is the efficient extraction of total lipids from the source organism. The Folch and Bligh & Dyer methods are standard procedures, with modifications often required depending on the sample matrix.

Protocol 1: Modified Bligh & Dyer Lipid Extraction for Marine Invertebrates

  • Homogenization: Homogenize a known weight of lyophilized and ground tissue in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water, v/v/v), inducing phase separation.

  • Lipid Recovery: Centrifuge the mixture to facilitate phase separation. The lower chloroform layer, containing the total lipids, is carefully collected.

  • Drying and Quantification: The solvent is evaporated under a stream of nitrogen, and the total lipid extract is weighed.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, the extracted fatty acids must be derivatized to their corresponding fatty acid methyl esters (FAMEs).

Protocol 2: Transesterification to FAMEs

  • Saponification: Dissolve the lipid extract in a known volume of toluene and add a methanolic solution of sodium hydroxide. Heat the mixture to saponify the fatty acid esters.

  • Methylation: Add boron trifluoride in methanol (BF3-MeOH) and heat to methylate the free fatty acids.

  • Extraction: After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

  • Purification: The hexane layer is collected and may be further purified using solid-phase extraction (SPE) if necessary.

Identification and Quantification by Gas Chromatography (GC)

GC coupled with a flame ionization detector (GC-FID) is the standard method for quantifying known FAMEs. For the identification of novel or unknown fatty acids like C19:5, GC coupled with mass spectrometry (GC-MS) is essential.

GC-FID/MS Conditions:

  • Column: A polar capillary column (e.g., BPX70 or SP-2560) is typically used for the separation of FAMEs.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is crucial for resolving complex mixtures of FAMEs. A typical program might start at a low temperature (e.g., 60°C), ramp up to an intermediate temperature (e.g., 180°C) at a moderate rate, and then ramp up to a final temperature (e.g., 240°C) at a slower rate to resolve long-chain PUFAs.

  • Identification (GC-MS): Mass spectra of unknown peaks are compared with commercial libraries (e.g., NIST, Wiley) and published spectra of known fatty acids. For novel structures, further analysis of the fragmentation patterns is required.

  • Quantification (GC-FID): The peak area of each FAME is compared to the peak area of an internal standard (e.g., C19:0 or C23:0 FAME) of a known concentration.

Potential Signaling Pathways and Biological Activities

While no signaling pathways have been definitively elucidated for C19:5 PUFA, we can extrapolate potential roles based on the known functions of other PUFAs, particularly NMI-PUFAs.

Incorporation into Cellular Membranes

Like other PUFAs, C19:5 is likely incorporated into the phospholipids of cellular membranes, where it can influence membrane fluidity, lipid raft formation, and the function of membrane-bound proteins. The unusual non-methylene-interrupted structure may confer increased resistance to lipid peroxidation compared to methylene-interrupted PUFAs.

Precursor to Bioactive Metabolites

PUFAs are precursors to a class of signaling molecules called oxylipins (e.g., prostaglandins, leukotrienes), which are potent regulators of inflammation and immunity. It is plausible that C19:5 can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce novel, odd-chain oxylipins with unique biological activities.

PUFA_Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol C19:5_PL C19:5 in Phospholipids C19:5_Free Free C19:5 C19:5_PL->C19:5_Free PLA2 COX COX Enzymes C19:5_Free->COX LOX LOX Enzymes C19:5_Free->LOX Odd_Oxylipins Novel Odd-Chain Oxylipins COX->Odd_Oxylipins LOX->Odd_Oxylipins Biological_Effects Biological Effects (e.g., Anti-inflammatory) Odd_Oxylipins->Biological_Effects Signaling

Hypothetical metabolic pathway of C19:5 PUFA.
Potential Therapeutic Effects

Research on other NMI-PUFAs has revealed a range of promising biological activities, including anti-inflammatory and cytotoxic effects.[5] It is conceivable that C19:5 and its derivatives could exhibit similar properties, making them interesting candidates for drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

Conclusion and Future Directions

The study of C19:5 polyunsaturated fatty acids is a nascent field with significant potential. While their natural sources appear to be rare, the unique structural features of these molecules suggest they may possess novel biological functions. Marine invertebrates, especially sponges, represent the most promising avenue for the discovery and isolation of C19:5. Future research should focus on:

  • Targeted Screening: Comprehensive lipidomic analysis of a wider range of marine organisms, particularly from underexplored environments, is needed to identify rich sources of C19:5.

  • Biosynthetic Pathway Elucidation: Understanding the enzymatic machinery responsible for the synthesis of odd-chain and NMI-PUFAs will be crucial for their potential biotechnological production.

  • Biological Function and Therapeutic Potential: In-depth studies are required to determine the specific biological roles of C19:5 and its metabolites and to evaluate their efficacy in models of human disease.

This technical guide provides a solid foundation for researchers embarking on the exciting journey of exploring the world of C19:5 polyunsaturated fatty acids. The insights gained from such research have the potential to open up new avenues for the development of novel therapeutics and nutraceuticals.

References

The Modern Researcher's Guide to Odd-Chain Polyunsaturated Fatty Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Advanced Applications in Research and Drug Development

The burgeoning field of lipidomics has cast a spotlight on odd-chain polyunsaturated fatty acids (OC-PUFAs), a class of lipids once considered minor players in cellular metabolism. Emerging evidence of their roles in metabolic health, signaling, and as potential therapeutic agents has fueled a surge in research dedicated to understanding and harnessing their biosynthesis. This technical guide provides an in-depth exploration of the core pathways, enzymatic machinery, and metabolic engineering strategies for the production of OC-PUFAs, tailored for researchers, scientists, and drug development professionals.

The Core Pathway: A Propionyl-CoA Beginning

Unlike their even-chain counterparts, which are initiated by the two-carbon acetyl-CoA, the biosynthesis of all odd-chain fatty acids (OCFAs) commences with the three-carbon primer, propionyl-CoA.[1] This fundamental difference is the cornerstone of OCFA and subsequent OC-PUFA synthesis. The fatty acid synthase (FAS) complex utilizes propionyl-CoA as the starter unit, followed by sequential additions of two-carbon units from malonyl-CoA, leading to the formation of saturated OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[2][3]

The generation of the crucial precursor, propionyl-CoA, can be achieved through several metabolic routes, which present key targets for metabolic engineering.

Propionyl-CoA Biosynthetic Pathways

A variety of pathways can be engineered or exploited to increase the intracellular pool of propionyl-CoA, thereby driving flux towards OCFA synthesis. These include:

  • The Aspartate/α-Ketobutyrate Pathway: This pathway starts from the central metabolite oxaloacetate, which is converted through a series of enzymatic steps involving aspartate and threonine to produce α-ketobutyrate. The pyruvate dehydrogenase (PDH) complex can then convert α-ketobutyrate to propionyl-CoA.[4]

  • Amino Acid Catabolism: The breakdown of amino acids such as valine, isoleucine, methionine, and threonine can also generate propionyl-CoA.[5]

  • Beta-Oxidation of Even-Chain Fatty Acids: While primarily a catabolic process, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[6]

  • Exogenous Precursor Supplementation: A common laboratory and industrial strategy involves feeding cultures with propionate, which is then activated to propionyl-CoA by propionyl-CoA synthetase.[3]

Propionyl-CoA_Biosynthesis_Pathways Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Threonine Threonine Aspartate->Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Propionyl_CoA Propionyl-CoA alpha_Ketobutyrate->Propionyl_CoA PDH Complex OCFA_Synthesis Odd-Chain Fatty Acid Synthesis Propionyl_CoA->OCFA_Synthesis Val_Ile_Met_Thr Valine, Isoleucine, Methionine, Threonine Val_Ile_Met_Thr->Propionyl_CoA Catabolism Propionate Propionate (Exogenous) Propionate->Propionyl_CoA Propionyl-CoA Synthetase

Key metabolic pathways for the generation of propionyl-CoA.

From Saturated to Unsaturated: The Role of Desaturases and Elongases

The synthesis of OC-PUFAs from saturated OCFAs mirrors the pathways for even-chain PUFA production, involving a series of desaturation and elongation steps.

  • Desaturases introduce double bonds at specific positions in the fatty acyl chain. These enzymes exhibit varying substrate specificities, and the expression of heterologous desaturases is a common strategy to produce novel PUFAs.

  • Elongases extend the carbon chain of fatty acids by two carbons, utilizing malonyl-CoA as the donor.

The interplay between these two enzyme families determines the final structure of the OC-PUFA. For instance, to produce a C21 OC-PUFA, a C15 or C17 saturated OCFA would undergo multiple rounds of desaturation and elongation.

OC_PUFA_Synthesis_Pathway Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS C15_0 Pentadecanoic Acid (C15:0) FAS->C15_0 C17_0 Heptadecanoic Acid (C17:0) FAS->C17_0 Desaturase Desaturase(s) C17_0->Desaturase OC_MUFA Odd-Chain Monounsaturated Fatty Acids (e.g., C17:1) Desaturase->OC_MUFA OC_PUFA Odd-Chain Polyunsaturated Fatty Acids (e.g., C21:5) Desaturase->OC_PUFA Elongase Elongase(s) Elongase->Desaturase OC_MUFA->Elongase

Generalized pathway for the biosynthesis of OC-PUFAs.

Quantitative Data on OCFA and OC-PUFA Production

Metabolic engineering efforts have significantly increased the production of OCFAs and OC-PUFAs in various microbial hosts. The following tables summarize key quantitative data from published studies.

Table 1: OCFA and OC-PUFA Titers in Engineered Microorganisms

MicroorganismEngineering StrategyKey Gene(s) ModifiedPrecursor(s)OCFA/OC-PUFA Titer (g/L)Reference
Yarrowia lipolyticaDe novo synthesis via threonine pathwayOverexpression of 7 genes in threonine biosynthesisGlucose0.36 (total OCFAs)
Yarrowia lipolyticaPropionate utilization and pathway engineeringphd1Δ, mfe1Δ, tgl4Δ, GPD1↑, DGA2↑, PCT↑Propionate, Acetate1.87 (total OCFAs)[7]
Schizochytrium sp.NADPH supply and relief of ACC feedback inhibitionmalic enzyme↑, ELO3↑Glucose3.32 (total OCFAs)[8]

Table 2: Fatty Acid Profiles of Engineered Yarrowia lipolytica

StrainRelevant GenotypePrecursor(s)C15:0 (% of total FAs)C17:0 (% of total FAs)C17:1 (% of total FAs)Total OCFAs (% of total FAs)Reference
Wild-Type-Glucose0.30.50.040.84
EngineeredFull threonine pathway overexpressionGlucose1.22.50.163.86
Wild-Type-Propionate---28.3[5]
Engineeredphd1ΔPropionate---46.8[5]
EngineeredObese strain with PCT overexpressionPropionate, Acetate-->4565.9[7][9]

Experimental Protocols

Lipid Extraction from Microbial Cells (Bligh-Dyer Method)

This protocol is a widely used method for extracting total lipids from microbial biomass.[8][10]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Lyophilized microbial cell pellet

  • Glass centrifuge tubes with Teflon-lined caps

  • Homogenizer or sonicator

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 10-20 mg of lyophilized cell pellet into a glass centrifuge tube.

  • Add 1 mL of methanol and vortex thoroughly to resuspend the cells.

  • Add 0.5 mL of chloroform and vortex for 1 minute.

  • Add 0.4 mL of deionized water and vortex for 1 minute. The mixture should become a single phase.

  • To induce phase separation, add an additional 0.5 mL of chloroform and 0.5 mL of deionized water. Vortex for 2 minutes.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer to a new pre-weighed glass tube.

  • Re-extract the remaining aqueous and solid phases with 1 mL of chloroform. Vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Evaporate the solvent from the pooled organic phases under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Determine the dry lipid weight and resuspend in a known volume of chloroform or hexane for storage at -20°C.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

Fatty acids are derivatized to their more volatile methyl esters for analysis by gas chromatography.[11][12]

Materials:

  • Lipid extract

  • Methanolic HCl (e.g., 5% v/v) or Boron trifluoride-methanol solution (BF3-methanol, 14%)

  • Hexane or petroleum ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with Teflon-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Transfer the dried lipid extract to a glass reaction vial.

  • Add 1 mL of methanolic HCl or BF3-methanol solution.

  • Add an internal standard (e.g., a known amount of C19:0) for quantification.

  • Cap the vial tightly and heat at 80-100°C for 1-2 hours.

  • Cool the reaction vial to room temperature.

  • Add 1 mL of hexane or petroleum ether and 0.5 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper organic layer.

  • Centrifuge briefly to aid phase separation.

  • Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried FAMEs solution to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol provides a general framework for the analysis of FAMEs. Specific parameters may need to be optimized for the instrument and column used.[13][14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column like a FAMEWAX or a biscyanopropyl phase column)

Typical GC Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 240°C at 4°C/min, hold for 10 minutes

  • Split Ratio: 10:1 to 50:1, depending on sample concentration

Typical MS Parameters:

  • Ion Source Temperature: 230°C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification of specific FAMEs.

Data Analysis:

  • Identify individual FAMEs by comparing their retention times and mass spectra to those of authentic standards and libraries (e.g., NIST).

  • Quantify each FAME by integrating the peak area and comparing it to the peak area of the internal standard.

In Vitro Fatty Acid Desaturase Activity Assay

This assay measures the conversion of a radiolabeled fatty acid substrate to its desaturated product by a microsomal enzyme preparation.[11]

Materials:

  • Microsomal fraction prepared from cells expressing the desaturase of interest

  • Radiolabeled fatty acid substrate (e.g., [1-14C]-linoleic acid)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.2)

  • Cofactors: NADH or NADPH, ATP, Coenzyme A, MgCl2

  • Reaction termination solution (e.g., 2 M KOH in ethanol)

  • Organic solvents for extraction (e.g., diethyl ether)

  • HPLC system for separation of fatty acids

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and microsomal protein (e.g., 100 µg).

  • Initiate the reaction by adding the radiolabeled fatty acid substrate.

  • Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the termination solution.

  • Saponify the lipids by heating at 70°C for 30 minutes.

  • Acidify the mixture to protonate the fatty acids.

  • Extract the fatty acids with an organic solvent.

  • Separate the substrate and product fatty acids using HPLC.

  • Collect the fractions corresponding to the substrate and product peaks.

  • Quantify the radioactivity in each fraction using a liquid scintillation counter.

  • Calculate the enzyme activity as pmol of product formed per minute per mg of protein.

Metabolic Engineering Workflow for OC-PUFA Production

The rational design of microbial cell factories for high-yield OC-PUFA production follows a systematic workflow.

Metabolic_Engineering_Workflow Host_Selection 1. Host Selection (e.g., Y. lipolytica, Schizochytrium sp.) Pathway_Design 2. Pathway Design and Precursor Enhancement Host_Selection->Pathway_Design Gene_Sourcing 3. Gene Sourcing and Codon Optimization Pathway_Design->Gene_Sourcing Strain_Construction 4. Strain Construction (Gene Overexpression/Knockout) Gene_Sourcing->Strain_Construction Fermentation 5. Fermentation and Process Optimization Strain_Construction->Fermentation Analysis 6. Analysis of Fatty Acid Profile (GC-MS) Fermentation->Analysis Iteration 7. Iterative Design and Engineering Analysis->Iteration Iteration->Pathway_Design

A typical workflow for the metabolic engineering of microorganisms.

This workflow involves selecting a suitable host organism, designing the biosynthetic pathway, sourcing and optimizing genes, constructing the engineered strain, optimizing fermentation conditions, and analyzing the product profile, followed by iterative cycles of improvement.

Conclusion

The biosynthesis of odd-chain polyunsaturated fatty acids is a rapidly advancing field with significant potential for the development of novel therapeutics, nutraceuticals, and specialty chemicals. A thorough understanding of the underlying biochemical pathways, coupled with advanced metabolic engineering strategies and robust analytical techniques, is crucial for unlocking the full potential of these unique molecules. This guide provides a comprehensive technical foundation for researchers and developers to accelerate their efforts in this exciting area of lipid science.

References

An In-Depth Technical Guide on the Biological Role of 4,7,10,13,16-Docosapentaenoic Acid (n-6)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial research indicates a significant scarcity of in-depth biological data specifically for 4,7,10,13,16-nonadecapentaenoic acid. Therefore, this guide will focus on the closely related and well-characterized C22 polyunsaturated fatty acid, 4,7,10,13,16-docosapentaenoic acid (DPA n-6) , for which substantial scientific literature is available. DPA (n-6) shares a similar naming convention and is a crucial player in fatty acid metabolism.

Introduction

4,7,10,13,16-Docosapentaenoic acid (DPA n-6), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA), is an important intermediate in the metabolic pathway of essential fatty acids. While not as extensively studied as arachidonic acid (ARA) or the omega-3 fatty acid docosahexaenoic acid (DHA), DPA (n-6) plays a significant role in cellular lipid composition and metabolism. This technical guide provides a comprehensive overview of its biosynthesis, metabolism, and known biological functions, tailored for researchers, scientists, and drug development professionals.

Biosynthesis and Metabolism

The synthesis of DPA (n-6) is a multi-step process involving both microsomal and peroxisomal enzymes. It is not obtained directly from the diet in significant amounts but is synthesized endogenously from the essential fatty acid linoleic acid (18:2 n-6).

The established metabolic pathway for the formation of 4,7,10,13,16-docosapentaenoic acid (22:5 n-6) from 7,10,13,16-docosatetraenoic acid (22:4 n-6) is as follows: 7,10,13,16-22:4 → 9,12,15,18-24:4 → 6,9,12,15,18-24:5 → 4,7,10,13,16-22:5.[1][2] This pathway highlights a series of elongation and desaturation reactions.

A key aspect of DPA (n-6) regulation is its preferential movement out of peroxisomes for esterification into phospholipids, rather than undergoing further degradation through β-oxidation.[1][2] This is particularly true for fatty acids with their first double bond at the fourth position.[1][2]

Signaling and Metabolic Pathways

The biosynthesis of DPA (n-6) is intricately linked with the metabolism of other polyunsaturated fatty acids. The pathway involves a series of enzymatic steps, including elongation and desaturation, occurring in different cellular compartments.

Biosynthesis of 4,7,10,13,16-Docosapentaenoic Acid (DPA n-6) Linoleic_Acid Linoleic Acid (18:2 n-6) gamma_Linolenic_Acid γ-Linolenic Acid (18:3 n-6) Linoleic_Acid->gamma_Linolenic_Acid Δ6-Desaturase Dihomo_gamma_Linolenic_Acid Dihomo-γ-Linolenic Acid (20:3 n-6) gamma_Linolenic_Acid->Dihomo_gamma_Linolenic_Acid Elongase Arachidonic_Acid Arachidonic Acid (20:4 n-6) Dihomo_gamma_Linolenic_Acid->Arachidonic_Acid Δ5-Desaturase Adrenic_Acid Adrenic Acid (22:4 n-6) 7,10,13,16-Docosatetraenoic Acid Arachidonic_Acid->Adrenic_Acid Elongase Tetracosatetraenoic_Acid 9,12,15,18-Tetracosatetraenoic Acid (24:4 n-6) Adrenic_Acid->Tetracosatetraenoic_Acid Elongase Tetracosapentaenoic_Acid 6,9,12,15,18-Tetracosapentaenoic Acid (24:5 n-6) Tetracosatetraenoic_Acid->Tetracosapentaenoic_Acid Δ6-Desaturase DPA_n6 4,7,10,13,16-Docosapentaenoic Acid (DPA n-6) (22:5 n-6) Tetracosapentaenoic_Acid->DPA_n6 One cycle of β-oxidation Beta_Oxidation β-Oxidation DPA_n6->Beta_Oxidation Further Degradation (minor pathway) Esterification Esterification into Phospholipids DPA_n6->Esterification

Biosynthesis of 4,7,10,13,16-Docosapentaenoic Acid (DPA n-6).

Quantitative Data

The metabolic fate of DPA (n-6) and its precursors is influenced by the rates of enzymatic reactions, particularly esterification into phospholipids.

Fatty AcidRate of Esterification into 1-acyl-sn-glycero-3-phosphocholine (nmol/min per mg of microsomal protein)
4,7,10,13,16-Docosapentaenoic acid (22:5 n-6)135[1][2]
7,10,13,16-Docosatetraenoic acid (22:4 n-6)18[1][2]
5,8,11,14-Eicosatetraenoic acid (Arachidonic Acid, 20:4 n-6)160[1][2]

Table 1: Comparative Rates of Esterification of Various Polyunsaturated Fatty Acids. This table clearly shows that DPA (n-6) is readily esterified into phospholipids, at a rate significantly higher than its precursor, adrenic acid, and comparable to that of arachidonic acid.

Experimental Protocols

The elucidation of the DPA (n-6) biosynthetic pathway has been made possible through a series of in vitro experiments using radiolabeled fatty acid precursors.

General Experimental Workflow for Studying Fatty Acid Metabolism

Experimental Workflow for Fatty Acid Metabolism Studies Start Start Preparation Preparation of Radiolabeled Fatty Acid Substrates (e.g., [1-14C] or [3-14C] labeled) Start->Preparation Incubation Incubation with Cellular Fractions: - Microsomes - Peroxisomes - +/- 1-acyl-GPC acceptor Preparation->Incubation Extraction Lipid Extraction Incubation->Extraction Separation Separation of Fatty Acid Metabolites (e.g., HPLC, TLC) Extraction->Separation Quantification Quantification of Radioactivity in different fractions Separation->Quantification Analysis Data Analysis and Pathway Elucidation Quantification->Analysis End End Analysis->End

Generalized workflow for in vitro fatty acid metabolism studies.
Key Methodological Details

  • Substrates: Experiments have utilized [1-¹⁴C]- and [3-¹⁴C]-labeled fatty acid precursors, such as 7,10,13,16-docosatetraenoic acid and its elongated and desaturated products.[1][2]

  • Cellular Fractions: Rat liver microsomes and peroxisomes are commonly used as sources of the necessary enzymes for fatty acid metabolism.[1][2]

  • Incubation Conditions: Incubations are typically carried out in the presence of necessary co-factors for the enzymatic reactions. The inclusion of an acyl acceptor like 1-acyl-sn-glycero-3-phosphocholine (1-acyl-GPC) is crucial for studying esterification.[1][2]

  • Analysis: High-performance liquid chromatography (HPLC) is a key technique for separating the different fatty acid metabolites, allowing for their identification and quantification based on their radioactivity.

Biological Role and Significance

The biological role of DPA (n-6) is an area of ongoing research. Its high rate of incorporation into phospholipids suggests a structural role in cell membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins.

While arachidonic acid is a well-known precursor for pro-inflammatory eicosanoids, the role of DPA (n-6) in inflammatory signaling is less clear. Some studies suggest it can be retroconverted to arachidonic acid, thereby contributing to the pool of eicosanoid precursors. Further research is needed to fully understand the specific signaling molecules derived from DPA (n-6) and their physiological effects.

Conclusion and Future Directions

4,7,10,13,16-Docosapentaenoic acid (n-6) is a significant, albeit often overlooked, component of the omega-6 fatty acid metabolic pathway. Its biosynthesis is tightly regulated, with a notable preference for incorporation into cellular lipids over degradation. This suggests an important structural or modulatory role within cell membranes.

For researchers and drug development professionals, understanding the nuances of DPA (n-6) metabolism is critical. Targeting the enzymes involved in its synthesis or esterification could offer novel therapeutic avenues for conditions where fatty acid metabolism is dysregulated. Future research should focus on elucidating the specific signaling pathways in which DPA (n-6) and its metabolites are involved, and their impact on health and disease. The development of specific analytical methods to distinguish and quantify DPA (n-6) from other isomers will be paramount in advancing our understanding of this intriguing polyunsaturated fatty acid.

References

Unraveling the Structure of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the unusual C19 polyunsaturated fatty acid (PUFA), 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid. This document details the spectroscopic methods and experimental protocols integral to confirming its molecular structure and explores its context within the broader landscape of PUFA signaling pathways.

Chemical Identity and Properties

This compound, a C19:5 n-3 fatty acid, is characterized by a 19-carbon chain with five cis double bonds. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₂₈O₂
Molecular Weight 288.43 g/mol
CAS Number 136156-13-3
Systematic Name (4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoic acid
Smiles CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

This fatty acid has been identified as a byproduct in the synthesis of deuterated docosahexaenoic acid (DHA-d5), a crucial internal standard in lipidomic studies. Its structural confirmation relies on a combination of sophisticated analytical techniques.

Structure Elucidation: Experimental Protocols and Data

The definitive identification of this compound's structure is achieved through a multi-pronged analytical approach, primarily involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

Experimental Protocol: Derivatization to FAMEs

  • Esterification: A sample of the purified fatty acid is dissolved in a solution of 2% sulfuric acid in methanol.

  • Heating: The mixture is heated at 60°C for one hour to facilitate the esterification reaction.

  • Extraction: After cooling, the FAMEs are extracted with n-hexane.

  • Washing: The hexane layer is washed with a 2% potassium bicarbonate solution and then with distilled water to remove any remaining acid and salts.

  • Drying and Concentration: The hexane extract is dried over anhydrous sodium sulfate and then concentrated under a stream of nitrogen.

GC-MS Analysis Protocol

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, ramped to 240°C at a rate of 4°C/min, and held for 10 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Expected Mass Spectral Fragmentation Data for the Methyl Ester

The mass spectrum of the methyl ester of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 302. Characteristic fragment ions for polyunsaturated fatty acid methyl esters include:

m/zFragment IdentityInterpretation
302[M]⁺Molecular Ion
271[M - 31]⁺Loss of a methoxy group (-OCH₃)
79[C₆H₇]⁺A common fragment in methylene-interrupted polyenes
91[C₇H₇]⁺Tropylium ion, indicative of rearrangement
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical environment of each proton and carbon atom in the molecule, which is essential for confirming the positions and cis (Z) stereochemistry of the double bonds.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Approximately 5-10 mg of the purified fatty acid is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 220 ppm

Expected NMR Spectral Data

The following table summarizes the predicted chemical shifts for the key protons and carbons in this compound.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃ (C19)~0.97 (t)~14.3
-CH₂-CH₃ (C18)~2.08 (quintet)~20.6
=CH-CH₂-CH= (C6, C9, C12, C15)~2.81 (m)~25.6
-CH₂-COOH (C2)~2.42 (t)~34.1
-CH₂-CH₂-COOH (C3)~2.15 (m)~24.7
Olefinic protons (-CH=CH-)5.30 - 5.45 (m)127.0 - 132.0
-COOH>10 (br s)~179.8

Note: "t" denotes a triplet, "quintet" a five-line multiplet, "m" a multiplet, and "br s" a broad singlet. The predicted values are based on established chemical shift ranges for polyunsaturated fatty acids.

Biological Context: Polyunsaturated Fatty Acid Signaling Pathways

This compound, as an n-3 PUFA, is expected to participate in or influence the complex signaling pathways of this fatty acid family. PUFAs are precursors to a vast array of signaling molecules, collectively known as eicosanoids (for 20-carbon PUFAs) and other oxylipins, which play critical roles in inflammation, immunity, and cellular communication.

The general workflow for the structural elucidation process is depicted below:

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of DHA-d5 byproduct Isolation of This compound synthesis->byproduct Purification derivatization Derivatization to FAME byproduct->derivatization nmr NMR Spectroscopy (¹H and ¹³C) byproduct->nmr Direct Analysis gcms GC-MS Analysis derivatization->gcms Volatility Enhancement ms_data Mass Spectrum (Fragmentation Pattern) gcms->ms_data nmr_data NMR Spectra (Chemical Shifts, Coupling) nmr->nmr_data structure Confirmed Structure ms_data->structure nmr_data->structure

Workflow for the structure elucidation of this compound.

A key signaling cascade initiated by n-3 PUFAs is the synthesis of prostaglandins, leukotrienes, and lipoxins, which are potent lipid mediators. The diagram below illustrates the enzymatic conversion of an n-3 PUFA into these signaling molecules.

pufa_signaling cluster_synthesis Eicosanoid Synthesis cluster_signaling Downstream Signaling pufa n-3 PUFA (e.g., EPA, DHA) pla2 Phospholipase A₂ pufa->pla2 cox Cyclooxygenase (COX) pufa->cox Metabolism lox Lipoxygenase (LOX) pufa->lox Metabolism pla2->pufa Membrane Release prostaglandins Prostaglandins (e.g., PGE₃) cox->prostaglandins leukotrienes Leukotrienes (e.g., LTB₅) lox->leukotrienes lipoxins Lipoxins lox->lipoxins receptor G-protein Coupled Receptors (GPCRs) prostaglandins->receptor leukotrienes->receptor lipoxins->receptor downstream Intracellular Signaling Cascades (e.g., cAMP, Ca²⁺) receptor->downstream cellular_response Cellular Response (e.g., Anti-inflammatory) downstream->cellular_response

Simplified overview of the n-3 PUFA signaling pathway leading to eicosanoid production.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. The combination of GC-MS and NMR spectroscopy provides an unambiguous determination of its molecular structure, including the precise location and stereochemistry of its five double bonds. As a member of the n-3 polyunsaturated fatty acid family, this molecule is of significant interest for its potential role in biological signaling pathways, particularly those related to inflammation and immune response. Further research into its specific biological activities is warranted to fully understand its physiological significance.

The Enigmatic Pathway of C19:5 Polyunsaturated Fatty Acids in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the metabolic pathway of C19:5 polyunsaturated fatty acids (PUFAs) in marine invertebrates. While direct research on C19:5 PUFA is notably scarce, this document synthesizes current knowledge on the biosynthesis of odd-chain and polyunsaturated fatty acids to propose a hypothetical metabolic pathway. By examining the well-established roles of desaturase and elongase enzyme systems in the metabolism of common PUFAs, we extrapolate a potential route for the formation of this rare fatty acid. This guide provides a comprehensive overview of the theoretical underpinnings of C19:5 PUFA metabolism, detailed experimental protocols for its potential investigation, and visual representations of the proposed biochemical pathways and analytical workflows. The content herein is intended to serve as a foundational resource for researchers and professionals in marine biology, biochemistry, and pharmacology, aiming to stimulate further investigation into the occurrence and physiological significance of novel fatty acids in marine ecosystems.

Introduction: The Uncharted Territory of C19:5 PUFA

Marine invertebrates are a prolific source of novel and structurally diverse lipids, including a wide array of polyunsaturated fatty acids (PUFAs). These molecules are not only integral components of cellular membranes but also serve as precursors to potent signaling molecules that regulate a myriad of physiological processes. While extensive research has focused on even-chain PUFAs such as eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3), the metabolic pathways of odd-chain PUFAs, particularly the highly unsaturated C19:5, remain largely uncharacterized.

The presence of odd-chain fatty acids in marine organisms suggests the existence of specialized biosynthetic pathways. Unlike the more common even-chain fatty acids, which are typically initiated from the two-carbon precursor acetyl-CoA, the biosynthesis of odd-chain fatty acids commences with the three-carbon primer, propionyl-CoA. This fundamental difference points to unique enzymatic machinery and metabolic regulation.

This guide aims to bridge the knowledge gap by proposing a hypothetical metabolic pathway for C19:5 PUFA in marine invertebrates. By leveraging the well-documented mechanisms of fatty acid desaturation and elongation, we provide a theoretical framework to guide future research in this nascent field.

Proposed Metabolic Pathway of C19:5 PUFA

The biosynthesis of C19:5 PUFA in marine invertebrates is hypothesized to be a multi-step process involving a series of desaturation and elongation reactions, analogous to the pathways for even-chain PUFAs. The key distinction lies in the initial precursor.

2.1. Initiation with Propionyl-CoA

The synthesis of the odd-numbered carbon backbone of C19 fatty acids is initiated by the carboxylation of propionyl-CoA to form methylmalonyl-CoA. This is followed by a series of condensation reactions with malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex, to produce a saturated odd-chain fatty acid, likely pentadecanoic acid (15:0) or heptadecanoic acid (17:0).

2.2. Desaturation and Elongation Cascade

Once the odd-chain saturated fatty acid is formed, it enters a cascade of enzymatic modifications mediated by fatty acyl desaturases (Fads) and elongases of very long-chain fatty acids (Elovl).[1][2] These enzymes work in concert to introduce double bonds and extend the carbon chain.

A plausible pathway for the synthesis of C19:5 could proceed as follows:

  • Initial Desaturation: The saturated odd-chain fatty acid (e.g., 17:0) undergoes desaturation by a Δ9-desaturase to introduce the first double bond, yielding a monounsaturated fatty acid (e.g., 17:1n-8).

  • Elongation: An elongase enzyme adds a two-carbon unit from malonyl-CoA to the C17 fatty acid, resulting in a C19 fatty acid (e.g., 19:1n-8).

  • Sequential Desaturations and Elongations: A series of subsequent desaturation and elongation steps, catalyzed by specific desaturases (e.g., Δ5, Δ6, Δ8) and elongases, would introduce the remaining four double bonds to produce C19:5. The precise order of these reactions and the specific desaturases involved are yet to be determined and could vary between different invertebrate species.[3][4]

The following diagram illustrates a hypothetical pathway for C19:5 PUFA biosynthesis.

C19_5_PUFA_Metabolic_Pathway Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS C17_0 17:0 FAS->C17_0 Desaturase1 Δ9-Desaturase C17_0->Desaturase1 C17_1 17:1n-8 Desaturase1->C17_1 Elongase1 Elongase C17_1->Elongase1 C19_1 19:1n-8 Elongase1->C19_1 Desaturase2 Desaturase(s) C19_1->Desaturase2 PUFA_intermediates C19 PUFA Intermediates Desaturase2->PUFA_intermediates C19_5 C19:5 PUFA PUFA_intermediates->C19_5

Hypothetical metabolic pathway for C19:5 PUFA biosynthesis.

Quantitative Data on PUFAs in Marine Invertebrates

Marine InvertebrateEPA (20:5n-3) (%)DHA (22:6n-3) (%)Arachidonic Acid (20:4n-6) (%)Other Notable PUFAs (%)Reference
Yellowstripe Scad15.225.85.4-[6]
Moonfish8.912.37.1ALA (18:3n-3): 10.1[6]
Longtail Shad20.110.58.2-[6]
Sea Urchin10-20<55-15Non-methylene-interrupted FAs[7]
Marine Bivalves15-2510-202-8Non-methylene-interrupted FAs[2]

Experimental Protocols

Investigating the metabolic pathway of C19:5 PUFA requires a combination of lipid extraction, fatty acid analysis, and enzymatic assays. The following are detailed methodologies adapted from established protocols for PUFA analysis in marine invertebrates.

4.1. Lipid Extraction

A modified Folch or Bligh-Dyer method is recommended for the total lipid extraction from marine invertebrate tissues.[8][9][10]

  • Materials:

    • Homogenizer

    • Centrifuge

    • Glass centrifuge tubes with Teflon-lined caps

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution

    • Nitrogen gas cylinder

  • Procedure:

    • Weigh 1-2 g of fresh or frozen tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add 0.25 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture thoroughly and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Resuspend the lipid extract in a known volume of chloroform and store at -80°C until further analysis.

4.2. Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying fatty acids.[11][12][13][14]

  • Materials:

    • GC-MS system equipped with a flame ionization detector (FID) and a mass selective detector (MSD)

    • Capillary column (e.g., DB-23, SP-2560)

    • 14% Boron trifluoride in methanol

    • Hexane (GC grade)

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

    • FAME standards

  • Procedure:

    • To the extracted lipid sample, add 2 mL of 14% BF3-methanol.

    • Incubate at 60°C for 30 minutes.

    • Cool the sample to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Inject an aliquot of the FAME solution into the GC-MS for analysis.

    • Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards.

    • Quantify the fatty acids by comparing their peak areas with those of an internal standard.

The following diagram outlines the general workflow for fatty acid analysis.

Experimental_Workflow_FA_Analysis Sample Marine Invertebrate Tissue Lipid_Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Lipid_Extraction FAME_Prep FAME Preparation (BF3-Methanol) Lipid_Extraction->FAME_Prep GC_MS GC-MS Analysis FAME_Prep->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

General experimental workflow for fatty acid analysis.

Signaling Pathways

While specific signaling pathways involving C19:5 PUFA are unknown, it is plausible that, like other PUFAs, it or its derivatives could act as signaling molecules. PUFAs are known to influence membrane fluidity, modulate ion channel and enzyme activities, and serve as precursors for eicosanoids and other lipid mediators.[15][16]

Further research is required to determine if C19:5 PUFA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which would lead to the production of novel eicosanoid-like molecules with potential biological activities. The diagram below illustrates the general signaling cascade for well-studied PUFAs, which could be a starting point for investigating the potential roles of C19:5.

PUFA_Signaling_Pathway Membrane Membrane Phospholipids (containing C19:5 PUFA?) PLA2 Phospholipase A2 Membrane->PLA2 C19_5_Free Free C19:5 PUFA PLA2->C19_5_Free COX Cyclooxygenase (COX) C19_5_Free->COX LOX Lipoxygenase (LOX) C19_5_Free->LOX Eicosanoids Novel Eicosanoids COX->Eicosanoids LOX->Eicosanoids Signaling Downstream Signaling (e.g., inflammation, reproduction) Eicosanoids->Signaling

Potential signaling cascade involving C19:5 PUFA.

Conclusion and Future Directions

The metabolic pathway of C19:5 PUFA in marine invertebrates represents a compelling and unexplored area of lipid biochemistry. While this guide provides a hypothetical framework based on established principles of fatty acid metabolism, it underscores the urgent need for empirical research. Future investigations should focus on:

  • Screening for C19:5 PUFA: A systematic screening of diverse marine invertebrate species is necessary to identify organisms that produce significant quantities of C19:5 PUFA.

  • Enzyme Characterization: The identification and characterization of the specific desaturases and elongases involved in the C19:5 biosynthetic pathway are crucial.

  • Functional Genomics: Transcriptomic and proteomic analyses can help elucidate the regulatory networks governing the production of odd-chain PUFAs.

  • Biological Activity: Investigating the physiological roles and potential bioactivities of C19:5 PUFA and its derivatives will be essential for understanding its significance in marine ecosystems and its potential for pharmacological applications.

By addressing these research questions, the scientific community can begin to unravel the mysteries of this enigmatic fatty acid and unlock its potential for scientific discovery and drug development.

References

Unveiling the Enigma: A Technical Guide to the Physiological Function of Nonadecapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

Nonadecapentaenoic acid (19:5), a long-chain polyunsaturated fatty acid, represents a largely unexplored frontier in lipid biochemistry. Unlike its well-studied even-chain counterparts, the physiological significance of this odd-chain fatty acid remains poorly defined. This technical guide synthesizes the currently available, albeit limited, scientific information on nonadecapentaenoic acid. It delves into its known sources, particularly the novel isomer 5,8,11,14,17-cis-nonadecapentaenoic acid identified in the aquatic fungus Saprolegnia sp. 28YTF-1, and explores its potential physiological functions by drawing parallels with structurally and metabolically related fatty acids. This document aims to provide a foundational resource for researchers and professionals in drug development, highlighting the knowledge gaps and potential avenues for future investigation into the therapeutic and physiological roles of this rare fatty acid.

Introduction: The Obscure Member of the PUFA Family

Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to potent signaling molecules that regulate a myriad of physiological processes, including inflammation, cardiovascular function, and neurological health. While the roles of even-chain PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-established, odd-chain PUFAs like nonadecapentaenoic acid (19:5) have received scant attention in the scientific literature. This guide addresses the current state of knowledge regarding the physiological functions of nonadecapentaenoic acid, acknowledging the significant research gaps that currently exist.

Known Sources and Biosynthesis of Nonadecapentaenoic Acid

The primary documented source of a specific isomer of nonadecapentaenoic acid is the aquatic filamentous fungus, Saprolegnia sp. 28YTF-1. This organism has been found to produce 5,8,11,14,17-cis-nonadecapentaenoic acid (19:5ω2)[1]. The biosynthesis of this novel odd-chain PUFA is thought to occur when the fungus is cultured with odd-chain saturated fatty acid precursors, such as pentadecanoic acid (15:0).

The proposed biosynthetic pathway in Saprolegnia sp. 28YTF-1 suggests a series of elongation and desaturation steps that parallel the known pathways for even-chain PUFAs.[1]

Nonadecapentaenoic Acid Biosynthesis Pentadecanoic acid (15:0) Pentadecanoic acid (15:0) Heptadecanoic acid (17:0) Heptadecanoic acid (17:0) Pentadecanoic acid (15:0)->Heptadecanoic acid (17:0) Elongation Heptadecenoic acid (17:1ω?) Heptadecenoic acid (17:1ω?) Heptadecanoic acid (17:0)->Heptadecenoic acid (17:1ω?) Desaturation Heptadecadienoic acid (17:2ω5) Heptadecadienoic acid (17:2ω5) Heptadecenoic acid (17:1ω?)->Heptadecadienoic acid (17:2ω5) Desaturation Heptadecatrienoic acid (17:3ω5) Heptadecatrienoic acid (17:3ω5) Heptadecadienoic acid (17:2ω5)->Heptadecatrienoic acid (17:3ω5) Desaturation Nonadecatetraenoic acid (19:4ω5) Nonadecatetraenoic acid (19:4ω5) Heptadecatrienoic acid (17:3ω5)->Nonadecatetraenoic acid (19:4ω5) Elongation 5,8,11,14,17-cis-Nonadecapentaenoic acid (19:5ω2) 5,8,11,14,17-cis-Nonadecapentaenoic acid (19:5ω2) Nonadecatetraenoic acid (19:4ω5)->5,8,11,14,17-cis-Nonadecapentaenoic acid (19:5ω2) ω3 Desaturation

Figure 1: Proposed biosynthetic pathway of 5,8,11,14,17-cis-nonadecapentaenoic acid in Saprolegnia sp. 28YTF-1. This pathway is hypothesized based on the metabolism of odd-chain fatty acid precursors by the aquatic fungus.[1]

Potential Physiological Functions: An Extrapolation from Related Fatty Acids

Direct experimental evidence for the physiological functions of nonadecapentaenoic acid is currently lacking. However, by examining the well-documented roles of other odd-chain and polyunsaturated fatty acids, we can hypothesize potential areas of biological activity.

Potential Anti-Inflammatory and Pro-Resolving Activities

Long-chain n-3 PUFAs, such as EPA and DHA, are known to exert potent anti-inflammatory effects. They compete with the pro-inflammatory n-6 PUFA arachidonic acid (AA) for incorporation into cell membranes and for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of less inflammatory eicosanoids and the generation of specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively orchestrate the resolution of inflammation.

Given that 5,8,11,14,17-cis-nonadecapentaenoic acid is an n-3 PUFA (as indicated by the position of the final double bond), it is plausible that it could share similar anti-inflammatory properties.

PUFA_Inflammatory_Signaling cluster_membrane Cell Membrane Phospholipids cluster_enzymes Enzymatic Pathways Arachidonic Acid (AA, 20:4 n-6) Arachidonic Acid (AA, 20:4 n-6) COX COX Arachidonic Acid (AA, 20:4 n-6)->COX Metabolism LOX LOX Arachidonic Acid (AA, 20:4 n-6)->LOX Metabolism EPA (20:5 n-3) EPA (20:5 n-3) EPA (20:5 n-3)->COX Metabolism EPA (20:5 n-3)->LOX Metabolism Nonadecapentaenoic Acid (19:5 n-3) [Hypothesized] Nonadecapentaenoic Acid (19:5 n-3) [Hypothesized] Nonadecapentaenoic Acid (19:5 n-3) [Hypothesized]->COX Hypothesized Metabolism Nonadecapentaenoic Acid (19:5 n-3) [Hypothesized]->LOX Hypothesized Metabolism PLA2 PLA2 PLA2->Arachidonic Acid (AA, 20:4 n-6) PLA2->EPA (20:5 n-3) PLA2->Nonadecapentaenoic Acid (19:5 n-3) [Hypothesized] Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids COX->Pro-inflammatory Eicosanoids From AA Less-inflammatory Eicosanoids Less-inflammatory Eicosanoids COX->Less-inflammatory Eicosanoids From EPA Hypothesized Mediators Hypothesized Mediators COX->Hypothesized Mediators LOX->Pro-inflammatory Eicosanoids From AA Specialized Pro-resolving Mediators Specialized Pro-resolving Mediators LOX->Specialized Pro-resolving Mediators From EPA LOX->Hypothesized Mediators

Figure 2: Hypothesized interaction of nonadecapentaenoic acid with inflammatory signaling pathways. By potentially competing with arachidonic acid for enzymatic processing, it may lead to the production of less inflammatory mediators.
Potential Anti-Proliferative and Anti-Cancer Activities

Several polyunsaturated fatty acids have demonstrated anti-proliferative effects in various cancer cell lines. For instance, EPA has been shown to induce apoptosis and inhibit the proliferation of pancreatic cancer cells. Odd-chain saturated fatty acids, such as pentadecanoic acid (C15:0), have also been reported to have anti-cancer properties. It is therefore conceivable that nonadecapentaenoic acid, possessing both odd-chain and polyunsaturated characteristics, could exhibit similar anti-proliferative activities.

Incorporation into Cellular Lipids and Membrane Fluidity

The incorporation of PUFAs into the phospholipid bilayer of cell membranes is crucial for maintaining membrane fluidity and function. The presence of an odd-chain fatty acid could potentially influence membrane properties in a unique way compared to its even-chain counterparts.

Quantitative Data from Related Fatty Acids

To provide a framework for potential biological potency, the following table summarizes quantitative data for the anti-proliferative effects of related fatty acids on cancer cell lines. It is crucial to note that this data is not for nonadecapentaenoic acid and serves only as a comparative reference.

Fatty AcidCell LineEffectConcentration/IC50
Eicosapentaenoic Acid (EPA)Pancreatic cancer cell lines (Mia PaCa-2, BXPC-3, Panc-1, L3.6pl)Decreased proliferationSignificant decrease at 100 µM
Pentadecanoic Acid (C15:0)HL-60 (Human promyelocytic leukemia cells)Inhibition of proliferationIC50 of 68 µM

Experimental Protocols

The study of nonadecapentaenoic acid necessitates robust analytical methods for its extraction, identification, and quantification, as well as cellular assays to determine its biological activity.

Extraction and Analysis of Nonadecapentaenoic Acid from Biological Samples

Objective: To extract total lipids from a biological sample and analyze the fatty acid composition, including the identification and quantification of nonadecapentaenoic acid.

Methodology:

  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample (e.g., fungal biomass, cell pellet) in a chloroform:methanol (2:1, v/v) solution.

    • Agitate the mixture thoroughly and allow for phase separation.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a saline solution to remove non-lipid contaminants.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the dried lipid extract in a solution of methanol and a catalyst (e.g., sulfuric acid or boron trifluoride).

    • Heat the mixture to facilitate the conversion of fatty acids to their corresponding methyl esters.

    • Extract the FAMEs with a non-polar solvent such as hexane.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).

    • Separate the FAMEs based on their volatility and polarity.

    • Detect and identify the individual FAMEs using a mass spectrometer. The mass spectrum of the nonadecapentaenoic acid methyl ester will provide a unique fragmentation pattern for its identification.

    • Quantify the amount of nonadecapentaenoic acid by comparing its peak area to that of a known internal standard.

Fatty_Acid_Analysis_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Chloroform:Methanol Total Lipid Extract Total Lipid Extract Lipid Extraction->Total Lipid Extract Transesterification Transesterification Total Lipid Extract->Transesterification Methanol + Catalyst Fatty Acid Methyl Esters (FAMEs) Fatty Acid Methyl Esters (FAMEs) Transesterification->Fatty Acid Methyl Esters (FAMEs) FAMEs FAMEs GC-MS Analysis GC-MS Analysis FAMEs->GC-MS Analysis Identification and Quantification Identification and Quantification GC-MS Analysis->Identification and Quantification

Figure 3: General workflow for the extraction and analysis of fatty acids from biological samples.
Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of nonadecapentaenoic acid on a cancer cell line.

Methodology:

  • Cell Culture:

    • Culture the chosen cancer cell line in appropriate media and conditions.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of purified nonadecapentaenoic acid in a suitable solvent (e.g., ethanol or DMSO).

    • Treat the cells with a range of concentrations of nonadecapentaenoic acid. Include a vehicle control (solvent only).

  • Incubation:

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (e.g., MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Future Directions and Conclusion

The physiological function of nonadecapentaenoic acid remains a significant unknown in the field of lipid biochemistry. The discovery of a natural source and a specific isomer provides a critical starting point for future research. The immediate priorities for advancing our understanding of this novel fatty acid include:

  • Isolation and Purification: Developing methods to isolate and purify sufficient quantities of 5,8,11,14,17-cis-nonadecapentaenoic acid for in vitro and in vivo studies.

  • In Vitro Functional Assays: Systematically evaluating its effects on inflammatory pathways, cell proliferation in various cancer cell lines, and its incorporation into cell membranes.

  • Metabolic Studies: Investigating its metabolism in mammalian systems to determine if it is converted to other bioactive molecules.

  • In Vivo Studies: Once sufficient quantities are available and preliminary in vitro data is promising, conducting animal studies to assess its physiological effects in models of inflammation, cancer, and metabolic diseases.

References

An In-depth Technical Guide to 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid in Marine Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid (NPA), a C19:5 n-3 polyunsaturated fatty acid (PUFA), represents a rare yet significant lipid molecule within marine ecosystems. While not as extensively studied as its eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) counterparts, NPA's unique odd-chain structure suggests distinct biosynthetic origins and potential biological activities of interest to marine science and drug development. This guide provides a comprehensive overview of the current understanding of NPA in marine environments, detailing its likely sources, biosynthesis, and methods for its analysis. Although quantitative data and specific biological roles are still emerging, this document consolidates the available information to serve as a foundational resource for further research and exploration of this unusual marine lipid.

Introduction

The marine environment is a rich reservoir of unique lipid molecules, many of which possess potent biological activities. Among these are the polyunsaturated fatty acids (PUFAs), which are crucial components of marine food webs and hold significant promise for pharmaceutical and nutraceutical applications. While the even-chain n-3 PUFAs, EPA (C20:5) and DHA (C22:6), have been the subject of extensive research, the roles and prevalence of odd-chain PUFAs, such as this compound (C19:5 n-3), are less understood. This technical guide aims to synthesize the current knowledge on this specific C19:5 PUFA, focusing on its presence, biosynthesis, and ecological significance in marine ecosystems.

Occurrence and Distribution in Marine Ecosystems

Direct quantitative data for this compound in marine organisms is sparse in publicly available literature. However, the presence of odd-chain fatty acids, including C19 PUFAs, has been reported in various marine life forms, suggesting a widespread, albeit likely low-level, distribution.

Primary Producers: The primary producers of most PUFAs in the marine food web are microalgae.[1] While specific quantification of C19:5 is rare, studies on the fatty acid profiles of dinoflagellates and haptophytes have revealed the presence of other unusual PUFAs, such as octadecapentaenoic acid (18:5n-3).[2] The biosynthesis of these unique fatty acids in microalgae suggests that these organisms are the most probable primary source of C19:5 n-3. Marine bacteria and certain fungi are also known producers of a variety of rare and unusual fatty acids and may contribute to the pool of C19 PUFAs in marine sediments and the broader food web.[1][3]

Marine Invertebrates: Marine invertebrates, through their diet and potential for bioconversion, can accumulate a diverse array of fatty acids. Thraustochytrids, a group of marine protists, are known to produce odd-chain PUFAs, including C21 compounds.[4] It is plausible that invertebrates grazing on these microorganisms could incorporate and modify these fatty acids, leading to the presence of C19:5 in their tissues. Deep-sea invertebrates have been found to contain a variety of uncommon fatty acids, highlighting the unique lipid compositions in these ecosystems.[5]

Higher Trophic Levels: The transfer of fatty acids through the marine food web is a fundamental ecological process.[6] While it is expected that C19:5 n-3 would be transferred to higher trophic levels, its relatively low abundance in primary producers likely results in minimal accumulation in larger fish and marine mammals. Further detailed lipidomic studies are required to confirm its presence and concentration in these organisms.

Quantitative Data: To date, specific quantitative data for this compound in various marine organisms is not widely available in peer-reviewed literature. The following table is a template that can be populated as more research becomes available. For context, data on a related odd-chain PUFA is included.

Marine OrganismTissue/Sample TypeThis compound (C19:5 n-3) Concentration (% of total fatty acids)Reference
Thraustochytrid strain TC 04Whole cellC21:5ω5: 3.5%[4]
Thraustochytrid strain TC 04Whole cellC21:4ω7: 4.1%[4]
Marine Sediments (Shatt Al-Arab Estuary)Surface sedimentC19: 0.87-3.29%

Biosynthesis

The biosynthesis of odd-chain fatty acids like NPA is distinct from the more common even-chain fatty acid synthesis. It is proposed that propionyl-CoA, instead of acetyl-CoA, serves as the primer for fatty acid synthesis, leading to the formation of an odd-numbered carbon chain.

A potential biosynthetic pathway for odd-chain PUFAs in organisms like thraustochytrids involves the use of propionyl-CoA as a starting unit in the fatty acid synthase (FAS) or polyketide synthase (PKS) pathway. Subsequent desaturation and elongation steps would then introduce the five double bonds at the specific positions.

NPA_Biosynthesis_Pathway cluster_0 Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) Pathway cluster_1 Desaturation and Elongation Propionyl-CoA Propionyl-CoA Odd-chain Saturated Fatty Acid (e.g., C15:0, C17:0) Odd-chain Saturated Fatty Acid (e.g., C15:0, C17:0) Propionyl-CoA->Odd-chain Saturated Fatty Acid (e.g., C15:0, C17:0) + Malonyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Odd-chain Saturated Fatty Acid (e.g., C15:0, C17:0) Intermediate PUFAs Intermediate PUFAs Odd-chain Saturated Fatty Acid (e.g., C15:0, C17:0)->Intermediate PUFAs Desaturation & Elongation Steps Desaturases Desaturases Desaturases->Intermediate PUFAs Elongases Elongases Elongases->Intermediate PUFAs 4,7,10,13,16-Nonadecapentaenoic_Acid 4(Z),7(Z),10(Z),13(Z),16(Z)- Nonadecapentaenoic Acid (C19:5 n-3) Intermediate PUFAs->4,7,10,13,16-Nonadecapentaenoic_Acid Final Desaturation Potential_Biological_Roles cluster_membrane Membrane Function cluster_signaling Cellular Signaling NPA 4(Z),7(Z),10(Z),13(Z),16(Z)- Nonadecapentaenoic Acid Membrane_Fluidity Modulation of Membrane Fluidity NPA->Membrane_Fluidity Membrane_Proteins Regulation of Membrane Protein Function NPA->Membrane_Proteins Eicosanoid_Metabolism Potential Precursor for Novel Signaling Molecules NPA->Eicosanoid_Metabolism Anti_Inflammatory Hypothesized Anti-inflammatory Effects Eicosanoid_Metabolism->Anti_Inflammatory leads to Experimental_Workflow Sample Marine Biological Sample (e.g., microalgae, invertebrate tissue) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Derivatization FAME Preparation (e.g., BF3-Methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing: Identification & Quantification Analysis->Data

References

Preliminary Studies on the Bioactivity of C19:5 Fatty Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research on the bioactivity of C19:5 fatty acids is currently in its nascent stages. This document summarizes the limited preliminary findings and provides a framework for future investigation based on the established understanding of polyunsaturated fatty acids (PUFAs). The information presented herein should be considered foundational and not exhaustive.

Introduction

Polyunsaturated fatty acids (PUFAs) are critical components of cellular lipids and play vital roles in various physiological processes, including inflammation, cell signaling, and membrane fluidity. While extensive research has focused on common PUFAs such as eicosapentaenoic acid (EPA, C20:5) and docosahexaenoic acid (DHA, C22:6), the bioactivity of rarer fatty acids, including the C19:5 backbone, remains largely unexplored. This technical guide consolidates the sparse preliminary data on C19:5 fatty acid bioactivity, offering a starting point for researchers and professionals in drug development.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the specific bioactivities of C19:5 fatty acids. The primary available research focuses on the metabolic fate of a C19:5 isomer in a cellular model.

Table 1: Metabolic Conversion of an Exogenous C19:5 Fatty Acid in a Rat Liver Cell Line

Cell LineExogenous Fatty AcidObserved MetabolitesReference
BRL-3A (Rat Liver)19:5n-221:5n-2, 21:6n-2, 23:5n-2, 23:6n-2[1][2]

This study indicates that mammalian cells can take up and metabolize at least one isomer of C19:5, elongating and desaturating it into longer-chain PUFAs.[1][2]

Experimental Protocols

Detailed experimental protocols specifically for C19:5 bioactivity are not yet established in the literature. However, based on the study by Nakano et al. (2000), a general methodology for investigating the cellular metabolism of exogenous fatty acids can be outlined.

Protocol: Cellular Uptake and Metabolism of Exogenous C19:5 Fatty Acid

This protocol is a generalized representation based on standard cell culture and fatty acid analysis techniques.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., BRL-3A rat liver cells) in an appropriate growth medium until a desired confluency is reached.
  • Prepare a stock solution of the specific C19:5 fatty acid isomer of interest, typically complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake.
  • Incubate the cells with the C19:5-BSA complex at various concentrations and for different time points.

2. Lipid Extraction:

  • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining extracellular fatty acids.
  • Harvest the cells and extract total lipids using a standard method, such as the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system.

3. Fatty Acid Analysis:

  • Saponify the extracted lipids to release the fatty acids from their complex forms (e.g., triglycerides, phospholipids).
  • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
  • Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the original C19:5 fatty acid and its metabolites.

Potential Signaling Pathways and Experimental Workflows

Direct evidence for signaling pathways modulated by C19:5 fatty acids is currently unavailable. However, based on the known mechanisms of other PUFAs, several potential pathways can be hypothesized. The metabolic conversion of C19:5 to longer-chain fatty acids suggests that its biological effects might be mediated by these metabolites.

Below are diagrams representing a hypothetical experimental workflow for investigating C19:5 bioactivity and a potential metabolic pathway.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) s1 Chemical Synthesis of all-cis-4,7,10,13,16-nonadecapentaenoic acid s2 Complexation with BSA s1->s2 iv2 Treatment with C19:5-BSA s2->iv2 iv1 Cell Culture (e.g., Macrophages, Cancer Cell Lines) iv1->iv2 iv3 Metabolic Analysis (GC-MS) - Uptake & Conversion iv2->iv3 iv4 Bioactivity Assays - Anti-inflammatory (e.g., NO, cytokine) - Cytotoxicity (e.g., MTT) iv2->iv4 iv5 Signaling Pathway Analysis (Western Blot, qPCR) iv4->iv5 inv1 Animal Model of Disease (e.g., Inflammation, Cancer) iv5->inv1 Inform inv2 Administration of C19:5 inv1->inv2 inv3 Assessment of Disease Markers inv2->inv3

Hypothetical workflow for C19:5 bioactivity studies.

The following diagram illustrates the potential metabolic fate of a C19:5 fatty acid within a cell, based on the findings of Nakano et al. (2000) and general fatty acid metabolism pathways.

Metabolic_Pathway C19_5 C19:5n-2 (exogenous) Cell Cellular Uptake C19_5->Cell Elongase Elongase Cell->Elongase Activation to Acyl-CoA C21_5 C21:5n-2 Elongase->C21_5 Desaturase1 Δ6-Desaturase C21_6 C21:6n-2 Desaturase1->C21_6 Desaturase2 Δ5-Desaturase C21_5->Desaturase1 Elongase2 Elongase C21_6->Elongase2 Bioactive_Metabolites Potential Bioactive Metabolites C21_6->Bioactive_Metabolites C23_6 C23:6n-2 Elongase2->C23_6 C23_5 C23:5n-2 C23_6->Bioactive_Metabolites

Potential metabolic pathway of an exogenous C19:5 fatty acid.

Conclusion and Future Directions

The study of C19:5 fatty acid bioactivity is an emerging field with the potential for novel discoveries in lipid biology and pharmacology. The preliminary evidence that a C19:5 isomer can be metabolized by mammalian cells opens the door to further investigation into its physiological roles.

Future research should focus on:

  • Identifying natural sources of C19:5 fatty acids, with marine organisms being a promising area of exploration.

  • Synthesizing various C19:5 isomers to enable systematic biological testing.

  • Conducting in-depth in vitro studies to elucidate the anti-inflammatory, anti-proliferative, and other potential bioactivities of C19:5 and its metabolites.

  • Utilizing transcriptomic and proteomic approaches to identify the specific enzymes and signaling pathways affected by C19:5.

  • Progressing to in vivo models to validate the physiological relevance of any observed in vitro effects.

This preliminary guide serves as a call to action for the scientific community to further investigate the intriguing potential of C19:5 fatty acids.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid (C19:5 n-3), a polyunsaturated fatty acid (PUFA). The methods described herein are essential for researchers in lipidomics, drug development, and nutritional science.

Introduction

This compound is a C19 omega-3 polyunsaturated fatty acid.[1][2] While less common than other long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the analysis of C19:5 is crucial for understanding lipid metabolism and identifying potential biomarkers. This document outlines protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of fatty acids following their conversion to volatile fatty acid methyl esters (FAMEs).

Application Note

This method is suitable for the quantitative analysis of the total fatty acid profile, including this compound, in complex biological matrices such as plasma, tissues, and cell cultures. The derivatization to FAMEs is a critical step to ensure volatility and thermal stability for GC analysis.

Experimental Protocol

a) Lipid Extraction:

  • Homogenize the biological sample (e.g., 50 mg of tissue) in a mixture of chloroform and methanol (2:1, v/v).

  • Vortex the mixture vigorously for 15 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

b) Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Incubate the mixture at 100°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

c) GC-MS Instrumentation and Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar cyanopropyl column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 240°C.

Data Presentation

Table 1: Predicted Key Mass Fragments for this compound Methyl Ester

m/zPredicted FragmentDescription
302[M]⁺Molecular Ion
271[M-31]⁺Loss of methoxy group (-OCH₃)
79, 91, 105[CnHn]⁺Characteristic hydrocarbon fragments from the polyunsaturated chain
74[C₃H₆O₂]⁺McLafferty rearrangement (less prominent in highly unsaturated esters)

Note: The fragmentation pattern of highly unsaturated fatty acid methyl esters is complex. The molecular ion may be weak or absent in EI, and the spectrum will be characterized by a series of hydrocarbon fragments.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS allows for the analysis of underivatized fatty acids, providing high sensitivity and specificity.

Application Note

This method is ideal for the targeted quantitative analysis of this compound in biological fluids. It offers the advantage of analyzing the free fatty acid without the need for derivatization, which can be beneficial for certain research applications.

Experimental Protocol

a) Sample Preparation:

  • Perform lipid extraction as described in the GC-MS protocol (Section 2a).

  • After solvent evaporation, reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial.

b) HPLC-MS/MS Instrumentation and Parameters:

  • HPLC System: Shimadzu Nexera X2 or equivalent.

  • MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 20% B

    • 18.1-22 min: Re-equilibration at 20% B

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 287.2 ([M-H]⁻)

      • Product Ion (Q3) for Quantification: To be determined empirically, likely a fragment resulting from the loss of the carboxyl group or cleavage at the double bonds.

      • Product Ion (Q3) for Confirmation: To be determined empirically.

    • Collision Energy (CE): To be optimized for the specific instrument and analyte.

Data Presentation

Table 2: Proposed HPLC-MS/MS Method Performance Parameters (Hypothetical)

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity (r²)>0.99
Recovery85 - 115%
Intra-day Precision (%RSD)<10%
Inter-day Precision (%RSD)<15%

Note: These are expected performance characteristics and must be experimentally determined during method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplcms HPLC-MS/MS Analysis sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (GC-MS) extraction->derivatization reconstitution Reconstitution (HPLC-MS/MS) extraction->reconstitution gcms_analysis GC-MS derivatization->gcms_analysis hplcms_analysis HPLC-MS/MS reconstitution->hplcms_analysis data_analysis_gc Data Analysis gcms_analysis->data_analysis_gc data_analysis_hplc Data Analysis hplcms_analysis->data_analysis_hplc

Caption: General experimental workflow for the analysis of this compound.

Hypothetical Biosynthetic Pathway

The precise metabolic pathway for this compound is not well-established. However, based on known pathways for other omega-3 fatty acids, a plausible route can be proposed.

biosynthetic_pathway ALA α-Linolenic Acid (18:3, n-3) delta6_desaturase Δ6-Desaturase ALA->delta6_desaturase SDA Stearidonic Acid (18:4, n-3) elongase1 Elongase SDA->elongase1 ETA Eicosatetraenoic Acid (20:4, n-3) delta5_desaturase Δ5-Desaturase ETA->delta5_desaturase HPA Heneicosapentaenoic Acid (21:5, n-3) beta_oxidation β-Oxidation HPA->beta_oxidation NPA Nonadecapentaenoic Acid (19:5, n-3) delta6_desaturase->SDA elongase1->ETA delta5_desaturase->HPA elongase2 Elongase beta_oxidation->NPA

Caption: A hypothetical biosynthetic pathway for this compound.

References

Application Notes and Protocols for the Quantification of C19:5 Polyunsaturated Fatty Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain polyunsaturated fatty acids (PUFAs) are a class of lipids that are gaining increasing interest in the scientific community. Among these, C19:5 PUFA is a novel fatty acid whose biological significance and metabolism are beginning to be elucidated. Accurate quantification of C19:5 PUFA in various biological matrices is crucial for understanding its physiological roles, identifying potential biomarkers, and exploring its therapeutic potential. These application notes provide a comprehensive overview of the methodologies for the quantification of C19:5 PUFA, along with insights into its metabolic pathway.

Quantitative Data Summary

Currently, specific quantitative data for C19:5 PUFA in human biological samples is limited in publicly available literature. However, studies on odd-chain PUFAs in various organisms, particularly marine life, provide a basis for expected ranges and analytical approaches. The following table summarizes hypothetical quantitative data for C19:5 PUFA to illustrate how such data would be presented. Note: These values are for illustrative purposes and are not derived from a specific cited study.

Biological MatrixSample TypeC19:5 PUFA Concentration (µg/g)Analytical Method
Marine MicroalgaeThraustochytrium sp.15.2GC-MS
Fish TissueMackerel (muscle)5.8LC-MS/MS
Human PlasmaHealthy Volunteer0.1 - 0.5GC-MS
Rat Liver CellsBRL-3A cell line1.2 (after supplementation)GC-MS

Experimental Protocols

The quantification of C19:5 PUFA in biological samples typically involves lipid extraction, derivatization (for GC-MS), and analysis by chromatographic and mass spectrometric methods.

Protocol 1: Quantification of C19:5 PUFA in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for fatty acid analysis and is suitable for the quantification of total C19:5 PUFA.

1. Lipid Extraction (Folch Method)

  • Homogenize 100 mg of tissue or 1 mL of plasma in a glass tube.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly for 2 minutes.

  • Add 0.4 mL of 0.9% NaCl solution and vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs)

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 100°C for 5 minutes in a heating block.

  • Cool the tube on ice and add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat again at 100°C for 5 minutes.

  • Cool on ice and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 220°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: C19:5 PUFA methyl ester is identified based on its retention time relative to a commercially available standard and its characteristic mass spectrum.

  • Quantification: A calibration curve is generated using a certified C19:5 PUFA methyl ester standard. An internal standard (e.g., C17:0 or a deuterated PUFA) should be added at the beginning of the extraction process for accurate quantification.

Protocol 2: Quantification of C19:5 PUFA in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the analysis of free C19:5 PUFA and can be adapted for total fatty acids after a hydrolysis step.

1. Lipid Extraction (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load 1 mL of plasma or tissue homogenate onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove salts and polar interferences.

  • Elute the fatty acids with 5 mL of methanol.

  • Dry the eluate under a stream of nitrogen.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 40% B, hold for 1 minute.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 40% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition of the deprotonated molecule [M-H]⁻ of C19:5 PUFA to a specific product ion. The exact m/z values will depend on the specific isomer of C19:5 and should be determined by direct infusion of a standard.

  • Quantification: Generate a calibration curve using a C19:5 PUFA analytical standard. Use a suitable internal standard (e.g., a deuterated analog of C19:5 or another odd-chain PUFA) for accurate quantification.

Signaling Pathways and Biological Relationships

Metabolic Pathway of C19:5 PUFA

Studies in rat liver cells have shown that C19 polyunsaturated fatty acids can be metabolized through a series of desaturation and elongation steps, similar to the metabolism of even-chain PUFAs.[1] It is presumed that C19:5 PUFA is converted to C21 and subsequently to C23 PUFAs.[1]

C19_5_Metabolism C19_5 C19:5 PUFA Elongase Elongase C19_5->Elongase C21_5 C21:5 PUFA Elongase->C21_5 Desaturase Δ6-Desaturase C21_5->Desaturase C21_6 C21:6 PUFA Desaturase->C21_6 Elongase2 Elongase C21_6->Elongase2 C23_6 C23:6 PUFA Elongase2->C23_6

Caption: Proposed metabolic pathway of C19:5 PUFA.

Experimental Workflow for C19:5 PUFA Quantification

The overall workflow for the quantification of C19:5 PUFA in biological samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs (for GC-MS) Lipid_Extraction->Derivatization Analysis Chromatographic Separation (GC or LC) Lipid_Extraction->Analysis Direct analysis (LC-MS) Derivatization->Analysis Detection Mass Spectrometric Detection (MS or MS/MS) Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General workflow for C19:5 PUFA quantification.

Conclusion

The accurate quantification of C19:5 PUFA is essential for advancing our understanding of its role in biology and disease. The protocols outlined in these application notes provide a robust framework for researchers to reliably measure this novel fatty acid in various biological samples. As research in this area progresses, it is anticipated that the significance of odd-chain PUFAs, including C19:5, in metabolic and signaling pathways will become increasingly apparent, opening new avenues for therapeutic intervention and drug development.

References

Application Note: Analysis of Nonadecapentaenoic Acid Methyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids are integral components of lipids, playing vital roles in various biological processes. The analysis of specific fatty acids, such as the polyunsaturated nonadecapentaenoic acid (19:5), is crucial in fields ranging from nutritional science to drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to more volatile forms, most commonly fatty acid methyl esters (FAMEs), before GC analysis. This esterification process enhances chromatographic separation and detection sensitivity.

This application note provides a comprehensive protocol for the analysis of nonadecapentaenoic acid methyl esters using GC-MS. It covers lipid extraction, derivatization, and detailed instrumental conditions.

Experimental Protocols

The overall workflow for the GC-MS analysis of nonadecapentaenoic acid methyl ester involves three primary stages: lipid extraction from the sample matrix, derivatization of the fatty acid to its methyl ester, and instrumental analysis by GC-MS.

Lipid Extraction

The selection of a lipid extraction method is dependent on the sample matrix (e.g., biological tissues, cells, or oils). A common and effective method for biological samples is outlined below.

Protocol for Lipid Extraction from Biological Tissues/Cells:

  • Homogenization: Accurately weigh approximately 25-50 mg of the tissue or cell sample and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol.

  • Internal Standard: For accurate quantification, add a known quantity of an internal standard. A suitable choice would be a fatty acid not naturally present in the sample, such as methyl nonadecanoate (C19:0).

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture thoroughly and then centrifuge to separate the layers.

  • Collection: Carefully collect the lower organic layer, which contains the lipids, using a Pasteur pipette and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to their corresponding FAMEs to increase their volatility for GC analysis. An acid-catalyzed esterification using methanolic HCl is a reliable method.[1]

Protocol for Acid-Catalyzed Methylation:

  • Reagent Preparation (Methanolic HCl): To prepare a 2 M methanolic hydrochloride solution, slowly and carefully add 2 mL of acetyl chloride to 18 mL of methanol in a fume hood. This is a highly exothermic reaction and should be handled with caution.[1]

  • Esterification Reaction: Add 2 mL of the prepared methanolic HCl reagent to the dried lipid extract.[1]

  • Heating: Securely cap the reaction vial and heat it at 80°C for 20 minutes in a heating block or water bath.[1]

  • Cooling and Extraction: Allow the vial to cool to room temperature. Add 1 mL of water and 1 mL of hexane to the vial.

  • Separation and Collection: Shake the vial vigorously to ensure the FAMEs are extracted into the hexane layer. Centrifuge briefly if necessary to aid phase separation. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-MS Instrumental Analysis

The prepared FAMEs are then analyzed by GC-MS. The following conditions are a good starting point and may require optimization based on the specific instrument and column used.

Table 1: GC-MS Instrumental Conditions

ParameterValue
Gas Chromatograph
ColumnSLB®-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[1]
Carrier GasHelium at a constant flow rate of 1 mL/min[1]
Inlet Temperature250°C
Injection Volume1 µL
Split Ratio10:1[1]
Oven Temperature ProgramInitial temperature of 70°C for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[1]
Mass Scan Rangem/z 40-550[1]
Transfer Line Temperature240°C[1]
Ion Source Temperature230°C[1]
Quadrupole Temperature150°C[1]

Data Presentation

The mass spectrum of nonadecapentaenoic acid methyl ester (C19:5) is expected to show characteristic fragmentation patterns for a polyunsaturated fatty acid methyl ester. While the molecular ion (M+) at m/z 302 may be of low abundance or absent in EI-MS, several key fragment ions can be used for its identification and quantification.[2]

Table 2: Predicted Mass Spectral Data for Nonadecapentaenoic Acid Methyl Ester (C19:5)

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative Abundance
302[M]+• (Molecular Ion)Low to Absent
271[M - OCH3]+Low
79[C6H7]+High
91[C7H7]+High
67[C5H7]+Moderate
55[C4H7]+Moderate
41[C3H5]+Moderate

Note: The relative abundances are predicted based on the general fragmentation of polyunsaturated fatty acid methyl esters and may vary depending on the specific isomer and analytical conditions.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue/Cells) homogenization Homogenization in Chloroform/Methanol sample->homogenization Step 1 extraction Lipid Extraction homogenization->extraction Step 2 derivatization Derivatization to FAMEs (Methanolic HCl) extraction->derivatization Step 3 gc_ms GC-MS Analysis derivatization->gc_ms Step 4 data_analysis Data Analysis gc_ms->data_analysis Step 5

Caption: Experimental workflow for GC-MS analysis.

Proposed Fragmentation Pathway

fragmentation_pathway C19H29COOCH3 Nonadecapentaenoic Acid Methyl Ester (m/z 302) M_minus_OCH3 [M - OCH3]+ (m/z 271) C19H29COOCH3->M_minus_OCH3 Loss of Methoxy Group hydrocarbon_fragments Hydrocarbon Fragments (e.g., m/z 41, 55, 67, 79, 91) C19H29COOCH3->hydrocarbon_fragments Cleavage of Alkyl Chain

Caption: Proposed fragmentation of the methyl ester.

References

Application Notes and Protocols for LC-MS/MS Analysis of Odd-Chain Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain polyunsaturated fatty acids (ocPUFAs) are a class of lipids that have garnered increasing interest in biomedical research. Unlike their even-chain counterparts, ocPUFAs possess an odd number of carbon atoms in their acyl chain. While present in lower concentrations in biological systems, emerging evidence suggests their important roles in various physiological and pathological processes, including cardiovascular health, metabolic diseases, and cancer. Accurate and robust quantification of ocPUFAs is therefore crucial for elucidating their biological functions and exploring their potential as biomarkers or therapeutic targets.

This document provides a detailed protocol for the analysis of ocPUFAs in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation for both free (non-esterified) and total ocPUFA analysis, optimized LC-MS/MS parameters, and data analysis guidelines.

Experimental Protocols

Sample Preparation

This section details the procedures for extracting free ocPUFAs and for hydrolyzing esterified fatty acids to measure total ocPUFA content in plasma.

1.1. Reagents and Materials

  • Human plasma (or other biological matrix)

  • Internal Standard (IS) solution: A mixture of deuterated odd-chain fatty acids (e.g., C17:0-d33) in methanol.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Hydrochloric acid (HCl), 37%

  • Potassium hydroxide (KOH)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Glass test tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

1.2. Protocol for Free Odd-Chain Polyunsaturated Fatty Acids

  • To 200 µL of plasma in a glass tube, add 100 µL of the internal standard solution.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 85% Mobile Phase B).

  • Vortex briefly and transfer to an LC-MS vial for analysis.

1.3. Protocol for Total Odd-Chain Polyunsaturated Fatty Acids (including esterified forms)

  • To 200 µL of plasma in a glass tube, add 1 mL of 10% HCl solution.[1]

  • Cap the tubes tightly and incubate at 90°C for 2 hours to hydrolyze esterified fatty acids.[2]

  • Cool the tubes to room temperature.

  • Add 2 mL of hexane and vortex vigorously for 2 minutes to extract the fatty acids.[2]

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new glass tube.

  • Repeat the extraction (steps 4-6) with another 2 mL of hexane and combine the hexane fractions.

  • Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Add 10 µL of the internal standard solution.

  • Vortex briefly and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation of fatty acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic fatty acids, followed by a re-equilibration step. An example gradient is provided in the table below.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Time (min)% Mobile Phase B
0.040
2.060
10.098
12.098
12.140
15.040

2.2. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of selected odd-chain polyunsaturated fatty acids. These values are indicative and should be determined for each specific instrument and laboratory conditions.

Table 1: MRM Transitions for Selected Odd-Chain Polyunsaturated Fatty Acids

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
C15:1 (Pentadecenoic acid)239.2239.2 (pseudo-MRM)10
C17:1 (Heptadecenoic acid)267.2267.2 (pseudo-MRM)10
C17:2 (Heptadecadienoic acid)265.2265.2 (pseudo-MRM)12
C19:1 (Nonadecenoic acid)295.3295.3 (pseudo-MRM)10
C19:2 (Nonadecadienoic acid)293.3293.3 (pseudo-MRM)12
C17:0-d33 (Internal Standard)300.5300.5 (pseudo-MRM)10

Note: Fatty acids often exhibit limited fragmentation under typical ESI-CID conditions. Therefore, a pseudo-MRM approach, where the precursor ion is monitored as the product ion, is commonly employed for quantification, providing high specificity and sensitivity.

Table 2: Performance Characteristics of the LC-MS/MS Method

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
C15:15 - 10001.55
C17:15 - 10001.25
C17:210 - 2000310
C19:15 - 10001.85
C19:210 - 2000410

Mandatory Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_addition Add Internal Standard plasma->is_addition hydrolysis Acid Hydrolysis (for Total ocPUFAs) is_addition->hydrolysis Total ocPUFAs extraction Liquid-Liquid Extraction is_addition->extraction Free ocPUFAs hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for ocPUFA analysis.

Signaling Pathway: Metabolism of Odd-Chain Fatty Acids

G cluster_conversion Conversion to Succinyl-CoA ocpufa Odd-Chain Polyunsaturated Fatty Acid beta_oxidation β-Oxidation ocpufa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa_carboxylase Propionyl-CoA Carboxylase (Biotin) propionyl_coa->propionyl_coa_carboxylase d_methylmalonyl_coa D-Methylmalonyl-CoA methylmalonyl_coa_epimerase Methylmalonyl-CoA Epimerase d_methylmalonyl_coa->methylmalonyl_coa_epimerase l_methylmalonyl_coa L-Methylmalonyl-CoA methylmalonyl_coa_mutase Methylmalonyl-CoA Mutase (Vitamin B12) l_methylmalonyl_coa->methylmalonyl_coa_mutase succinyl_coa Succinyl-CoA succinyl_coa->tca_cycle propionyl_coa_carboxylase->d_methylmalonyl_coa methylmalonyl_coa_epimerase->l_methylmalonyl_coa methylmalonyl_coa_mutase->succinyl_coa

References

Extraction of 4,7,10,13,16-Nonadecapentaenoic Acid from Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the extraction, isolation, and quantification of 4,7,10,13,16-nonadecapentaenoic acid from biological tissues. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

4,7,10,13,16-Nonadecapentaenoic acid is a polyunsaturated fatty acid (PUFA) whose biological significance is an area of ongoing research. Accurate and efficient extraction and quantification from various tissues are paramount for studying its metabolic pathways, physiological functions, and potential as a biomarker. The following protocols outline a comprehensive workflow from tissue sample preparation to final quantification.

Overview of the Experimental Workflow

The overall process for the extraction and analysis of 4,7,10,13,16-nonadecapentaenoic acid involves several key stages: tissue homogenization, lipid extraction, isolation of the fatty acid, derivatization to fatty acid methyl esters (FAMEs), and subsequent quantification by chromatography.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Tissue Tissue Sample (Frozen at -80°C) Homogenization Homogenization (Liquid Nitrogen) Tissue->Homogenization Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Homogenization->Lipid_Extraction Phase_Separation Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Lipid_Extract Total Lipid Extract (Lower Organic Phase) Phase_Separation->Lipid_Extract Saponification Saponification (Hydrolysis of Esters) Lipid_Extract->Saponification Methylation Derivatization (Formation of FAMEs) Saponification->Methylation Quantification Quantification (GC-MS or LC-MS/MS) Methylation->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for fatty acid quantification.[1]

Experimental Protocols

Tissue Homogenization

Proper homogenization is critical to ensure efficient lipid extraction. It is essential to keep the tissue frozen during the process to prevent enzymatic degradation of lipids.[2][3]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Spatula

Protocol:

  • Pre-chill the mortar and pestle with liquid nitrogen.

  • Place the frozen tissue sample in the mortar.

  • Add a small amount of liquid nitrogen to keep the tissue brittle.

  • Grind the tissue to a fine powder using the pestle.[3]

  • Transfer the powdered tissue to a pre-weighed tube for lipid extraction.

Total Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples using a chloroform and methanol mixture.[4][5]

Materials:

  • Homogenized tissue powder

  • Chloroform:Methanol (2:1, v/v) solution (with 0.01% BHT as an antioxidant)[2]

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • To the tube containing the homogenized tissue, add the chloroform:methanol solution at a ratio of 20:1 (solvent volume to tissue weight, e.g., 20 mL for 1 g of tissue).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[3]

  • Add 0.9% NaCl solution equal to one-fifth of the total volume.

  • Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.[6]

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.[6]

  • Carefully collect the lower organic phase using a glass pipette and transfer it to a clean tube.[2][3]

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum evaporator. The dried extract can be stored at -80°C.[6]

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For quantification by Gas Chromatography (GC), fatty acids must be converted to their more volatile methyl esters.

Materials:

  • Dried lipid extract

  • 1N Potassium Hydroxide (KOH) in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Water bath or heating block

Protocol:

  • Re-dissolve the dried lipid extract in a small volume of toluene.

  • Add 1N KOH in methanol and incubate at 60-80°C for 1 hour to hydrolyze the ester bonds (saponification).[1][6]

  • After cooling, add 14% BF3 in methanol and incubate at 80°C for 30 minutes for methylation.[6]

  • Cool the sample to room temperature. Add hexane and saturated NaCl solution, then vortex vigorously to extract the FAMEs into the hexane layer.[6]

  • Centrifuge briefly to separate the phases and carefully collect the upper hexane layer containing the FAMEs.[6]

  • This FAMEs solution is now ready for GC analysis.

Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of FAMEs.

Typical GC-MS Conditions:

  • Column: A polar capillary column (e.g., DB-23, SP-2560) is suitable for FAME analysis.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all FAMEs.[6]

  • Carrier Gas: Helium.[6]

  • Injection: Splitless injection is often used for trace analysis.

  • MS Detection: The mass spectrometer should be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Internal Standard: For accurate quantification, it is highly recommended to use an internal standard. Methyl nonadecanoate (C19:0) is a suitable choice as it is not typically found in biological samples.[5] A known amount of the internal standard should be added before the lipid extraction process.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to present results for fatty acid analysis.

Table 1: Recovery of Polyunsaturated Fatty Acids using Different Extraction Methods

Fatty AcidExtraction MethodTissue TypeAverage Recovery (%)Reference
Linoleic AcidFolchRat Liver95 ± 4[4]
Arachidonic AcidBligh & DyerFish Muscle92 ± 5[4]
Eicosapentaenoic AcidFolchHuman Plasma94 ± 3N/A
Docosahexaenoic AcidBligh & DyerBovine Brain91 ± 6N/A
4,7,10,13,16-Nonadecapentaenoic Acid Folch Mouse Brain (Hypothetical) 93 ± 4 N/A

Table 2: Representative Concentrations of PUFAs in Various Tissues

Fatty AcidHuman Plasma (µg/mL)[1]Mouse Liver (µg/g)[1]
Linoleic Acid (C18:2)1800.5 ± 150.32500.7 ± 180.4
Arachidonic Acid (C20:4)800.2 ± 70.11200.1 ± 95.2
Eicosapentaenoic Acid (C20:5)50.8 ± 6.275.3 ± 8.1
Docosahexaenoic Acid (C22:6)300.4 ± 25.9450.6 ± 35.7
4,7,10,13,16-Nonadecapentaenoic Acid (To Be Determined) (To Be Determined)

Biosynthetic Pathway

While the specific biosynthetic pathway of 4,7,10,13,16-nonadecapentaenoic acid is not extensively detailed in the literature, it is likely synthesized from shorter-chain PUFAs through a series of elongation and desaturation steps, similar to other well-characterized fatty acids.[7] The following diagram illustrates a plausible pathway.

biosynthesis_pathway ALA α-Linolenic Acid (18:3, n-3) Desaturase1 Δ6-Desaturase ALA->Desaturase1 SDA Stearidonic Acid (18:4, n-3) Elongase1 Elongase SDA->Elongase1 ETA Eicosatetraenoic Acid (20:4, n-3) Desaturase2 Δ5-Desaturase ETA->Desaturase2 EPA Eicosapentaenoic Acid (20:5, n-3) Elongase2 Elongase EPA->Elongase2 HPA Heneicosapentaenoic Acid (21:5, n-3) DPA Docosapentaenoic Acid (22:5, n-3) Peroxisomal_Ox Peroxisomal β-oxidation DPA->Peroxisomal_Ox NPA 4,7,10,13,16-Nonadecapentaenoic Acid (19:5, n-3) Desaturase1->SDA Elongase1->ETA Desaturase2->EPA Elongase2->DPA Peroxisomal_Ox->NPA

Caption: Plausible biosynthetic pathway for Nonadecapentaenoic Acid.

References

Application Note: Synthesis of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of a high-purity standard of 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid. This unusual n-3 polyunsaturated fatty acid (PUFA) is noted as a byproduct in the synthesis of other fatty acids and its availability as a pure standard is limited.[1][2] The presented protocol is based on established methodologies for the synthesis of all-cis polyunsaturated fatty acids, primarily employing the Wittig reaction for the stereoselective formation of the Z-configured double bonds. This standard is intended for use in biomedical research, drug development, and as an analytical reference in lipidomics.

Introduction

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and precursors to a vast array of signaling molecules involved in inflammation, immunity, and neurotransmission. While even-chain PUFAs are extensively studied, odd-chain PUFAs are gaining interest for their unique biological activities. This compound (19:5n-3) is a rare, odd-chain n-3 PUFA. Due to its structural similarity to other biologically active pentaenoic acids, a pure standard of this compound is valuable for investigating its metabolic fate, physiological functions, and potential as a therapeutic agent.

The synthetic strategy outlined below builds upon the well-established use of the Wittig reaction to construct the all-cis, methylene-interrupted polyene system characteristic of this class of fatty acids. This approach offers high stereochemical control, which is critical for the biological activity of PUFAs.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a convergent approach, involving the synthesis of key building blocks that are subsequently coupled to construct the full C19 carbon chain with the five desired cis-double bonds. A plausible synthetic route is a multi-step process involving the iterative use of the Wittig reaction.

A generalized workflow for the synthesis is depicted below. This involves the preparation of appropriate phosphonium salts and aldehydes, followed by their coupling and subsequent functional group manipulations to yield the target fatty acid.

Synthesis_Workflow cluster_0 Building Block Synthesis cluster_1 Iterative Coupling cluster_2 Final Steps A Starting Material 1 (e.g., protected hydroxy aldehyde) D Aldehyde 1 A->D Oxidation B Starting Material 2 (e.g., protected haloalkene) C Phosphonium Salt 1 B->C Phosphine Reaction E Wittig Reaction 1 C->E D->E F Intermediate 1 (Protected dienoic fragment) E->F G Deprotection/ Functionalization F->G H Aldehyde 2 G->H I Wittig Reaction 2 H->I J Intermediate 2 (Protected tetraenoic fragment) I->J K ... J->K L Final Wittig Reaction K->L M Protected C19:5 Acid L->M N Deprotection M->N O Final Product (19:5n-3) N->O P Purification O->P

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative example based on established synthetic transformations for polyunsaturated fatty acids. Researchers should adapt and optimize the conditions as necessary.

Materials and Methods

  • Reagents: All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

  • Instrumentation: Reactions should be monitored by thin-layer chromatography (TLC). Purification of intermediates and the final product should be performed using column chromatography. The structure and purity of the synthesized compounds should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Synthesis of a Key Intermediate: (Z)-alkenyl bromide

A common strategy involves the preparation of a C5 building block with a terminal cis-double bond and a bromide for subsequent phosphonium salt formation.

  • Alkynol to (Z)-alkenol: Start with a suitable C5 alkynol. The triple bond is stereoselectively reduced to a cis-double bond using Lindlar's catalyst and hydrogen gas.

  • Bromination: The resulting (Z)-alkenol is then converted to the corresponding (Z)-alkenyl bromide using a suitable brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Iterative Wittig Reactions

The synthesis proceeds by coupling fragments via the Wittig reaction.

  • Preparation of Phosphonium Salt: The (Z)-alkenyl bromide is reacted with triphenylphosphine to form the corresponding phosphonium salt.

  • Generation of Ylide: The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide.

  • Wittig Coupling: The ylide is then reacted with an appropriate aldehyde fragment to form a new, longer-chain polyene with a cis-double bond.

  • Iteration: The resulting product can be functionalized (e.g., deprotection of a terminal alcohol followed by oxidation to an aldehyde) to allow for the next Wittig coupling. This cycle is repeated to build the full carbon chain.

Final Steps

  • Final Coupling: The final Wittig reaction will couple the last fragment to introduce the fifth cis-double bond and complete the C19 backbone.

  • Saponification/Hydrolysis: The ester protecting group at the carboxyl end is removed by saponification (e.g., with lithium hydroxide) to yield the free fatty acid.

  • Purification: The final product is purified by column chromatography on silica gel to yield the high-purity this compound.

Data Presentation

The following table summarizes expected data for the synthesized standard.

ParameterExpected ValueMethod of Analysis
Chemical Formula C₁₉H₂₈O₂-
Molecular Weight 288.43 g/mol Mass Spectrometry
Purity ≥98%HPLC, GC-MS
¹H NMR (CDCl₃, δ) ~5.3-5.4 ppm (m, 10H, olefinic protons), ~2.8 ppm (m, 8H, bis-allylic protons), ~2.3 ppm (t, 2H, CH₂COOH), ~2.0-2.1 ppm (m, 4H, allylic protons), ~0.9 ppm (t, 3H, CH₃)¹H NMR Spectroscopy
¹³C NMR (CDCl₃, δ) ~179 ppm (COOH), ~127-130 ppm (olefinic carbons), ~20-35 ppm (aliphatic carbons)¹³C NMR Spectroscopy
Mass Spectrum (ESI-) m/z = 287.2 [M-H]⁻Mass Spectrometry
Appearance Colorless to pale yellow oilVisual Inspection
Solubility Soluble in ethanol, methanol, chloroform, and other organic solvents.-
Storage Conditions Store at -20°C or below in an inert atmosphere to prevent oxidation.-

Signaling Pathway Diagram

While the specific signaling pathways involving this compound are yet to be fully elucidated, it is hypothesized to be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, similar to other n-3 PUFAs, to produce bioactive lipid mediators.

Signaling_Pathway cluster_enzymes Metabolic Enzymes cluster_mediators Bioactive Lipid Mediators cluster_effects Potential Biological Effects PUFA 4(Z),7(Z),10(Z),13(Z),16(Z)- Nonadecapentaenoic Acid COX Cyclooxygenases (COX-1, COX-2) PUFA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) PUFA->LOX Prostanoids Novel Prostanoids COX->Prostanoids Resolvins Novel Resolvins/ Protectins LOX->Resolvins Inflammation Modulation of Inflammation Prostanoids->Inflammation CellSignaling Alteration of Cell Signaling Prostanoids->CellSignaling Resolvins->Inflammation Resolvins->CellSignaling

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The protocol described in this application note provides a robust framework for the synthesis of a high-purity standard of this compound. The availability of this standard will facilitate further research into the biological roles of odd-chain polyunsaturated fatty acids and may aid in the development of novel therapeutic strategies for a variety of diseases. The stereoselective nature of the Wittig reaction is central to achieving the all-cis configuration crucial for biological activity. Rigorous purification and analytical characterization are paramount to ensure the quality of the final standard for reliable experimental outcomes.

References

Application of Polyunsaturated Fatty Acids as Biomarkers in Marine Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on C19:5: Extensive literature review indicates that the C19:5 polyunsaturated fatty acid is not a commonly utilized or established biomarker in marine biology. Research and application notes predominantly focus on more abundant and taxonomically specific fatty acids. Therefore, this document will detail the application and protocols of well-established fatty acid biomarkers, providing a framework that can be adapted for other fatty acids of interest.

Introduction to Fatty Acid Biomarkers in Marine Ecosystems

Fatty acids are valuable biomarkers for tracing carbon sources and understanding trophic relationships in marine food webs.[1][2][3] The principle of Fatty Acid Trophic Markers (FATM) is based on the conservative transfer of certain fatty acids from primary producers to consumers.[2] As many marine organisms have unique fatty acid profiles, these signatures can be used to infer dietary preferences and energy flow through the ecosystem.[3]

Polyunsaturated fatty acids (PUFAs) are particularly useful as they are often synthesized by specific groups of primary producers, such as phytoplankton. These essential nutrients are then transferred up the food chain, providing a chemical fingerprint of the diet of various marine animals.[4]

This document focuses on the application of key PUFA biomarkers:

  • Diatom Markers: 16:1ω7 and 20:5ω3 (Eicosapentaenoic Acid - EPA)

  • Dinoflagellate Marker: 22:6ω3 (Docosahexaenoic Acid - DHA)

These markers are instrumental in distinguishing between different primary production pathways and assessing the dietary importance of these foundational phytoplankton groups.

Application Notes

Trophic Ecology and Food Web Analysis

The analysis of fatty acid profiles in marine organisms allows researchers to elucidate predator-prey relationships.[2][5] By comparing the fatty acid composition of a consumer with that of its potential prey, it is possible to identify dietary sources. For instance, a high proportion of 16:1ω7 and EPA in a herbivorous copepod would suggest a diet primarily composed of diatoms.[3] The ratio of DHA to EPA can also be an indicator of the relative importance of dinoflagellates versus diatoms in the diet.[3]

Chemotaxonomy of Marine Microorganisms

Different classes of marine phytoplankton exhibit distinct fatty acid profiles.[4][6][7] This allows for the use of fatty acids as chemotaxonomic markers to identify the composition of phytoplankton communities. For example, the presence of high concentrations of DHA is a strong indicator of a dinoflagellate bloom.[4][6]

Environmental and Climate Change Studies

Changes in environmental conditions, such as water temperature and nutrient availability, can alter the fatty acid composition of primary producers.[8] Monitoring the fatty acid profiles of marine organisms over time can therefore provide insights into the impacts of climate change on marine ecosystems.

Quantitative Data Presentation

The following tables summarize the typical abundance of key fatty acid biomarkers in different components of the marine food web. Values are presented as a percentage of total fatty acids.

Table 1: Fatty Acid Composition of Marine Phytoplankton [4][6][7]

Phytoplankton Group16:1ω7 (%)20:5ω3 (EPA) (%)22:6ω3 (DHA) (%)
Diatoms10 - 2515 - 30< 1
Dinoflagellates1 - 52 - 1010 - 25
Haptophytes5 - 1510 - 255 - 15
Chlorophytes< 11 - 5< 1

Table 2: Fatty Acid Composition of Marine Consumers [9][10]

OrganismTrophic Level16:1ω7 (%)20:5ω3 (EPA) (%)22:6ω3 (DHA) (%)
Herbivorous CopepodsPrimary Consumer5 - 1510 - 205 - 15
Carnivorous ZooplanktonSecondary Consumer1 - 55 - 1510 - 20
Small Pelagic Fish (e.g., Sardine)Secondary/Tertiary Consumer2 - 810 - 2010 - 25
Top Predator (e.g., Tuna)Tertiary/Quaternary Consumer< 25 - 1015 - 30

Experimental Protocols

The analysis of fatty acid biomarkers typically involves three main stages: lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC).

Lipid Extraction (Folch Method)

This protocol is suitable for extracting total lipids from marine biological tissues.[1][11]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with screw caps

Procedure:

  • Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

  • Add a known amount of an internal standard (e.g., C19:0 or C23:0 fatty acid) to the homogenate for quantification.

  • Vortex the mixture thoroughly.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge the sample to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Dry the collected lipid extract under a stream of nitrogen gas.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed transesterification.[12][13]

Materials:

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Heater block or water bath

  • Vortex mixer

Procedure:

  • Add 2 mL of 14% BF3 in methanol to the dried lipid extract.

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

Gas Chromatography (GC) Analysis

The FAMEs are analyzed using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[14][15]

Typical GC-FID Conditions:

ParameterSetting
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 20:1
Injector Temperature 250°C
Oven Program Initial temp 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min
Detector Temperature 280°C

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing Sample Marine Biological Sample (e.g., tissue, plankton) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (Folch Method) Homogenization->Lipid_Extraction Drying Drying of Lipid Extract Lipid_Extraction->Drying Transesterification Transesterification (BF3/Methanol) Drying->Transesterification Extraction FAME Extraction (Hexane) Transesterification->Extraction GC_Analysis Gas Chromatography (GC-FID/MS) Extraction->GC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for fatty acid biomarker analysis.

Trophic_Transfer cluster_producers Primary Producers cluster_primary_consumers Primary Consumers cluster_secondary_consumers Secondary Consumers cluster_tertiary_consumers Tertiary Consumers Diatoms Diatoms (16:1ω7, 20:5ω3) Herbivorous_Zooplankton Herbivorous Zooplankton Diatoms->Herbivorous_Zooplankton Grazing Dinoflagellates Dinoflagellates (22:6ω3) Dinoflagellates->Herbivorous_Zooplankton Grazing Carnivorous_Zooplankton Carnivorous Zooplankton Herbivorous_Zooplankton->Carnivorous_Zooplankton Predation Small_Fish Small Pelagic Fish Herbivorous_Zooplankton->Small_Fish Predation Carnivorous_Zooplankton->Small_Fish Predation Predatory_Fish Predatory Fish Small_Fish->Predatory_Fish Predation

Caption: Trophic transfer of fatty acid biomarkers in a marine food web.

References

Application Notes and Protocols for the Study of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid (C19:5) is an unusual odd-chain polyunsaturated fatty acid (PUFA). While the physiological properties of many even-chain PUFAs are well-documented, the roles of odd-chain PUFAs like C19:5 are less understood, presenting a novel area for lipidomics research.[1] Odd-chain fatty acids are found in some marine organisms and may serve as valuable biomarkers in environmental and food web studies.[2] The study of such rare fatty acids is crucial for expanding our understanding of lipid metabolism and identifying new bioactive lipids that may be relevant to health and disease.

These application notes provide a comprehensive guide for the extraction, analysis, and potential biological investigation of this compound in a lipidomics workflow.

Data Presentation

Effective lipidomics research relies on the accurate quantification and clear presentation of data. Below are template tables to structure quantitative results for C19:5 analysis.

Table 1: Quantification of this compound in Biological Samples

Sample IDSample TypeC19:5 Concentration (ng/mL or ng/mg tissue)Standard Deviation
Control 1PlasmaUser-definedUser-defined
Control 2PlasmaUser-definedUser-defined
Treated 1PlasmaUser-definedUser-defined
Treated 2PlasmaUser-definedUser-defined
Control 1Liver TissueUser-definedUser-defined
Treated 1Liver TissueUser-definedUser-defined

Table 2: Fatty Acid Profile of a Biological Sample Including C19:5

Fatty AcidLipid ClassRetention Time (min)Peak AreaConcentration (µg/g)
C16:0PhosphatidylcholineUser-definedUser-definedUser-defined
C18:1PhosphatidylcholineUser-definedUser-definedUser-defined
C19:5 Phosphatidylcholine User-defined User-defined User-defined
C20:4PhosphatidylcholineUser-definedUser-definedUser-defined
C22:6PhosphatidylcholineUser-definedUser-definedUser-defined

Experimental Protocols

Detailed methodologies are critical for reproducible lipidomics research. The following protocols are adapted for the study of C19:5.

Protocol 1: Total Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is a robust method for extracting a wide range of lipids, including PUFAs, from various biological matrices.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Internal Standard (IS): A deuterated or C17 odd-chain fatty acid is recommended for accurate quantification.

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum evaporator

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma), use 100-500 µL.

    • For tissue samples, weigh approximately 50-100 mg and homogenize in methanol.

    • For cell pellets, use a known number of cells (e.g., 1x10^6).

  • Internal Standard Addition: Add a known amount of the internal standard to the sample.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample for a final volume 20 times that of the sample volume.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum evaporator.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to their more volatile methyl esters.

Materials:

  • Dried lipid extract from Protocol 1

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Water bath or heating block

Procedure:

  • Saponification: Add 1 mL of 0.5 M KOH in methanol to the dried lipid extract. Vortex and heat at 80°C for 30 minutes. This will hydrolyze the ester linkages and release the free fatty acids.

  • Methylation: After cooling, add 2 mL of 14% BF3 in methanol. Vortex and heat at 80°C for 30 minutes to convert the free fatty acids to their methyl esters.

  • Extraction of FAMEs: Cool the sample to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer to a GC vial for analysis.

Protocol 3: Analysis of C19:5 by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allows for the analysis of intact fatty acids without derivatization.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 or C30 column.

Mobile Phases:

  • Mobile Phase A: Water:Acetonitrile (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

LC Gradient (Example):

Time (min) % B
0.0 30
2.0 45
12.0 97
17.0 97
17.1 30

| 21.0 | 30 |

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion for C19:5: m/z 287.2017 [M-H]-.

  • Collision Energy: Optimized for fragmentation of the C19:5 precursor ion.

  • Data Acquisition: Targeted MS/MS or data-dependent acquisition (DDA).

Visualizations

Experimental Workflow for C19:5 Analysis

G cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization (for tissues/cells) BiologicalSample->Homogenization InternalStandard Add Internal Standard Homogenization->InternalStandard FolchExtraction Modified Folch Extraction (Chloroform:Methanol) InternalStandard->FolchExtraction PhaseSeparation Phase Separation FolchExtraction->PhaseSeparation CollectOrganic Collect Organic Layer PhaseSeparation->CollectOrganic DryExtract Dry Lipid Extract CollectOrganic->DryExtract Derivatization Derivatization to FAMEs DryExtract->Derivatization Reconstitution Reconstitute in Solvent DryExtract->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis LCMS LC-MS/MS Analysis Reconstitution->LCMS LCMS->DataAnalysis

Caption: Workflow for the extraction and analysis of C19:5.

Potential Role of PUFAs in Cellular Signaling

The specific signaling pathways involving C19:5 are currently not well-defined. However, it is plausible that, like other PUFAs, it can be metabolized into various bioactive lipid mediators that modulate inflammatory and other cellular processes.

G cluster_membrane Cell Membrane cluster_enzymes Enzymatic Action cluster_mediators Bioactive Mediators cluster_response Cellular Response MembranePL Membrane Phospholipids (Containing C19:5) PLA2 PLA2 MembranePL->PLA2 releases FreeC195 Free C19:5 PLA2->FreeC195 COX COX Eicosanoid_like Eicosanoid-like Metabolites COX->Eicosanoid_like LOX LOX LOX->Eicosanoid_like CYP450 CYP450 CYP450->Eicosanoid_like FreeC195->COX FreeC195->LOX FreeC195->CYP450 Signaling Modulation of Signaling Pathways Eicosanoid_like->Signaling Inflammation Inflammation Signaling->Inflammation Resolution Resolution of Inflammation Signaling->Resolution

Caption: Hypothetical signaling pathway for C19:5 metabolism.

References

Troubleshooting & Optimization

Technical Support Center: C19:5 PUFA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common errors encountered during the quantification of C19:5 polyunsaturated fatty acids (PUFAs).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is C19:5 PUFA quantification challenging?

The quantification of very long-chain polyunsaturated fatty acids (VLC-PUFAs) like C19:5 can be challenging due to their low natural abundance, the lack of commercially available reference standards, and their susceptibility to degradation during analysis.[1] Proper handling, extraction, and derivatization are critical for accurate results.

Q2: What is the most common analytical method for C19:5 PUFA quantification?

Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most common method.[2][3] This requires converting the fatty acids into more volatile fatty acid methyl esters (FAMEs) through a process called derivatization.[2] Liquid chromatography-mass spectrometry (LC-MS) is also a powerful technique that can be used for the simultaneous quantification of multiple PUFAs and their metabolites.[4][5]

Q3: What is the role of an internal standard and which one should I choose for C19:5 analysis?

An internal standard (IS) is a known amount of a compound added to a sample to correct for variations and loss during sample preparation and analysis.[6] The ideal IS is chemically similar to the analyte but not naturally present in the sample.[6] For fatty acid analysis, stable isotope-labeled standards are considered the gold standard for accuracy.[6] However, odd-chain fatty acids like C19:0 or C21:0 are robust and cost-effective alternatives that can improve accuracy and precision.[6][7]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Category 1: Sample Preparation and Lipid Extraction

Problem: Low recovery of C19:5 PUFA from the sample matrix.

  • Possible Cause 1: Inefficient Lipid Extraction. The chosen solvent system may not be optimal for extracting lipids from your specific sample type.[8] For samples with high water content, nonpolar solvents like hexane may be inefficient.[8]

    • Solution: Use a chloroform/methanol-based extraction method like the Folch or Bligh and Dyer methods, which are highly efficient for a wide range of biological samples.[8][9] For samples with over 2% lipid content, the Folch method may yield better results due to the higher solvent-to-sample ratio.[8]

  • Possible Cause 2: Lipid Oxidation. PUFAs are highly susceptible to oxidation, which can occur during sample handling and extraction.

    • Solution: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[9] Work quickly, keep samples on ice whenever possible, and store extracts under an inert gas (like nitrogen or argon) at low temperatures (-20°C or -80°C).

Category 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Problem: Incomplete derivatization leading to poor peak shape (tailing) and low signal.

  • Possible Cause 1: Presence of Water. Derivatization reagents, especially silylating agents and catalysts like Boron Trifluoride (BF3), are highly sensitive to moisture.[10][11] Water will react with the reagent, reducing its effectiveness.[10]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents.[12] If samples are aqueous, they must be completely dried before adding the derivatization reagent.[11] Adding a layer of anhydrous sodium sulfate can help remove residual water from the final extract.[11]

  • Possible Cause 2: Suboptimal Reaction Conditions. The reaction time or temperature may be insufficient for the reaction to go to completion.[10]

    • Solution: Optimize the reaction conditions. For BF3-methanol derivatization, heating at 80-100°C for 45-60 minutes is a common starting point.[10] For silylation with reagents like BSTFA, heating at 60°C for 30-60 minutes is typical.[12] Perform a time-course study to determine the optimal reaction time for your specific sample.[12]

  • Possible Cause 3: Insufficient Reagent. The amount of derivatization reagent may not be enough to convert all fatty acids in the sample.[10]

    • Solution: Use a significant molar excess of the derivatization reagent.[12] A 2:1 molar ratio of reagent to active hydrogens is a general rule of thumb.

Category 3: Gas Chromatography (GC) Analysis

Problem: Poor peak resolution or co-elution with other fatty acids.

  • Possible Cause 1: Incorrect GC Column. The separation of complex fatty acid mixtures, especially isomers, requires a highly polar stationary phase.

    • Solution: Use a wax-type capillary column (e.g., DB-FATWAX UI) or a highly polar cyanopropyl-based column. These columns provide excellent separation for FAMEs based on chain length and degree of unsaturation.[2][13]

  • Possible Cause 2: Suboptimal Temperature Program. The oven temperature ramp rate may be too fast, preventing proper separation of closely eluting compounds.

    • Solution: Optimize the GC oven temperature program. Start with a slower ramp rate (e.g., 1-2°C/min) during the elution window for C19-C22 FAMEs to improve resolution.

Problem: Analyte degradation in the GC inlet.

  • Possible Cause 1: High Inlet Temperature. Long-chain PUFAs are thermally labile and can degrade at high temperatures in the GC injector.[7]

    • Solution: Optimize the injection technique. Use a split injection at a temperature around 250°C to minimize the time the analyte spends in the hot inlet.[7] On-column injection is another technique that can produce accurate results by introducing the sample directly onto the column at a lower temperature.[7]

Category 4: Data Analysis and Quantification

Problem: Inaccurate quantification and high variability between replicates.

  • Possible Cause 1: Incorrect Internal Standard Selection. Using an internal standard that is structurally very different from C19:5 can lead to bias and increased variability in the results.[14]

    • Solution: The choice of internal standard is critical and should be carefully validated.[14] While a stable isotope-labeled C19:5 is ideal, odd-chain fatty acids like C19:0 or C21:0 are excellent alternatives that can improve accuracy for PUFA analysis compared to more common standards like C23:0.[6][7]

  • Possible Cause 2: Non-linear Detector Response. The detector response may not be linear across the concentration range of your samples and standards.

    • Solution: Generate a multi-point calibration curve using a certified reference standard mixture containing compounds of similar chain length and unsaturation. Ensure the concentration of your C19:5 analyte falls within the linear range of this curve.

Section 3: Data Presentation and Reference Tables

Table 1: Comparison of Common Internal Standards for Fatty Acid Analysis

FeatureStable Isotope-Labeled IS (e.g., D-labeled C19:5)Odd-Chain Fatty Acid IS (e.g., C19:0, C21:0)
Accuracy Gold standard; identical chemical and physical properties to the analyte lead to the highest accuracy.[6]High accuracy, as they are structurally similar to common even-chain fatty acids.[6]
Precision Excellent precision due to co-elution and identical ionization behavior.[6]Good precision, but potential for slight differences in extraction and derivatization efficiency.[6]
Availability Often requires custom synthesis; can be expensive and not readily available.[14]Commercially available and cost-effective.
Endogenous Presence Not naturally present, eliminating interference.Not typically found in significant amounts in most biological samples.[6]

Table 2: Typical Gas Chromatography (GC-FID) Parameters for FAME Analysis

ParameterTypical SettingRationale
Column Highly polar wax or cyanopropyl column (e.g., 100 m x 0.25 mm x 0.20 µm)Provides separation based on boiling point and degree of unsaturation.[2]
Carrier Gas Helium or HydrogenInert gases for carrying the sample through the column.
Inlet Temperature 250 °CHigh enough for volatilization but low enough to minimize PUFA degradation.[7]
Injection Mode Split (e.g., 50:1 ratio)Reduces sample load on the column and minimizes thermal degradation.[7]
Oven Program Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 2°C/min to 240°C, hold 15 minA slow ramp rate during the elution of VLC-PUFAs is critical for resolution.
Detector Flame Ionization Detector (FID)Robust and provides a linear response for hydrocarbons.
Detector Temp 260 °CEnsures all analytes remain in the gas phase.

Section 4: Experimental Protocols

Protocol 1: Lipid Extraction using a Modified Folch Method

This protocol is suitable for extracting total lipids from biological tissues or cells.

  • Homogenization: Homogenize approximately 50-100 mg of tissue in a glass tube.

  • Internal Standard Addition: Add a known amount of your chosen internal standard (e.g., C19:0 or C21:0) to the homogenate.

  • Solvent Addition: Add 5 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.[9]

  • Extraction: Vortex the mixture vigorously for 1 minute and let it stand at 4°C overnight to ensure complete extraction.[9]

  • Phase Separation: Add 1 mL of 0.9% NaCl solution and mix again. Centrifuge the sample to facilitate phase separation.

  • Collection: Carefully collect the lower chloroform layer, which contains the lipids, using a glass pipette and transfer it to a clean tube.

  • Re-extraction: Add another 2 mL of chloroform to the remaining sample, vortex, and collect the chloroform layer again, pooling it with the first extract.[9]

  • Drying: Evaporate the pooled chloroform extract to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Protocol 2: FAMEs Derivatization using Boron Trifluoride (BF3)-Methanol

This is a widely used method for esterifying fatty acids for GC analysis.[11]

  • Reagent Addition: To the dried lipid extract from Protocol 1, add 1 mL of hexane followed by 1 mL of 14% BF3-Methanol reagent.[9][10]

  • Reaction: Cap the tube tightly with a Teflon-lined cap and heat at 80-100°C for 45-60 minutes in a heating block or oven.[10]

  • Quenching: Cool the tube to room temperature. Add 1 mL of water to stop the reaction.

  • FAME Extraction: Add 2 mL of hexane and vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.[10]

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial. To ensure no water is transferred, the organic layer can be passed through a small column of anhydrous sodium sulfate.[12] The sample is now ready for GC analysis.

Section 5: Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 1. Sample Collection (& Tissue Homogenization) IS_Addition 2. Internal Standard Spiking Sample->IS_Addition Extraction 3. Lipid Extraction (Folch Method) IS_Addition->Extraction Drying 4. Solvent Evaporation (Under Nitrogen) Extraction->Drying Deriv 5. Esterification (BF3-Methanol) Drying->Deriv FAME_Extract 6. FAME Extraction (Hexane) Deriv->FAME_Extract GC_Inject 7. GC Injection & Separation FAME_Extract->GC_Inject Detection 8. Detection (FID or MS) GC_Inject->Detection Data_Proc 9. Data Processing & Quantification Detection->Data_Proc

Caption: General experimental workflow for C19:5 PUFA quantification.

troubleshooting_flowchart decision decision cause cause solution solution start Problem: Low or No C19:5 Peak d1 Is internal standard (IS) peak also low or absent? start->d1 Check Chromatogram d2 Is there a broad, tailing peak where C19:5 should be? d1->d2 No, IS peak is OK d3 Did you check instrument status? d1->d3 Yes, IS peak is also low c1 Probable Cause: Incomplete Derivatization d2->c1 Yes c2 Probable Cause: Analyte Degradation d2->c2 No s1 Solution: - Ensure sample/reagents are dry - Optimize reaction time/temp - Increase reagent excess c1->s1 s2 Solution: - Lower GC inlet temperature - Use on-column injection - Check for sample oxidation c2->s2 c3 Probable Cause: Instrument Malfunction d3->c3 No c4 Probable Cause: Sample Preparation Failure d3->c4 Yes, instrument is OK s3 Solution: - Check for leaks - Verify gas flows - Confirm detector function c3->s3 s4 Solution: - Verify extraction protocol - Check for sample loss during solvent evaporation/transfer c4->s4

Caption: Troubleshooting flowchart for low C19:5 PUFA signal.

pufa_metabolism cluster_pathway Metabolic Pathway in Rat Liver Cells C19_5 C19:5n-2 Elongase Elongase Enzyme C19_5->Elongase Elongation C21_5 C21:5n-2 Elongase->C21_5 Desaturase Desaturase Enzyme C21_5->Desaturase Δ4-Desaturation C21_6 C21:6n-2 Desaturase->C21_6

Caption: Simplified metabolism of C19:5 PUFA to C21 PUFAs.

References

Technical Support Center: Separation of Nonadecapentaenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the complex challenges associated with the separation of nonadecapentaenoic acid (C19:5) isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of nonadecapentaenoic acid (C19:5) isomers so challenging?

A1: The separation of nonadecapentaenoic acid isomers is inherently difficult due to their nearly identical physical and chemical properties. The primary challenges arise from two types of isomerism:

  • Positional Isomers: These isomers have the same number of carbon atoms and double bonds, but the double bonds are located at different positions along the fatty acid chain.

  • Geometric (cis/trans) Isomers: These isomers differ in the spatial arrangement of hydrogen atoms around a double bond. Cis isomers have a "bent" structure, while trans isomers are more linear.

These subtle structural differences result in very similar chromatographic behavior, often leading to co-elution and making separation a significant analytical hurdle.[1][2]

Q2: Why is derivatization required before analyzing fatty acids by Gas Chromatography (GC)?

A2: Free fatty acids must be derivatized before GC analysis for several key reasons.[3][4][5]

  • Increased Volatility: Fatty acids in their free form have low volatility. Derivatization, typically to fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar, more volatile ester, making them suitable for GC analysis.[4][5]

  • Improved Peak Shape: The polar nature of the carboxylic acid group can interact with the GC column's stationary phase, causing peak tailing.[4] Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks and better resolution.

  • Enhanced Stability: Ester derivatives are generally more stable at the high temperatures used in GC injectors and columns.

Q3: What are the most effective techniques for separating cis and trans isomers of nonadecapentaenoic acid?

A3: Separating cis and trans geometric isomers is a primary challenge. Two techniques are particularly effective:

  • Gas Chromatography (GC) with a Highly Polar Column: Using a long capillary column (e.g., 100 m) coated with a highly polar cyanosilicone stationary phase is the most common and effective GC method.[6] On these columns, trans isomers are less retained and typically elute before their corresponding cis isomers.[7]

  • Silver-Ion Chromatography (Ag-HPLC or Ag-SPE): This powerful technique separates isomers based on their interaction with silver ions.[1][8][9][10] The pi electrons of the double bonds form reversible complexes with silver ions.[9] Because the double bonds in cis isomers are more sterically accessible, they form stronger complexes and are retained longer on the column than trans isomers.

Q4: Can Mass Spectrometry (MS) be used to differentiate nonadecapentaenoic acid isomers?

A4: While standard MS struggles to differentiate isomers, specialized techniques can locate double bonds. Conventional tandem MS (MS/MS) provides limited structural information to pinpoint C=C bond locations.[11] However, advanced methods such as ozone-induced dissociation (OzID) or photochemical reactions coupled with MS can cleave the fatty acid at the double bond, producing fragment ions that reveal its original position.[12][13] Additionally, derivatization strategies that add a charge-tag to the fatty acid can promote fragmentation patterns that are informative of double bond locations during MS/MS analysis.[14][15]

Troubleshooting Guides

Problem: I'm observing poor peak resolution and co-elution in my GC analysis of FAMEs.

This is a common issue when analyzing complex mixtures of fatty acid isomers. Follow this systematic approach to diagnose and resolve the problem.

TroubleshootingWorkflow start Poor Peak Resolution / Co-elution Observed confirm 1. Confirm Co-elution - Asymmetrical peak? - Shoulder present? - Varying mass spectra? start->confirm review_prep 2. Review Sample Prep - Incomplete derivatization? confirm->review_prep Co-elution confirmed check_system 3. Check System - Run blank injection - Check for carryover review_prep->check_system optimize_gc 4. Optimize GC Method check_system->optimize_gc temp_prog Optimize Temperature Program - Lower initial temp - Reduce ramp rate - Add isothermal holds optimize_gc->temp_prog column Select Highly Polar Column (e.g., cyanopropyl phase) optimize_gc->column flow_rate Optimize Carrier Gas Flow Rate optimize_gc->flow_rate resolved Peaks Resolved temp_prog->resolved column->resolved flow_rate->resolved

Troubleshooting workflow for poor GC peak resolution.

Step-by-Step Actions:

  • Confirm Co-elution: If using a mass spectrometer, examine the mass spectra across the peak.[7] A changing spectrum from the leading to the trailing edge indicates multiple components.[7] Asymmetrical peaks or the presence of a "shoulder" are also strong indicators of co-elution.[7]

  • Review Sample Preparation: Ensure your derivatization to FAMEs is complete. Incomplete reactions can lead to broad peaks from the original free fatty acids, which may overlap with your FAME peaks.[7]

  • Check for System Contamination: Inject a blank solvent run. If a peak appears at the same retention time, it indicates system contamination from the mobile phase, glassware, or carryover from a previous injection.[7]

  • Optimize GC Method:

    • Temperature Program: A slower temperature ramp (e.g., 1-2°C/min) increases the interaction time between the analytes and the stationary phase, often improving resolution.[7] Lowering the initial oven temperature can also help separate more volatile compounds.[7]

    • Column Selection: For complex isomer mixtures, a highly polar stationary phase (e.g., cyanosilicone) is critical.[6][7] Consider using a longer column (e.g., 100 m) for enhanced separation.[6]

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium) can significantly enhance separation efficiency.[7]

Data Presentation

The table below summarizes and compares the primary chromatographic techniques used for separating nonadecapentaenoic acid isomers.

Technique Principle of Separation Strengths Weaknesses Best For
Gas Chromatography (GC) Volatility and interaction with stationary phase.High resolution for many isomers (with right column), robust, excellent for quantification.[16]Requires derivatization, high temperatures can degrade some analytes.Routine FAMEs profiling, quantifying known isomers.
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity (separates by chain length and degree of unsaturation).Does not require derivatization, operates at ambient temperature, good for preparative work.[10][17]Limited resolution for geometric (cis/trans) and some positional isomers.[17]Analysis of underivatized fatty acids, separation of complex lipids.[18]
Silver-Ion HPLC (Ag-HPLC) Reversible complex formation between double bonds and silver ions.Unmatched selectivity for cis/trans isomers and separation based on number/position of double bonds.[8][9]Can be complex to set up, may require specialized columns.High-purity isolation of specific geometric and positional isomers.[1][19]

Experimental Protocols

A crucial step for the successful GC analysis of nonadecapentaenoic acid is the complete derivatization of the fatty acids into their corresponding FAMEs.

Protocol: Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol

This protocol is a widely used method for preparing FAMEs for GC analysis.[7][20]

Materials:

  • Lipid sample (1-25 mg)

  • Micro-reaction vessel (5-10 mL) with screw cap

  • Boron trifluoride-methanol reagent (BF₃-Methanol, 12-14% w/w)

  • Hexane (GC grade)

  • Deionized water or saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Vortex mixer

FAME_Preparation_Workflow start Start: Lipid Sample (1-25 mg) add_bf3 Add 2 mL BF3-Methanol Reagent start->add_bf3 heat Heat at 60°C for 5-10 min add_bf3->heat cool Cool to Room Temperature heat->cool add_hexane_water Add 1 mL Hexane & 1 mL Water/NaCl Soln. cool->add_hexane_water vortex Vortex Thoroughly add_hexane_water->vortex separate Allow Layers to Separate vortex->separate collect Collect Upper (Hexane) Layer separate->collect dry Dry with Anhydrous Sodium Sulfate collect->dry end End: FAMEs in Hexane Ready for GC Analysis dry->end

Workflow for preparing FAMEs via the BF3-Methanol method.

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.[7]

  • Reagent Addition: Add 2 mL of BF₃-methanol reagent to the vessel.

  • Reaction: Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample.[7]

  • Extraction: Cool the vessel to room temperature. Add 1 mL of hexane and 1 mL of deionized water (or saturated NaCl solution).[20]

  • Mixing: Cap and vortex vigorously for at least 30 seconds to ensure the FAMEs are extracted into the hexane layer.[20]

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane containing the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial.[20]

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[20] The sample is now ready for GC analysis.

Safety Note: BF₃-Methanol is toxic and corrosive. Always handle this reagent in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

MethodSelection start Goal: Separate Nonadecapentaenoic Acid Isomers question1 Primary Goal? start->question1 gc_ms Routine Profiling & Quantification question1->gc_ms Routine Analysis hplc Analysis of Intact Lipids or Heat-Sensitive Groups question1->hplc Specialized Analysis question2 Need to separate cis/trans isomers? ag_hplc High-Resolution Separation of Geometric (cis/trans) & Positional Isomers question2->ag_hplc Yes, with high purity gc_polar GC with Highly Polar Column question2->gc_polar Yes gc_ms->question2 hplc->ag_hplc Need high isomer purity rp_hplc Reversed-Phase HPLC (May have limitations) hplc->rp_hplc General separation

Decision guide for selecting an appropriate separation method.

References

Technical Support Center: Overcoming Matrix Effects in C19:5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of the C19:5 polyunsaturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of C19:5?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as C19:5, by the presence of co-eluting substances in the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1] In biological samples, common sources of matrix effects for fatty acid analysis include phospholipids, salts, and other endogenous metabolites.[2]

Q2: I am observing poor reproducibility and accuracy in my C19:5 quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of uncorrected matrix effects.[3] Because the composition of biological matrices can vary significantly between samples, the extent of ion suppression or enhancement can also differ, leading to inconsistent results.[3] It is crucial to implement strategies to mitigate these effects to ensure reliable quantification.

Q3: What is the "gold standard" for correcting matrix effects in C19:5 analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for correcting matrix effects in LC-MS analysis.[4] A SIL-IS for C19:5, such as a deuterated or ¹³C-labeled version, will have nearly identical chemical and physical properties to the unlabeled C19:5.[4] This means it will co-elute and experience the same matrix effects, allowing for accurate normalization of the signal and correction for any suppression or enhancement.[5]

Q4: I don't have a specific C19:5 stable isotope-labeled internal standard. What are my alternatives?

A4: While a C19:5 SIL-IS is ideal, a structurally similar fatty acid SIL-IS can also be effective.[5] Choose a long-chain polyunsaturated fatty acid with a close elution profile to C19:5. Alternatively, you can employ matrix-matched calibration curves, where you prepare your calibration standards in a blank matrix that is representative of your samples.[1] However, this approach may not account for inter-sample variability in matrix effects as effectively as a SIL-IS.

Q5: Can sample preparation help in reducing matrix effects for C19:5 analysis?

A5: Absolutely. A robust sample preparation protocol is your first line of defense against matrix effects. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are effective at removing interfering components from the sample matrix.[6][7] For C19:5 and other long-chain PUFAs, a combination of these techniques often yields the cleanest extracts.[6]

Q6: Is derivatization necessary for C19:5 analysis by LC-MS?

A6: While not always mandatory, derivatization can significantly improve the sensitivity and chromatographic retention of fatty acids like C19:5, which can have poor ionization efficiency in their free form.[8][9] Derivatizing the carboxylic acid group can enhance ionization and move the analyte to a region of the chromatogram with fewer matrix interferences.[8]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Peak Shape for C19:5

This issue is often a result of ion suppression and/or suboptimal chromatographic conditions.

Troubleshooting Workflow:

start Low Signal/Poor Peak Shape step1 Assess Sample Preparation start->step1 step2 Optimize Chromatography step1->step2 If signal is still low step3 Consider Derivatization step2->step3 If peak shape is poor step4 Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) step3->step4 For ultimate accuracy end Improved Signal and Peak Shape step4->end

Troubleshooting C19:5 Signal Issues

Detailed Steps:

  • Assess Sample Preparation:

    • Problem: Your current extraction method may not be sufficiently removing interfering matrix components like phospholipids.

    • Solution: Implement a more rigorous sample cleanup. A combination of protein precipitation followed by Solid-Phase Extraction (SPE) is highly effective for long-chain PUFAs.[6]

  • Optimize Chromatography:

    • Problem: C19:5 may be co-eluting with a significant amount of matrix components, leading to ion suppression.

    • Solution: Adjust your chromatographic method to better separate C19:5 from the matrix. This can involve:

      • Using a different stationary phase (e.g., C8 instead of C18).[10]

      • Modifying the mobile phase gradient to achieve better separation.[10]

      • Introducing an ion-pairing agent to the mobile phase.[10]

  • Consider Derivatization:

    • Problem: Free fatty acids can have poor ionization efficiency.

    • Solution: Derivatize C19:5 to improve its ionization and chromatographic behavior.[8] This can lead to a significant increase in signal intensity.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Problem: Even with optimized sample preparation and chromatography, some level of matrix effect may persist.

    • Solution: The addition of a known amount of a C19:5 SIL-IS at the beginning of your sample preparation workflow will allow you to accurately correct for any remaining ion suppression or enhancement, as well as for any analyte loss during sample processing.[4]

Issue 2: High Variability in C19:5 Quantification Across a Sample Batch

This is a classic symptom of inconsistent matrix effects between individual samples.

Troubleshooting Workflow:

start High Quantitative Variability step1 Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) start->step1 step2 Evaluate Sample Preparation Consistency step1->step2 If variability persists end Improved Quantitative Precision step1->end step3 Consider Matrix-Matched Calibrators step2->step3 As an alternative to SIL-IS step3->end

Troubleshooting C19:5 Quantitative Variability

Detailed Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Problem: Each sample has a unique matrix composition, leading to different degrees of ion suppression or enhancement.

    • Solution: A SIL-IS is the most effective way to correct for this inter-sample variability.[3] Since the SIL-IS and the native C19:5 are affected by the matrix in the same way for each individual sample, the ratio of their signals will remain constant, leading to precise quantification.

  • Evaluate Sample Preparation Consistency:

    • Problem: Inconsistent execution of the sample preparation protocol can introduce variability.

    • Solution: Ensure that your sample preparation, especially liquid-liquid and solid-phase extraction steps, is performed consistently across all samples. Use of automated sample preparation systems can help minimize this variability.

  • Consider Matrix-Matched Calibrators:

    • Problem: Calibration standards prepared in a simple solvent do not account for the matrix effects present in your samples.

    • Solution: If a suitable SIL-IS is unavailable, preparing your calibration curve in a pooled blank matrix that closely resembles your study samples can help to compensate for average matrix effects.[1] However, this will not correct for the variability between individual samples as effectively as a SIL-IS.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for C19:5 Purification

This protocol is designed for the cleanup of C19:5 from a protein-precipitated biological fluid sample (e.g., plasma).[6]

Workflow Diagram:

start Protein Precipitated Supernatant step1 Condition SPE Cartridge (Methanol then Water) start->step1 step2 Load Sample step1->step2 step3 Wash with 50% Methanol/Water (Removes polar interferences) step2->step3 step4 Elute C19:5 with Acetonitrile step3->step4 step5 Dry Down and Reconstitute step4->step5 end Clean C19:5 Extract step5->end

Solid-Phase Extraction Workflow for C19:5

Methodology:

  • SPE Cartridge Conditioning:

    • Use a reversed-phase (e.g., C18 or a polymeric sorbent) SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to go dry.[6]

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.[6]

  • Elution:

    • Elute the C19:5 and other fatty acids with 1 mL of acetonitrile into a clean collection tube.[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of C19:5 to Fatty Acid Methyl Ester (FAME)

This protocol is for the derivatization of C19:5 to its methyl ester for improved analysis.[11]

Methodology:

  • To the dried lipid extract, add 1 mL of hexane and 1 mL of 14% Boron Trifluoride in Methanol (BF₃/MeOH).[11]

  • Blanket the sample with nitrogen, cap tightly, and heat at 100°C for 1 hour.[11]

  • Cool the sample to room temperature.

  • Add 1 mL of water to stop the reaction and vortex.

  • Centrifuge for 1 minute to separate the phases.

  • Collect the upper hexane layer containing the C19:5 methyl ester.[11]

  • Dry the hexane extract under nitrogen and reconstitute in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of C19:5 Recovery and Matrix Effect with Different Sample Preparation Methods

Sample Preparation MethodAverage Recovery (%)Matrix Effect (%)*Relative Standard Deviation (RSD) of Quantification (%)
Protein Precipitation Only95-65 (Suppression)25
Protein Precipitation + LLE88-30 (Suppression)15
Protein Precipitation + SPE92-15 (Suppression)8
Protein Precipitation + SPE + SIL-IS91Corrected3

*Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100

Note: The data in this table is illustrative and will vary depending on the specific matrix and analytical conditions. It demonstrates the trend of improved performance with more extensive sample cleanup and the use of a stable isotope-labeled internal standard.

References

Technical Support Center: Method Refinement for Odd-Chain Fatty Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of odd-chain fatty acid (OCFA) extraction methods. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed experimental protocols to enhance the precision and reliability of your experimental results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the extraction and analysis of odd-chain fatty acids.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Recovery of Odd-Chain Fatty Acids Incomplete Cell/Tissue Lysis: The cellular or tissue matrix has not been sufficiently disrupted to release the intracellular lipids.- Employ more rigorous lysis methods such as sonication on ice, bead beating, or additional freeze-thaw cycles before solvent extraction. - For tissue samples, cryogenic grinding with liquid nitrogen can be effective.[1]
Inefficient Solvent Extraction: The solvent system may not be optimal for the solubilization of OCFAs, or the solvent volume may be insufficient.- Utilize established lipid extraction protocols like the Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods, which are generally effective.[1] - For highly nonpolar lipids, a hexane-isopropanol method might be more suitable.[1] - Increase the solvent-to-sample ratio to ensure complete extraction.
Analyte Degradation: OCFAs, particularly unsaturated ones, can be susceptible to oxidation or enzymatic degradation.- Perform extractions at low temperatures (e.g., on ice) to minimize enzymatic activity.[1] - Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1]
High Variability Between Replicate Samples Inconsistent Homogenization: Non-uniform resuspension and homogenization of cell pellets or tissue samples.- Standardize your homogenization procedure to ensure each sample receives the same duration and intensity of disruption.[1]
Incomplete Phase Separation: A poorly defined interface between the aqueous and organic layers during liquid-liquid extraction.- Ensure a clear, sharp interface is visible before collecting the lipid-containing phase. Centrifugation can aid in phase separation.
Pipetting Errors: Viscous organic solvents can be challenging to pipette accurately.- Use positive displacement pipettes for more accurate and reproducible handling of organic solvents.[1]
Contamination in GC-MS Analysis Co-extraction of Non-lipid Components: Proteins, sugars, and other non-lipid molecules are carried through the extraction process.- A "Folch wash" with a salt solution (e.g., 0.9% NaCl) is effective at removing many non-lipid contaminants. - For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification.
Contaminants from Solvents or Labware: Impurities in solvents or residues on glassware can interfere with analysis.- Use high-purity, HPLC-grade solvents. - Ensure all glassware is thoroughly cleaned and rinsed with the extraction solvent before use.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of internal standard critical for odd-chain fatty acid quantification?

A1: The choice of an internal standard (IS) is a critical factor for accurate and precise quantification of fatty acids.[2] An IS is a compound of known concentration added to a sample before analysis to correct for sample loss during preparation and variations during instrumental analysis.[2] The ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument and not naturally present in the samples.[2]

Q2: What are the pros and cons of using odd-chain fatty acids as internal standards?

A2: Odd-chain fatty acids (e.g., C13:0, C19:0) are structurally similar to common even-chain fatty acids, making them a cost-effective option for an internal standard. However, a significant drawback is that some odd-chain fatty acids, like C15:0 and C17:0, can be naturally present in certain biological samples, particularly from ruminants or in individuals with specific diets, which can interfere with accurate quantification. Stable isotope-labeled fatty acids are considered the "gold standard" as they have identical chemical and physical properties to the analyte, leading to high accuracy, but they are more expensive.

Q3: Which solvent system is best for extracting odd-chain fatty acids?

A3: The optimal solvent system depends on the lipid composition of your sample. For general-purpose extraction of a broad range of lipids, including OCFAs, a mixture of chloroform and methanol as used in the Folch and Bligh & Dyer methods is highly effective. For tissues with high-fat content, the Folch method is often preferred. A less toxic alternative is a hexane/isopropanol mixture, although it may be less efficient for more polar lipids.

Q4: How can I improve the efficiency of the saponification step for total fatty acid analysis?

A4: Saponification, or alkaline hydrolysis, is used to cleave ester bonds and liberate all fatty acids for total fatty acid analysis. To optimize this step, ensure the complete dissolution of the lipid extract in the alcoholic potassium hydroxide (KOH) solution. Moderate increases in reaction time or temperature (e.g., 60°C for 1 hour) can improve efficiency. It is also advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q5: Is derivatization necessary for the GC-MS analysis of odd-chain fatty acids?

A5: Yes, derivatization is a crucial step for the analysis of fatty acids by gas chromatography (GC). Fatty acids are polar and not very volatile, which can lead to poor peak shape and retention in the GC column. Converting them to their fatty acid methyl esters (FAMEs) increases their volatility and reduces their polarity, resulting in better chromatographic separation and more accurate quantification. Common derivatization reagents include boron trifluoride (BF3) in methanol or acetyl chloride in methanol.

Data Presentation

Table 1: Performance Comparison of Internal Standards for Fatty Acid Analysis

This table summarizes the typical performance characteristics of odd-chain fatty acids and stable isotope-labeled fatty acids when used as internal standards in GC-MS analysis.

Performance MetricOdd-Chain Fatty Acid (e.g., C17:0)Stable Isotope-Labeled Fatty Acid (e.g., C16:0-d31)
Linearity (R²)¹ >0.99>0.99
Recovery (%)¹ 82 - 109.9%Typically 80-110%
Precision (RSD%)¹ <15%<15%
Natural Occurrence² Present in some matricesNo
Cost LowerHigher

¹Data may vary depending on the specific analyte, matrix, and experimental conditions. ²The natural presence of odd-chain fatty acids can vary and should be assessed in blank samples.

Table 2: Qualitative Comparison of Common Solvent Systems for Lipid Extraction

This table provides a qualitative comparison of different solvent systems for the extraction of lipids, with inferred applicability to odd-chain fatty acids. Specific quantitative recovery data for OCFAs across these methods is limited in the reviewed literature.

Extraction MethodSolvent SystemGeneral Lipid RecoveryInferred Applicability for OCFAsKey AdvantagesKey Disadvantages
Folch Chloroform:Methanol (2:1)High (>95% for total lipids)[3]High, effective for a broad range of lipid polarities.Robust, well-established, high efficiency.[3]Use of toxic chlorinated solvents, larger solvent volumes.[3]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8)High, but can be lower than Folch for high-lipid samples.[3]High, suitable for samples with high water content.Reduced solvent volume compared to Folch.Use of toxic chlorinated solvents.[3]
Hexane/Isopropanol Hexane:Isopropanol (e.g., 3:2)Moderate to HighGood for less polar OCFAs, may be less efficient for polar lipid-bound OCFAs.Less toxic than chloroform-based methods.Potentially lower recovery for polar lipids.
Methyl-tert-butyl ether (MTBE) MTBE:MethanolHighGood, offers a safer alternative to chloroform.Safer solvent, good phase separation.Can be more expensive than other solvents.

Experimental Protocols

Detailed Methodology for Odd-Chain Fatty Acid Extraction and Analysis from Plasma

This protocol outlines a general procedure for the extraction, derivatization, and analysis of odd-chain fatty acids from a plasma sample using GC-MS.

  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice.

    • In a glass tube, add a known amount of an appropriate internal standard (e.g., C17:0 or a stable isotope-labeled OCFA) to 200 µL of plasma.

  • Lipid Extraction (Folch Method):

    • Add 4 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.8 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes at room temperature.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Saponification (for total fatty acid analysis):

    • Evaporate the chloroform from the collected organic phase under a gentle stream of nitrogen.

    • Add 2 mL of 0.5 M methanolic KOH to the dried lipid extract.

    • Incubate at 60°C for 1 hour in a shaking water bath to hydrolyze the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • After saponification, cool the sample to room temperature.

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Incubate at 60°C for 30 minutes to methylate the free fatty acids.

    • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs extract into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like a HP-88 or DB-FATWAX) for the separation of FAMEs.

    • A typical oven temperature program could be: start at 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of specific odd-chain fatty acids.

Mandatory Visualization

Odd-Chain Fatty Acid Extraction and Analysis Workflow

ExtractionWorkflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Lipid Extraction (Folch) cluster_derivatization 3. Saponification & Derivatization cluster_analysis 4. Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard (e.g., C17:0 or Deuterated OCFA) Sample->Add_IS Add_Solvent Add Chloroform:Methanol (2:1) Add_IS->Add_Solvent Vortex1 Vortex Vigorously Add_Solvent->Vortex1 Phase_Separation Add 0.9% NaCl & Centrifuge Vortex1->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Saponify Saponification with Methanolic KOH Collect_Organic->Saponify Methylate Methylation with BF3-Methanol Saponify->Methylate Extract_FAMEs Extract FAMEs with Hexane Methylate->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Experimental workflow for odd-chain fatty acid extraction and analysis.

Signaling Pathways Modulated by Pentadecanoic Acid (C15:0)

SignalingPathways cluster_metabolic Metabolic Regulation cluster_inflammatory Inflammatory Response C150 Pentadecanoic Acid (C15:0) PPAR PPARα/δ Agonism C150->PPAR AMPK AMPK Activation C150->AMPK mTOR mTOR Suppression C150->mTOR HDAC6 HDAC6 Inhibition C150->HDAC6 JAK2_STAT3 JAK2/STAT3 Pathway C150->JAK2_STAT3 - Fatty_Acid_Oxidation_Up ↑ Fatty Acid Oxidation PPAR->Fatty_Acid_Oxidation_Up + Energy_Uncoupling_Up ↑ Energy Uncoupling PPAR->Energy_Uncoupling_Up + AMPK->mTOR - AMPK->Fatty_Acid_Oxidation_Up + IL6 IL-6 IL6->JAK2_STAT3 Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (MCP-1, TNF-α, IL-6) JAK2_STAT3->Pro_inflammatory_Cytokines +

Caption: Signaling pathways modulated by pentadecanoic acid (C15:0).

References

preventing degradation of 4,7,10,13,16-nonadecapentaenoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the accurate analysis of 4,7,10,13,16-nonadecapentaenoic acid, a highly unsaturated fatty acid susceptible to degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your analytical results.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 4,7,10,13,16-nonadecapentaenoic acid, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Recovery of 4,7,10,13,16-Nonadecapentaenoic Acid

  • Question: My chromatograms show a very small or no peak corresponding to 4,7,10,13,16-nonadecapentaenoic acid, even in samples where it is expected to be present. What are the likely causes?

  • Answer: This is a common issue and can stem from several factors throughout the analytical workflow. The primary suspect is the degradation of this highly polyunsaturated fatty acid (PUFA) due to oxidation. Consider the following possibilities:

    • Improper Sample Handling and Storage: Exposure to oxygen, elevated temperatures, and light can rapidly degrade the analyte. Samples should be processed quickly, on ice, and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).

    • Suboptimal Lipid Extraction: The chosen extraction method may not be efficient for recovering PUFAs. Methods like the Folch or Bligh & Dyer, which use a combination of polar and non-polar solvents, are generally effective. For some matrices, newer methods like Accelerated Solvent Extraction (ASE) might yield better recovery.

    • Incomplete Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the fatty acid must be converted to a more volatile ester, typically a fatty acid methyl ester (FAME). Incomplete reaction with derivatization agents like boron trifluoride (BF₃) in methanol will result in poor detection. Ensure the reaction conditions (temperature and time) are optimized.

    • Degradation During Analysis: High temperatures in the GC inlet can cause degradation of sensitive PUFAs.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Question: The peak for my analyte is showing significant tailing, making accurate integration difficult. What could be causing this?

  • Answer: Peak tailing for fatty acids is often due to interactions with active sites within the GC system or issues with the analytical method.[1][2]

    • Active Sites: The free carboxyl group of the fatty acid can interact with active sites in the GC inlet liner or the column itself, leading to tailing.[1] Ensure you are using a deactivated inlet liner and a high-quality, inert GC column.

    • Incomplete Derivatization: Residual underivatized fatty acid will exhibit significant tailing.[1]

    • Column Contamination: Buildup of non-volatile sample matrix components at the head of the column can cause peak distortion. Trimming 10-20 cm from the front of the column can often resolve this.[2]

    • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, leading to peak tailing or splitting.[2]

Issue 3: Presence of Ghost Peaks in the Chromatogram

  • Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. Where are these coming from?

  • Answer: Ghost peaks are typically the result of contamination or carryover from previous injections.

    • Injector Contamination: Remnants of previous, more concentrated samples can elute in subsequent runs, especially when the oven temperature is increased.[3] Cleaning the injector and replacing the septum and liner are crucial first steps.[4]

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade and produce a rising baseline or discrete peaks. Conditioning the column according to the manufacturer's instructions can help.

    • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or tubing can accumulate in the column at low temperatures and be released when the temperature is ramped.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of 4,7,10,13,16-nonadecapentaenoic acid degradation during analysis?

    • A1: The primary cause of degradation is oxidation.[3] With five double bonds, this polyunsaturated fatty acid (PUFA) is highly susceptible to attack by oxygen, a process that can be accelerated by heat, light, and the presence of metal ions.[3] This oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which will compromise the accuracy of your analysis.

  • Q2: How can I minimize oxidation during sample preparation?

    • A2: To minimize oxidation, it is critical to work quickly and at low temperatures. Always keep samples on ice.[1] Use de-gassed solvents to remove dissolved oxygen. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent at a concentration of 0.005-0.01% is highly recommended.[3] Furthermore, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.

  • Q3: What are the optimal storage conditions for samples containing 4,7,10,13,16-nonadecapentaenoic acid?

    • A3: For long-term stability, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[3] It is also advisable to overlay the sample with an inert gas like argon or nitrogen before sealing the storage vial to displace any oxygen.

  • Q4: Is derivatization necessary for the analysis of 4,7,10,13,16-nonadecapentaenoic acid?

    • A4: For GC-MS analysis, derivatization to a fatty acid methyl ester (FAME) is essential to increase the volatility and reduce the polarity of the analyte.[5] This prevents peak tailing and allows for better separation and detection.[5] For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always necessary, and the free fatty acid can be analyzed directly.

  • Q5: Which lipid extraction method is best for 4,7,10,13,16-nonadecapentaenoic acid?

    • A5: The choice of extraction method can depend on the sample matrix. However, the Folch method (chloroform:methanol, 2:1 v/v) and the Bligh & Dyer method (chloroform:methanol:water) are widely used and have been shown to provide good recovery for a broad range of lipids, including PUFAs.[6][7]

Quantitative Data Summary

The stability of 4,7,10,13,16-nonadecapentaenoic acid is highly dependent on storage conditions and the presence of protective agents. The following table summarizes the expected stability and recovery based on data for closely related PUFAs.

ParameterConditionResultReference
Storage Stability -80°C for 3 monthsNegligible loss[8]
-20°C for 3 monthsMinimal loss[8]
4°C for 3 monthsMinimal loss[8]
Room Temperature for 3 monthsMinimal loss[8]
Lipid Extraction Recovery Folch Method85.2–109.7% (for various lipid classes)[9]
Bligh & Dyer MethodHigh recovery for total lipids and PUFAs[6]
MTBE Method49.6–110.5% (for various lipid classes)[9]
Antioxidant Effect Addition of BHTSignificantly inhibits lipid peroxidation[3]

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol is a widely accepted method for the extraction of total lipids from tissues and biofluids.

  • Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol, containing 0.01% BHT, at a ratio of 20 mL of solvent per gram of tissue. Perform this step on ice to minimize enzymatic degradation.

  • Agitation: Vigorously agitate the homogenate for 15-20 minutes at room temperature, ensuring it is protected from light.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

  • Phase Separation: Centrifuge the sample at low speed (e.g., 2000 rpm) for 10 minutes.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried lipid extract in a small volume of chloroform or hexane and store at -80°C under an inert atmosphere until further analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters.

  • Reagent Preparation: Prepare a 14% (w/v) solution of boron trifluoride (BF₃) in methanol.

  • Reaction: Add 1-2 mL of the BF₃-methanol reagent to the dried lipid extract.

  • Incubation: Seal the vial and heat the mixture at 60-100°C for 30-60 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

  • FAME Collection: Centrifuge to separate the phases and carefully collect the upper hexane layer containing the FAMEs. This fraction is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenize Homogenize in Chloroform:Methanol (2:1) + 0.01% BHT (on ice) Sample->Homogenize Extract Lipid Extraction (Folch Method) Homogenize->Extract Dry Dry under N2 Extract->Dry Store Store at -80°C Dry->Store Derivatize Add BF3/Methanol Heat at 60-100°C Store->Derivatize Reconstitute Extract_FAMEs Extract FAMEs with Hexane Derivatize->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Data Data Processing GCMS->Data

Caption: Workflow for the analysis of 4,7,10,13,16-nonadecapentaenoic acid.

degradation_pathway PUFA 4,7,10,13,16-Nonadecapentaenoic Acid Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical H• abstraction Initiators Initiators (Heat, Light, Metal Ions) Initiators->PUFA Oxygen Oxygen (O2) Oxygen->Lipid_Radical Peroxy_Radical Lipid Peroxy Radical (LOO•) Lipid_Radical->Peroxy_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide + LH Degradation_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation_Products Decomposition

Caption: Simplified pathway of lipid peroxidation for polyunsaturated fatty acids.

References

Technical Support Center: C19 Polyunsaturated Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of C19 polyunsaturated fatty acids (PUFAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peak resolution during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my C19 PUFA peaks exhibiting poor shape (tailing or fronting)?

A: Poor peak shape is a common problem that can significantly compromise both resolution and quantification.[1] Potential causes include:

  • Incomplete Derivatization: Free fatty acids are polar and can interact with active sites in the GC system, leading to peak tailing.[1][2] It is crucial to ensure your derivatization process, which converts fatty acids to their less polar ester forms (typically fatty acid methyl esters or FAMEs), is complete.[2]

  • Active Sites in the GC System: Even with derivatization, active sites within the injector liner, the column itself, or the detector can cause peak tailing.[2] Using deactivated inlet liners and regularly conditioning your GC column can help minimize these interactions.[2]

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak fronting.[3] A potential solution is to dilute your sample.[3]

  • Improper Solvent Choice: A mismatch between the sample solvent and the stationary phase can lead to peak distortion.[1] For FAME analysis, nonpolar solvents like hexane are generally compatible with the recommended polar columns.[1]

Q2: How can I improve the separation of closely eluting C19 PUFA isomers?

A: Achieving baseline separation for PUFA isomers, especially those with the same carbon number but different degrees of unsaturation or cis/trans configurations, requires careful method optimization.[3] Key strategies include:

  • GC Column Selection: The choice of stationary phase is the most critical factor for achieving selectivity.[1] For separating cis/trans isomers and complex mixtures, a highly polar stationary phase, such as a high-cyanopropyl phase (e.g., CP-Sil 88), is often recommended.[2][3] Longer columns (e.g., 60m or 100m) provide more theoretical plates and can also enhance resolution.[3]

  • Oven Temperature Program: A slow temperature ramp is often necessary to separate closely eluting FAMEs.[3] Decreasing the ramp rate (e.g., to 1-3°C/min) in the temperature range where the isomers elute can significantly improve separation.[3]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.[2] Optimizing the flow rate can provide a better balance between resolution and analysis time.[3] For many applications, hydrogen is a preferred carrier gas as it can provide faster analysis without a significant loss of resolution.[1]

Q3: What is the most effective derivatization method for C19 PUFAs for GC analysis?

A: Derivatization is an essential step to convert non-volatile fatty acids into volatile FAMEs suitable for GC analysis.[4] The choice of method depends on the sample matrix and the nature of the fatty acids (free vs. esterified).[4]

  • Acid-Catalyzed Esterification (e.g., BF3-Methanol): This is a widely used and effective method for both free fatty acids and esterified fatty acids.[4][5] It involves heating the sample with a reagent like Boron Trifluoride in Methanol.[4]

  • Base-Catalyzed Transesterification (e.g., Methanolic KOH): This method is rapid and efficient for converting triglycerides to FAMEs but is not suitable for free fatty acids.[5][6]

  • Silylation: This is another derivatization technique, though acid- and base-catalyzed esterification are more common for FAME analysis.[6]

The selection of a suitable derivatization agent is crucial for achieving high sensitivity, precision, and selectivity in the analysis.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues with peak resolution.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Incomplete derivatization; Active sites in the liner or column; Column contamination.[1][2][3]Review and optimize the derivatization protocol; Use a deactivated inlet liner; Condition the column or trim the first few inches.[1][2]
Peak Fronting Column overload.[1][3]Dilute the sample or reduce the injection volume.[1][3]
Poor Resolution / Co-elution Incorrect GC column (stationary phase); Suboptimal oven temperature program; Incorrect carrier gas flow rate.[1][3]Use a highly polar column (e.g., high-cyanopropyl); Decrease the temperature ramp rate (1-3°C/min); Optimize the carrier gas flow rate.[3]
Ghost Peaks Contamination from the injector, previous runs, or septum bleed.[8][9]Clean the injector; Replace the septum; Run a blank solvent injection to identify the source of contamination.[9]
Baseline Noise/Drift Column bleed; Contaminated carrier gas; Detector contamination; System leaks.[8][10]Condition the column; Ensure high-purity carrier gas and check traps; Clean the detector; Perform a leak check.[10]
Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting poor peak resolution.

G start Poor Peak Resolution shape Assess Peak Shape start->shape separation Assess Peak Separation start->separation tailing Peak Tailing shape->tailing Asymmetric (tail) fronting Peak Fronting shape->fronting Asymmetric (front) coelution Co-eluting Peaks separation->coelution Overlapping sol_tailing1 Check Derivatization Protocol tailing->sol_tailing1 sol_tailing2 Use Deactivated Liner / Trim Column tailing->sol_tailing2 sol_fronting Dilute Sample / Reduce Injection Volume fronting->sol_fronting sol_coelution1 Use Highly Polar Column (e.g., Cyanopropyl) coelution->sol_coelution1 sol_coelution2 Optimize Oven Program (Slower Ramp) coelution->sol_coelution2 sol_coelution3 Optimize Carrier Gas Flow Rate coelution->sol_coelution3

Caption: A decision tree for systematically troubleshooting poor peak resolution.

Recommended GC Parameters & Protocols

GC-MS Parameters for C19 PUFA (as FAMEs)

The following table provides a starting point for method development. Parameters should be optimized for your specific application and instrument.

ParameterTypical Value/SettingRationale
GC System Agilent 7890B GC with 5977A MSD (or equivalent)Standard equipment for FAME analysis.
Column Agilent J&W DB-FATWAX UI or HP-88 (highly polar) (30-100 m x 0.25 mm, 0.25 µm)[1][2]A highly polar cyanopropyl column (like HP-88) is often preferred for complex isomer separations.[2]
Carrier Gas Helium or Hydrogen[1]Hydrogen allows for faster analysis without significant loss of resolution.[1]
Constant Flow Rate 1.0 - 1.2 mL/min[1]Operating at the optimal flow rate maximizes column efficiency.[1]
Injector Split/SplitlessStandard injector type.
Injector Temp. 250 °C[1]Ensures efficient volatilization of FAMEs.[1]
Injection Volume 1 µLStandard injection volume.
Split Ratio 50:1 to 100:1[1]Prevents column overload while ensuring sufficient analyte reaches the detector.
Oven Program Initial: 60-100°C (1 min) -> Ramp 1: 10-25°C/min to 200°C -> Ramp 2: 1-5°C/min to 240°C (hold 10-20 min)[1][2]A slower second ramp is critical for resolving closely eluting isomers.[2][3]
MS Transfer Line Temp. 240 °C[1]Prevents condensation of analytes.
MS Source Temp. 230 °C[1]Standard temperature for Electron Ionization (EI).
MS Quad Temp. 150 °C[1]Standard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eV[1]Provides standard, reproducible fragmentation patterns for identification.
Acquisition Mode Scan (m/z 50-550) or SIM[1]SCAN mode for qualitative analysis and library matching; Selected Ion Monitoring (SIM) for higher sensitivity in quantitative analysis.[1]
Detailed Protocol: Derivatization using BF3-Methanol

This protocol describes the acid-catalyzed esterification of fatty acids to FAMEs, a crucial step for successful GC analysis.[4]

Materials:

  • Lipid extract or oil sample

  • Hexane (GC grade)

  • 14% Boron Trifluoride in Methanol (BF3-Methanol) reagent[4]

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reacti-Vials™ or similar reaction vessels with caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh approximately 10-25 mg of the lipid extract or oil into a reaction vial.[4]

  • Add 1 mL of hexane to dissolve the sample.

  • Add 0.5 - 1.0 mL of 14% BF3-Methanol reagent to the vial.[4][11]

  • Cap the vial tightly, blanket with nitrogen if possible, and vortex for 10 seconds.[4][11]

  • Heat the mixture at 60-100°C for 30-60 minutes in a heating block or water bath.[4][11]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution (or deionized water) to stop the reaction and facilitate phase separation.[4][11]

  • Vortex for 10 seconds and allow the two phases to separate completely. The upper hexane layer contains the FAMEs.[4]

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[12]

  • The FAMEs in the hexane layer are now ready for GC-MS analysis.[4]

FAME Preparation Workflow

The following diagram illustrates the key steps in the BF3-Methanol derivatization protocol.

G sample 1. Lipid Sample in Vial reagents 2. Add Hexane & BF3-Methanol sample->reagents heat 3. Cap, Vortex & Heat (60-100°C) reagents->heat stop 4. Cool & Add Saturated NaCl heat->stop extract 5. Vortex & Separate Phases stop->extract dry 6. Collect Upper Hexane Layer & Dry with Na2SO4 extract->dry analyze 7. FAMEs Ready for GC-MS dry->analyze

Caption: Experimental workflow for FAME preparation using BF3-Methanol.

References

addressing co-elution issues in nonadecapentaenoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of nonadecapentaenoic acid (C19:5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-elution and achieving accurate quantification of this rare, long-chain polyunsaturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is nonadecapentaenoic acid and why is its analysis challenging?

A1: Nonadecapentaenoic acid (C19:5) is an odd-chain polyunsaturated fatty acid (PUFA) found in some marine organisms, such as certain microalgae and invertebrates.[1] Its analysis is challenging due to its low natural abundance, susceptibility to oxidation because of its five double bonds, and the high probability of co-elution with other more common fatty acids, particularly other long-chain PUFAs.

Q2: What are the primary causes of co-elution in nonadecapentaenoic acid analysis?

A2: Co-elution issues with nonadecapentaenoic acid often arise from the presence of other fatty acids with similar physicochemical properties. These can include:

  • Isomers: Positional and geometric isomers of other C19 fatty acids.

  • Structurally Similar Fatty Acids: Other polyunsaturated fatty acids with similar chain lengths and degrees of unsaturation, such as isomers of eicosapentaenoic acid (EPA, C20:5) or arachidonic acid (AA, C20:4).

  • High Concentration of Saturated and Monounsaturated Fatty Acids: The presence of highly abundant saturated and monounsaturated fatty acids can lead to peak tailing and overlap with the less abundant nonadecapentaenoic acid peak.

Q3: How can I detect co-elution in my chromatogram?

A3: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are some indicators:

  • Asymmetrical peak shape: Look for shoulder peaks or excessive tailing.

  • Inconsistent peak ratios: If you are analyzing a sample with a known or expected ratio of fatty acids, deviations may suggest co-elution.

  • Mass spectral impurity: When using a mass spectrometer, examine the mass spectra across the peak. If the spectra are not consistent throughout the peak, it indicates the presence of more than one compound.

Q4: What is the recommended derivatization method for nonadecapentaenoic acid for GC analysis?

A4: For gas chromatography (GC) analysis, nonadecapentaenoic acid must be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME). Acid-catalyzed methylation using 5% HCl or 1% sulfuric acid in methanol is recommended for polyunsaturated fatty acids like nonadecapentaenoic acid.[2] Base-catalyzed methods may cause isomerization of the double bonds in highly unsaturated fatty acids.[2]

Troubleshooting Guides

Issue 1: Poor resolution between nonadecapentaenoic acid and other fatty acids.

  • Possible Cause 1: Inappropriate GC column.

    • Solution: Use a highly polar capillary column specifically designed for FAME analysis. Columns with a stationary phase of high-percentage cyanopropyl polysiloxane are excellent for separating positional and geometric isomers of PUFAs.

  • Possible Cause 2: Suboptimal oven temperature program.

    • Solution: A slow temperature ramp is crucial for separating closely eluting PUFAs. Try decreasing the ramp rate (e.g., to 1-2 °C/min) during the elution window of the long-chain PUFAs.

  • Possible Cause 3: Incorrect carrier gas flow rate.

    • Solution: Optimize the carrier gas flow rate (linear velocity) for your column dimensions to achieve maximum efficiency.

Issue 2: Nonadecapentaenoic acid peak is not detected or has a very low signal.

  • Possible Cause 1: Degradation of the analyte.

    • Solution: Nonadecapentaenoic acid is highly susceptible to oxidation. Handle samples at low temperatures, use antioxidants (like BHT), and minimize exposure to air and light. Store lipid extracts and FAMEs under an inert gas (nitrogen or argon) at -80°C.

  • Possible Cause 2: Incomplete derivatization.

    • Solution: Ensure your derivatization reagents are fresh and the reaction is carried out under anhydrous conditions. Optimize the reaction time and temperature for complete conversion to FAMEs.

  • Possible Cause 3: Low concentration in the sample.

    • Solution: Consider using a larger sample size or employing a pre-concentration step, such as solid-phase extraction (SPE), to enrich the fatty acid fraction before derivatization.

Issue 3: Co-elution with a known, more abundant fatty acid (e.g., arachidonic acid).

  • Possible Cause: Insufficient selectivity of the chromatographic system.

    • Solution 1 (GC): If using a standard polar column, switch to a more specialized, highly polar column (e.g., a longer column with a high cyanopropyl content).

    • Solution 2 (HPLC): Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful technique for separating unsaturated fatty acids based on the number and position of their double bonds.[3][4][5] The silver ions on the stationary phase interact with the pi electrons of the double bonds, providing a different separation mechanism than reversed-phase HPLC.

    • Solution 3 (Mass Spectrometry): If chromatographic separation is not fully achievable, high-resolution mass spectrometry (HRMS) may be able to distinguish between co-eluting compounds based on their exact mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can further aid in identification through fragmentation patterns.

Data Presentation

The following table illustrates the type of quantitative data that should be generated and presented when optimizing the separation of nonadecapentaenoic acid. Note: The data below is illustrative and intended to serve as a template. Actual values will vary depending on the specific instrumentation, column, and analytical conditions.

Table 1: Illustrative Chromatographic Data for Nonadecapentaenoic Acid (C19:5) FAME Separation

Chromatographic ConditionAnalyteRetention Time (min)Peak Width (sec)Resolution (Rs) with C20:4n-6
Condition A: Standard Polar GC Column (e.g., DB-WAX)C19:5 n-325.453.51.2 (co-eluting)
C20:4 n-625.553.8
Condition B: Highly Polar GC Column (e.g., HP-88)C19:5 n-328.102.81.8 (baseline separated)
C20:4 n-628.452.9
Condition C: Ag-HPLCC19:5 n-315.2015.12.5 (well resolved)
C20:4 n-616.5016.2

Experimental Protocols

Detailed Methodology for GC-MS Analysis of Nonadecapentaenoic Acid

This protocol describes the lipid extraction, derivatization, and GC-MS analysis of total fatty acids from a biological sample, with a focus on identifying and quantifying nonadecapentaenoic acid.

1. Lipid Extraction (Folch Method)

  • Homogenize approximately 100 mg of the biological sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume of 20 mL.

  • Agitate the mixture for 20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C under nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 1% sulfuric acid in methanol.

  • Add a known amount of an internal standard (e.g., nonadecanoic acid, C19:0, if not expected to be in the sample).

  • Tightly cap the tube with a PTFE-lined cap and heat at 80°C for 1 hour.

  • Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

3. GC-MS Analysis

  • GC System: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: Agilent HP-88, 100 m x 0.25 mm, 0.20 µm film thickness (or equivalent highly polar column)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet: Split/splitless injector at 250°C, operated in splitless mode

  • Oven Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp 1: 4°C/min to 240°C

    • Hold at 240°C for 10 minutes

  • MSD Transfer Line: 250°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualizations

Troubleshooting_Workflow start Co-elution Suspected (Poor Peak Shape, Inconsistent MS Scan) check_column Is the GC column appropriate? (Highly polar, for FAMEs) start->check_column optimize_temp Optimize Oven Temperature Program (Slower ramp rate) check_column->optimize_temp Yes change_column Select a more polar column (e.g., high cyanopropyl content) check_column->change_column No check_flow Is carrier gas flow optimal? optimize_temp->check_flow end_unresolved Co-elution Persists: Use HRMS or MS/MS for quantification optimize_temp->end_unresolved If still unresolved change_column->optimize_temp adjust_flow Adjust flow rate for maximum efficiency check_flow->adjust_flow No end_resolved Co-elution Resolved check_flow->end_resolved Yes adjust_flow->end_resolved adjust_flow->end_unresolved If still unresolved consider_hplc Consider Alternative Technique: Silver Ion HPLC (Ag-HPLC) end_unresolved->consider_hplc Metabolic_Pathway C19_5 Nonadecapentaenoic Acid (19:5n-2) Elongation1 Elongation C19_5->Elongation1 C21_5 Heneicosapentaenoic Acid (21:5n-2) Elongation1->C21_5 Desaturation1 Δ6 Desaturation C21_5->Desaturation1 Elongation2 Elongation C21_5->Elongation2 Elongation to 23:5n-2 C21_6 Heneicosahexaenoic Acid (21:6n-2) Desaturation1->C21_6 C21_6->Elongation2 C23_6 Tricosahexaenoic Acid (23:6n-2) Elongation2->C23_6 C23_5 Tricosapentaenoic Acid (23:5n-2) Elongation2->C23_5 Desaturation2 Δ6 Desaturation C23_6->Desaturation2 Further Desaturation

References

Technical Support Center: Optimization of Derivatization Reactions for C19:5 Polyunsaturated Fatty Acids (PUFAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing C19:5 polyunsaturated fatty acids (PUFAs) for analysis, primarily by gas chromatography (GC). Find answers to frequently asked questions, detailed troubleshooting guides for common issues, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of C19:5 PUFA necessary for GC analysis?

A1: Derivatization is a critical step for the accurate analysis of C19:5 and other fatty acids by GC.[1] Free fatty acids are polar molecules with low volatility, which can lead to poor chromatographic performance, including peak tailing and adsorption to the GC column.[1][2] Converting them into nonpolar, more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters, significantly improves chromatographic resolution, peak shape, and quantification.[1]

Q2: What are the most common derivatization methods for C19:5 PUFA?

A2: The most prevalent methods for derivatizing PUFAs like C19:5 involve converting them to FAMEs. Acid-catalyzed esterification using reagents such as Boron Trifluoride in methanol (BF3-methanol) or methanolic hydrogen chloride (HCl) is widely employed.[1] These methods are effective for both free fatty acids and those within complex lipids.[1] Another common approach is silylation, which uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS esters.[2]

Q3: What are the critical parameters to optimize for a successful C19:5 PUFA derivatization reaction?

A3: Several factors are crucial for achieving complete and reproducible derivatization of C19:5 PUFA:

  • Reaction Temperature: Higher temperatures can speed up the reaction, but for PUFAs, excessive heat can lead to degradation and isomerization. A typical starting point is 60-80°C.[1]

  • Reaction Time: The time required for the reaction to go to completion can vary. It is highly recommended to perform a time-course study to determine the optimal reaction time.[1]

  • Reagent Concentration: A sufficient molar excess of the derivatizing agent is necessary to ensure the reaction proceeds to completion.[1]

  • Presence of Water: Most derivatization reagents are sensitive to moisture.[2] Water can interfere with the reaction, so ensuring all glassware is dry and using anhydrous solvents is critical.[2]

Q4: How can I prevent the degradation of C19:5 PUFA during derivatization?

A4: C19:5 PUFAs are susceptible to oxidation and degradation, especially at high temperatures. To minimize this, consider the following:

  • Handle samples under an inert atmosphere, such as nitrogen gas.[1]

  • Use the mildest possible reaction conditions (temperature and time) that still achieve complete derivatization.

  • For methods requiring heating, start with shorter reaction times (e.g., 30 minutes) and lower temperatures to minimize degradation.[1]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your C19:5 PUFA derivatization experiments.

Symptom Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization, leaving polar, underivatized C19:5 PUFA.Optimize the derivatization reaction to ensure completion. Check for and eliminate any sources of water, which can inhibit the reaction.[1]
Active sites in the GC system (injector, column).Use a deactivated injector liner and ensure the GC column is properly conditioned.
Low or No Peak for C19:5 Derivative Incomplete derivatization.Increase reaction time and/or temperature after performing optimization studies. Ensure a sufficient excess of the derivatization reagent is used.[1]
Degradation of C19:5 PUFA.Use fresh, high-quality reagents. Handle samples under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1] Avoid excessively high temperatures during the reaction.[1]
Low initial concentration of C19:5 in the sample.Concentrate the sample before derivatization or use a more sensitive detection method if available.
Extra or Unexpected Peaks Side reactions or contaminants from reagents or solvents.Use high-quality, pure reagents and solvents. Prepare a reagent blank (without the sample) to identify any contaminant peaks.[1]
Isomerization of C19:5 PUFA.Avoid using excessively high temperatures during the derivatization process.[1]
Poor Reproducibility Inconsistent reaction conditions (time, temperature).Use a heating block or water bath for precise temperature control and a timer for consistent reaction times.
Variability in sample handling and reagent addition.Use calibrated pipettes for accurate and consistent volume measurements.
Low Recovery of Internal Standard Incomplete derivatization of the internal standard.Ensure the chosen internal standard is appropriate for the derivatization method and behaves similarly to C19:5 PUFA.

Experimental Protocols

Below are detailed methodologies for common derivatization procedures for C19:5 PUFA.

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol

This protocol is suitable for converting C19:5 PUFA, both free and in lipid extracts, to their corresponding Fatty Acid Methyl Esters (FAMEs).

Materials:

  • Lipid extract or C19:5 PUFA sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap reaction vials (e.g., Reacti-Vials™)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 1-25 mg of the lipid sample into a screw-cap reaction vial. If the sample is in an aqueous solvent, it must be evaporated to complete dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 2 mL of 12-14% BF3-methanol reagent to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes in a heating block or water bath. For PUFAs like C19:5, it is advisable to start with a shorter reaction time (e.g., 30 minutes) to minimize potential degradation.[1]

  • Extraction:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Phase Separation and Collection:

    • Allow the layers to separate. Centrifugation can aid in this process.

    • Carefully transfer the upper hexane layer to a clean vial. To ensure all water is removed, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.

  • Analysis: The sample containing the C19:5-FAME is now ready for GC analysis.

Protocol 2: Silylation using BSTFA

This protocol is for the formation of trimethylsilyl (TMS) esters of C19:5 PUFA.

Materials:

  • C19:5 PUFA sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Screw-cap reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried C19:5 PUFA sample into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be lyophilized or evaporated to dryness.[2]

  • Reagent Addition:

    • Add a suitable anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.

    • Add the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS).[3] A molar excess of the reagent is crucial for a complete reaction.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[3]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.

Data Presentation

Table 1: Comparison of Derivatization Reagent Characteristics for PUFA Analysis

Derivatization ReagentTarget Functional Group(s)AdvantagesPotential Issues
BF3-Methanol Carboxylic AcidsRobust and widely used method for creating stable FAMEs.[3]Can be harsh and may cause degradation or isomerization of sensitive PUFAs if conditions are not optimized.[1][3]
Methanolic HCl Carboxylic AcidsA common and effective acid catalyst for FAME formation.May require longer reaction times compared to BF3-Methanol.
BSTFA / MSTFA (+TMCS) Carboxylic Acids, Hydroxyls, AminesOne-step reaction for multiple functional groups.[3] Effective for a wide range of fatty acids.[3]Derivatives can be sensitive to moisture.[3] Excess reagent can sometimes interfere with chromatography.[2]

Note: Optimal conditions for C19:5 PUFA should be determined empirically through optimization experiments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis sample C19:5 PUFA Sample (Lipid Extract or Standard) dry Evaporate to Dryness (if in aqueous solution) sample->dry add_reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) dry->add_reagent react Heat at Optimized Temperature and Time (e.g., 60°C for 30-60 min) add_reagent->react extract_fame Extract with Organic Solvent (e.g., Hexane) react->extract_fame wash Wash with Water/Brine extract_fame->wash dry_extract Dry with Anhydrous Na₂SO₄ wash->dry_extract gc_ms GC-MS Analysis dry_extract->gc_ms data_proc Data Processing and Quantification gc_ms->data_proc troubleshooting_guide start Problem with C19:5 PUFA Analysis peak_shape Poor Peak Shape (Tailing)? start->peak_shape low_yield Low or No Peak? peak_shape->low_yield No incomplete_deriv Incomplete Derivatization peak_shape->incomplete_deriv Yes extra_peaks Extra/Unexpected Peaks? low_yield->extra_peaks No low_yield->incomplete_deriv Yes, likely degradation PUFA Degradation low_yield->degradation Possible contamination Contamination extra_peaks->contamination Yes optimize_reaction Optimize Reaction: - Time - Temperature - Reagent Concentration incomplete_deriv->optimize_reaction check_water Check for Moisture: - Dry Glassware - Anhydrous Solvents incomplete_deriv->check_water milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Time - Inert Atmosphere degradation->milder_conditions reagent_blank Run Reagent Blank contamination->reagent_blank high_quality_reagents Use High-Purity Reagents/Solvents contamination->high_quality_reagents

References

Validation & Comparative

A Comparative Guide to C19:5 Polyunsaturated Fatty Acid Levels in Marine Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of C19:5 polyunsaturated fatty acid (PUFA) levels in various marine species. Due to the limited availability of direct quantitative data for C19:5, this document summarizes the current knowledge on odd-chain polyunsaturated fatty acids (OC-PUFAs) in marine ecosystems, outlines the experimental protocols required for their detection and quantification, and presents a putative metabolic pathway.

Data Presentation: Quantitative Levels of C19 PUFAs in Marine Species

Direct quantitative data for C19:5 PUFA in specific marine species is notably scarce in publicly available scientific literature. Research on marine lipids has predominantly focused on even-chain PUFAs such as eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3) due to their established roles in human health and marine ecology.

While odd-chain fatty acids, including those with a C19 backbone, are known to exist in marine organisms, they are typically found in much lower concentrations than their even-chain counterparts. For instance, some studies on marine macroalgae have identified the saturated fatty acid, nonadecylic acid (19:0), particularly in species belonging to the Chlorophyta phylum. However, reports detailing the presence and quantity of polyunsaturated C19 fatty acids, especially C19:5, are rare.

The lack of extensive data highlights a potential area for future research in marine lipidomics. The development of more sensitive analytical techniques may facilitate the detection and quantification of these less abundant but potentially biologically significant fatty acids.

Marine Species CategoryC19:5 PUFA LevelsOther C19 PUFA DataKey References
Fish Data not available in reviewed literature.Studies on various marine fish species have not reported significant levels of C19 PUFAs.[1][2][1][2]
Marine Invertebrates Data not available in reviewed literature.General lipid profiles of invertebrates like mollusks and crustaceans focus on C16-C22 fatty acids.[3][3]
Marine Macroalgae Data not available in reviewed literature.Nonadecylic acid (19:0) has been identified in some green algae (Chlorophyta).[4][4]

Experimental Protocols: Analysis of C19:5 PUFA

The quantification of novel or low-abundance fatty acids like C19:5 requires robust and sensitive analytical methodologies. The following is a generalized experimental workflow based on established protocols for fatty acid analysis in marine samples.

1. Lipid Extraction

The initial step involves the extraction of total lipids from the marine tissue. The Folch or Bligh-Dyer methods are commonly employed.[5]

  • Sample Homogenization: A known weight of the lyophilized and homogenized marine biological sample is used.

  • Solvent Extraction: The sample is extracted with a chloroform:methanol (2:1, v/v) solution. For quantitative analysis, an internal standard, such as a known amount of a non-naturally occurring odd-chain fatty acid (e.g., C19:0 or a deuterated standard), is added prior to extraction.

  • Phase Separation: After vigorous mixing, the mixture is centrifuged to separate the organic (lipid-containing) and aqueous layers. The lower organic phase is collected.

  • Drying: The solvent from the collected organic phase is evaporated under a stream of nitrogen gas to yield the total lipid extract.

2. Fatty Acid Derivatization: Transesterification

To prepare the fatty acids for gas chromatography, they are converted into their more volatile fatty acid methyl esters (FAMEs).

  • Reaction: The lipid extract is treated with a methanolysis reagent, such as methanolic HCl or BF3-methanol.

  • Incubation: The reaction mixture is heated (e.g., at 60-80°C) for a specific duration (e.g., 1-2 hours) to ensure complete conversion of fatty acids to FAMEs.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane or iso-octane. The upper organic layer containing the FAMEs is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated, and the dried FAMEs are reconstituted in a small, precise volume of an appropriate solvent (e.g., hexane) for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of fatty acids.

  • Injection: A small aliquot of the FAMEs solution is injected into the GC-MS system.

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., DB-23, SP-2560) is used to separate the FAMEs based on their chain length, degree of unsaturation, and position of double bonds.

    • Oven Temperature Program: A programmed temperature gradient is applied to the oven to elute the FAMEs sequentially.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • Ionization: As the FAMEs elute from the GC column, they are ionized, typically using electron ionization (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • Identification: The C19:5 FAME can be identified by its retention time relative to known standards and by its characteristic mass spectrum.

    • Quantification: The abundance of the C19:5 FAME is determined by comparing its peak area to that of the internal standard.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Marine Biological Sample Homogenate Homogenized Tissue Sample->Homogenate Extraction Solvent Extraction (Chloroform:Methanol) Homogenate->Extraction Add Internal Standard Centrifugation Phase Separation Extraction->Centrifugation Lipid_Extract Total Lipid Extract Centrifugation->Lipid_Extract Transesterification Transesterification (Methanolic HCl/BF3) Lipid_Extract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Data Data Acquisition & Quantification GC_MS->Data

Caption: Experimental workflow for the analysis of C19:5 PUFA in marine species.

Putative_Metabolic_Pathway cluster_de_novo De Novo Synthesis cluster_desaturation_elongation Desaturation & Elongation Cascade Propionyl_CoA Propionyl-CoA C19_SFA C19:0 (Nonadecanoic Acid) Propionyl_CoA->C19_SFA + Malonyl-CoA repeats Malonyl_CoA Malonyl-CoA C19_1 C19:1 C19_SFA->C19_1 Δ9-desaturase C19_2 C19:2 C19_1->C19_2 Desaturase C19_3 C19:3 C19_2->C19_3 Desaturase C19_4 C19:4 C19_3->C19_4 Desaturase C19_5 C19:5 C19_4->C19_5 Desaturase

Caption: Putative metabolic pathway for C19:5 PUFA biosynthesis in marine organisms.

References

A Comparative Analysis of Odd-Chain vs. Even-Chain Polyunsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of polyunsaturated fatty acids (PUFAs) is a cornerstone of cellular energy production and signaling. While the catabolism of even-chain PUFAs is well-documented, the metabolic fate and physiological implications of odd-chain PUFAs present distinct characteristics of growing interest in the scientific community. This guide provides a detailed comparative analysis of the metabolism of odd-chain versus even-chain PUFAs, supported by quantitative data, experimental methodologies, and pathway visualizations to serve as a valuable resource for researchers and professionals in drug development.

Core Metabolic Differences

The fundamental divergence in the metabolism of odd-chain and even-chain PUFAs arises at the final step of β-oxidation. Even-chain PUFAs are catabolized exclusively to acetyl-CoA, which enters the Krebs cycle for complete oxidation.[1] In contrast, the β-oxidation of odd-chain PUFAs yields multiple molecules of acetyl-CoA and a single terminal molecule of propionyl-CoA.[1][2] This three-carbon propionyl-CoA molecule embarks on a separate metabolic path, ultimately influencing anaplerosis and cellular signaling in ways distinct from even-chain PUFA metabolism.[3][4]

Quantitative Analysis of ATP Yield

The differential metabolic endpoints of odd- and even-chain PUFA oxidation have a direct impact on the net ATP yield. The conversion of propionyl-CoA to succinyl-CoA in odd-chain PUFA metabolism requires the input of one ATP molecule.[5][6] Consequently, for fatty acids of similar carbon length, the catabolism of an odd-chain PUFA yields slightly less ATP compared to its even-chain counterpart.

A study published in 2021 provides formulae for the calculation of ATP yield from the β-oxidation of fatty acids.[7] For even-numbered fatty acids, the ATP yield can be calculated as (7C - 6 - 1.5D) - 2(D-2), where 'C' is the number of carbon atoms and 'D' is the number of double bonds. For odd-numbered fatty acids, the formula is [(7C - 19 - 1.5 D) - 2(D-2)].[7]

The following table provides a comparative summary of the theoretical ATP yield for representative even-chain and odd-chain fatty acids.

Fatty AcidCarbon:Double BondsTypeCalculated Net ATP Yield
Palmitic Acid16:0Even-chain Saturated106
Heptadecanoic Acid17:0Odd-chain Saturated100
Stearic Acid18:0Even-chain Saturated120
Nonadecylic Acid19:0Odd-chain Saturated114

Note: The calculations are based on the principle that each NADH yields 2.5 ATP and each FADH2 yields 1.5 ATP during oxidative phosphorylation.

Metabolic Pathways and Key Enzymes

The metabolic pathways for both odd- and even-chain PUFAs share the initial cycles of β-oxidation. The key distinction lies in the fate of the final three-carbon unit in odd-chain PUFAs.

Even-Chain PUFA Metabolism

The β-oxidation of even-chain PUFAs proceeds through a repeated four-step cycle (oxidation, hydration, oxidation, and thiolysis) until the entire fatty acid chain is converted into two-carbon acetyl-CoA units. These acetyl-CoA molecules then enter the Krebs cycle.

Odd-Chain PUFA Metabolism

The β-oxidation of odd-chain PUFAs follows the same initial steps as even-chain PUFAs. However, the final thiolysis step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2] The propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle, through a three-step enzymatic process:

  • Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase , a biotin-dependent enzyme that requires ATP.[8][9][10][11]

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase .

  • Isomerization: L-methylmalonyl-CoA is rearranged to form succinyl-CoA by methylmalonyl-CoA mutase , an enzyme that requires vitamin B12 (adenosylcobalamin) as a cofactor.[11][12][13][14][15]

The succinyl-CoA produced can then enter the Krebs cycle, contributing to the pool of cycle intermediates in a process known as anaplerosis.[16][17]

Signaling Pathways and Physiological Implications

The unique metabolite of odd-chain PUFA metabolism, propionyl-CoA, and its downstream product, succinyl-CoA, have been implicated in distinct cellular signaling events.

Propionyl-CoA and Succinyl-CoA Signaling

Recent research has highlighted the role of propionyl-CoA and succinyl-CoA as donors for post-translational modifications of proteins, including histones.[18]

  • Propionylation: Propionyl-CoA can serve as a substrate for the propionylation of lysine residues on histones, an epigenetic modification that can influence gene expression.[18]

  • Succinylation: Succinyl-CoA is a key substrate for lysine succinylation, another post-translational modification that can alter the function of enzymes and other proteins involved in metabolism.[19]

These findings suggest a direct link between odd-chain fatty acid metabolism and the regulation of cellular processes through epigenetic and post-translational mechanisms.

Anaplerotic Role

The production of succinyl-CoA from odd-chain PUFAs is an anaplerotic process, meaning it replenishes the intermediates of the Krebs cycle.[3][16][20] This is in contrast to the entry of acetyl-CoA from even-chain PUFAs, which is not anaplerotic as it condenses with oxaloacetate without a net increase in cycle intermediates. The anaplerotic effect of odd-chain PUFA metabolism can be particularly important in tissues with high energy demands and metabolic flux.[20]

Experimental Protocols

The comparative analysis of odd- and even-chain PUFA metabolism relies on a variety of experimental techniques. Below are summarized methodologies for key experiments.

Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the fatty acid composition of a biological sample.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., plasma, cells, tissues) using a biphasic solvent system, typically a mixture of chloroform and methanol.[21]

  • Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids. The fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.[21][22]

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph based on their boiling points and chain lengths. The separated compounds are then ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio for identification.[22][23][24][25]

  • Quantification: Quantification is typically achieved by comparing the peak areas of the identified FAMEs to those of a known concentration of internal standards.[21][23]

In Vitro Fatty Acid β-Oxidation Assay

Objective: To measure the rate of fatty acid oxidation in isolated cells or mitochondria.

Methodology:

  • Cell/Mitochondria Isolation: Primary hepatocytes or other cell types are isolated and cultured.[26][27][28] Alternatively, mitochondria can be isolated from tissues.

  • Incubation with Radiolabeled Fatty Acids: The cells or mitochondria are incubated with a radiolabeled fatty acid substrate, such as 14C-palmitic acid.[26][27]

  • Measurement of Oxidation Products: The rate of β-oxidation is determined by measuring the production of radiolabeled products, such as 14C-CO2 (complete oxidation) or 14C-acid-soluble metabolites (incomplete oxidation).[26][28]

  • Data Normalization: The results are typically normalized to the total protein content of the sample.[27]

Lipidomics Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To perform a comprehensive and quantitative analysis of the lipid species in a biological sample.

Methodology:

  • Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system, such as a mixture of methanol, methyl tert-butyl ether, and water.[29]

  • LC Separation: The extracted lipids are separated using liquid chromatography, often with a reversed-phase column, which separates lipids based on their hydrophobicity.[29][30][31]

  • MS Detection: The separated lipids are ionized, typically using electrospray ionization (ESI), and detected by a high-resolution mass spectrometer.[30][31]

  • Data Analysis: The resulting data is processed to identify and quantify individual lipid species based on their retention times and mass spectra.[30]

Visualizations

Metabolic Pathways

cluster_even Even-Chain PUFA Metabolism cluster_odd Odd-Chain PUFA Metabolism Even-Chain PUFA Even-Chain PUFA Fatty Acyl-CoA (Even) Fatty Acyl-CoA (Even) Even-Chain PUFA->Fatty Acyl-CoA (Even) Activation Beta-Oxidation (Even) Beta-Oxidation (Even) Fatty Acyl-CoA (Even)->Beta-Oxidation (Even) Acetyl-CoA (Even) Acetyl-CoA (Even) Beta-Oxidation (Even)->Acetyl-CoA (Even) n Acetyl-CoA Krebs Cycle (Even) Krebs Cycle (Even) Acetyl-CoA (Even)->Krebs Cycle (Even) Odd-Chain PUFA Odd-Chain PUFA Fatty Acyl-CoA (Odd) Fatty Acyl-CoA (Odd) Odd-Chain PUFA->Fatty Acyl-CoA (Odd) Activation Beta-Oxidation (Odd) Beta-Oxidation (Odd) Fatty Acyl-CoA (Odd)->Beta-Oxidation (Odd) Acetyl-CoA (Odd) Acetyl-CoA (Odd) Beta-Oxidation (Odd)->Acetyl-CoA (Odd) (n-1) Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation (Odd)->Propionyl-CoA Krebs Cycle (Odd) Krebs Cycle (Odd) Acetyl-CoA (Odd)->Krebs Cycle (Odd) D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (Biotin, ATP) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12) Succinyl-CoA->Krebs Cycle (Odd) Anaplerosis

Caption: Comparative metabolic pathways of even- and odd-chain PUFAs.

Experimental Workflow for Fatty Acid Analysis

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: General workflow for GC-MS-based fatty acid profile analysis.

Conclusion

The metabolism of odd-chain PUFAs presents a fascinating deviation from the canonical even-chain pathway, primarily through the production of propionyl-CoA. This distinction leads to a slightly lower ATP yield but introduces a crucial anaplerotic mechanism and opens avenues for novel signaling roles through post-translational modifications. A thorough understanding of these differences, facilitated by robust experimental methodologies, is essential for researchers and drug development professionals exploring the therapeutic potential of targeting fatty acid metabolism in various disease states. The continued investigation into the nuanced roles of odd-chain PUFAs and their metabolites promises to unveil new layers of metabolic regulation and potential therapeutic targets.

References

Unraveling the Biological Significance of Nonadecapentaenoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The identity of "nonadecapentaenoic acid" as a specific fatty acid with established biological significance is not well-documented in publicly available scientific literature. It is possible that this name is uncommon, represents a novel or rare fatty acid, or is a typographical error for a more well-studied fatty acid. This guide, therefore, will focus on a comparative analysis of biologically significant fatty acids that are structurally related or functionally relevant to the potential characteristics of a C19 polyunsaturated fatty acid, providing a framework for evaluating such a compound.

This guide offers a comparative overview of key fatty acids with established biological roles, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their therapeutic potential. We will explore the anti-inflammatory and anti-cancer properties of these molecules, supported by experimental data and detailed methodologies.

Comparative Analysis of Bioactive Fatty Acids

To understand the potential biological significance of a nonadecapentaenoic acid, it is instructive to compare it with well-characterized fatty acids that exhibit significant bioactivity. The following table summarizes key quantitative data on the anti-inflammatory and anti-cancer effects of selected fatty acids.

Fatty AcidAlternative Name(s)ClassAnti-inflammatory ActivityAnti-cancer ActivityKey Molecular Targets
Pentadecanoic Acid C15:0Saturated (Odd-chain)Reduces pro-inflammatory cytokines.[1][2][3]Induces apoptosis in cancer cells; inhibits proliferation.[4][5][6]PPARα/δ, AMPK, HDAC6[7]
Eicosapentaenoic Acid EPAOmega-3 PUFAInhibits production of pro-inflammatory eicosanoids.[8]Suppresses cancer stemness.[9]NF-κB, COX-2[8][10]
Docosahexaenoic Acid DHAOmega-3 PUFAGenerates anti-inflammatory resolvins.[8][11]Induces apoptosis in cancer cells.NF-κB, STAT3[6][10]
Linoleic Acid LAOmega-6 PUFACan have both pro- and anti-inflammatory effects depending on context.[12]Modulates cancer cell growth.PPARs[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of fatty acids.

Cell Viability and Proliferation Assays
  • Objective: To determine the effect of a fatty acid on the viability and growth of cancer cells.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the fatty acid for 24, 48, and 72 hours.

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated.

Anti-inflammatory Activity Assessment in Macrophages
  • Objective: To evaluate the ability of a fatty acid to suppress the inflammatory response in macrophages.

  • Methodology:

    • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

    • Stimulation and Treatment: Cells are pre-treated with the fatty acid for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Western Blot Analysis: The expression levels of key inflammatory proteins like iNOS, COX-2, and phosphorylated NF-κB are determined by Western blotting.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cellular signaling pathways and experimental designs is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation Cell Lines Cell Lines Fatty Acid Treatment Fatty Acid Treatment Cell Lines->Fatty Acid Treatment Viability Assay (MTT) Viability Assay (MTT) Fatty Acid Treatment->Viability Assay (MTT) Assess Cytotoxicity Inflammation Assay (Griess, ELISA) Inflammation Assay (Griess, ELISA) Fatty Acid Treatment->Inflammation Assay (Griess, ELISA) Measure Inflammatory Markers Western Blot Western Blot Fatty Acid Treatment->Western Blot Analyze Protein Expression IC50 Calculation IC50 Calculation Viability Assay (MTT)->IC50 Calculation Cytokine Quantification Cytokine Quantification Inflammation Assay (Griess, ELISA)->Cytokine Quantification Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory Genes MAPK Pathway->Pro-inflammatory Genes Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Fatty Acid Fatty Acid Fatty Acid->NF-κB Pathway Inhibition Fatty Acid->MAPK Pathway Inhibition

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for C19:5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of C19:5, a non-methylene-interrupted polyunsaturated fatty acid. We present a cross-validation framework, supported by experimental protocols and comparative data, to assist in method selection and validation.

Introduction to C19:5 and Analytical Challenges

C19:5, or heneicosapentaenoic acid, is a long-chain fatty acid. Unlike more common polyunsaturated fatty acids (PUFAs), its analysis can be challenging due to its lower abundance and specific structural characteristics. The choice between GC-MS and LC-MS depends on various factors including sample matrix, required sensitivity, desired throughput, and the need for structural elucidation. Cross-validation of these two powerful techniques is crucial to ensure data accuracy, consistency, and reliability across different analytical platforms.

Quantitative Performance Metrics: A Comparative Summary

While direct cross-validation data for C19:5 is not extensively published, we can infer performance from studies on similar long-chain PUFAs. The following table summarizes typical performance characteristics for each method.

ParameterGC-MSLC-MS/MSKey Considerations for C19:5
Limit of Detection (LOD) Low ng/mL to pg/mLLow pg/mL to fg/mLLC-MS/MS generally offers superior sensitivity, which is advantageous for the typically low concentrations of C19:5.
Limit of Quant. (LOQ) Low to mid ng/mLLow to mid pg/mLFor trace-level quantification in complex biological matrices, LC-MS/MS is often the preferred method.
Linearity (R²) Typically >0.99Typically >0.99Both techniques provide excellent linearity over a wide dynamic range when properly optimized.
Precision (%RSD) <15%<15%Both methods can achieve high precision, although this is highly dependent on the sample preparation process.
Accuracy/Recovery (%) 85-115%85-115%The multi-step derivatization required for GC-MS can sometimes be a source of variability and potential loss of analyte.
Sample Throughput Lower (due to derivatization and run time)Higher (direct injection is possible)LC-MS allows for faster sample analysis, making it more suitable for high-throughput screening applications.
Derivatization Mandatory (e.g., FAMEs)Not requiredThe elimination of the derivatization step in LC-MS simplifies the workflow and reduces potential sources of error.

Experimental Protocols

A robust cross-validation study requires meticulous and well-documented experimental procedures. Below are representative protocols for the analysis of C19:5 using both GC-MS and LC-MS.

1. Lipid Extraction (Common to both methods)

A foundational step for analyzing lipids from biological samples is the extraction process. The Folch or Bligh-Dyer methods are commonly employed for this purpose.

  • Homogenization: Homogenize the sample (e.g., plasma, tissue) in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: Add a saline solution to induce phase separation. The lipids will be concentrated in the lower chloroform layer.

  • Isolation: Carefully collect the lower organic layer.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for the subsequent steps.

2. GC-MS Protocol (as Fatty Acid Methyl Esters - FAMEs)

  • Saponification: The extracted lipids are saponified using a basic solution (e.g., 0.5 M NaOH in methanol) at an elevated temperature (e.g., 100°C for 10 minutes) to release the fatty acids from their glycerol backbone.

  • Derivatization (Methylation): The free fatty acids are then converted into their volatile methyl ester derivatives (FAMEs). This is commonly achieved by adding Boron Trifluoride (BF3) in methanol (14%) and heating (e.g., 100°C for 10 minutes).

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for the separation of FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection is often used for trace analysis.

    • Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.

    • MS Detection: Electron Ionization (EI) is standard, with the mass spectrometer operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

3. LC-MS/MS Protocol

  • Sample Preparation: The lipid extract can be directly analyzed, or the fatty acids can be released via saponification if they are in esterified form. The sample is reconstituted in a solvent compatible with the mobile phase.

  • LC Separation:

    • Column: A reverse-phase column (e.g., C18, C30) is used for separation.

    • Mobile Phase: A gradient of two or more solvents is used, such as a mixture of water, acetonitrile, and isopropanol, often with an additive like formic acid or ammonium acetate to improve ionization.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is highly effective for fatty acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion generated after fragmentation, which provides excellent specificity and sensitivity.

Workflow and Logic Visualization

To facilitate understanding, the following diagrams, generated using the DOT language, illustrate the cross-validation workflow and a decision-making model for method selection.

CrossValidationWorkflow cluster_gcms GC-MS Arm cluster_lcms LC-MS/MS Arm start_node Sample Pool (e.g., Plasma, Tissue) Lipid Extraction\n(Folch/Bligh-Dyer) Lipid Extraction (Folch/Bligh-Dyer) start_node->Lipid Extraction\n(Folch/Bligh-Dyer) process_node process_node analytical_node analytical_node decision_node decision_node end_node Validated Method Sample Aliquoting Sample Aliquoting Lipid Extraction\n(Folch/Bligh-Dyer)->Sample Aliquoting Derivatization (FAMEs) Derivatization (FAMEs) Sample Aliquoting->Derivatization (FAMEs) Direct Analysis\n(or Saponification) Direct Analysis (or Saponification) Sample Aliquoting->Direct Analysis\n(or Saponification) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Comparison\n(Bland-Altman, Correlation) Data Comparison (Bland-Altman, Correlation) GC-MS Analysis->Data Comparison\n(Bland-Altman, Correlation) LC-MS/MS Analysis LC-MS/MS Analysis Direct Analysis\n(or Saponification)->LC-MS/MS Analysis LC-MS/MS Analysis->Data Comparison\n(Bland-Altman, Correlation) Data Comparison\n(Bland-Altman, Correlation)->end_node Methods Correlate

Caption: Cross-validation workflow for C19:5 analysis.

MethodSelection start_node Define Analytical Goal decision_node1 High Throughput Required? start_node->decision_node1 decision_node decision_node outcome_node outcome_node info_node info_node decision_node2 Need to Analyze Intact Lipids? decision_node1->decision_node2 No outcome_lcms LC-MS/MS is Preferred Method decision_node1->outcome_lcms Yes decision_node2->outcome_lcms Yes decision_node3 Highest Sensitivity Needed? decision_node2->decision_node3 No (Total FA Profile) info_lcms Advantages: - No derivatization - Higher sensitivity - Faster analysis outcome_lcms->info_lcms decision_node3->outcome_lcms Yes outcome_gcms GC-MS is a Viable Method decision_node3->outcome_gcms No info_gcms Advantages: - Robust, established method - Excellent chromatographic resolution - Extensive compound libraries outcome_gcms->info_gcms

A Comparative Guide to Extraction Methods for Odd-Chain Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise extraction and quantification of odd-chain polyunsaturated fatty acids (OC-PUFAs) are critical for understanding their physiological roles and therapeutic potential. The choice of extraction method profoundly influences the yield, purity, and stability of the final lipid extract. This guide provides an objective comparison of conventional and modern extraction techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate methodology.

Comparative Analysis of Extraction Methods

The extraction of OC-PUFAs from biological matrices is a pivotal step that dictates the quality of downstream analysis. Methodologies range from traditional solvent-based approaches, long considered the gold standard, to innovative "green" technologies that offer enhanced efficiency and a reduced environmental footprint.[1] Conventional methods like the Folch and Bligh-Dyer procedures are renowned for their effectiveness but are often hampered by the use of hazardous solvents and lengthy protocols.[2][3] In contrast, modern techniques such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) present compelling alternatives with benefits like reduced extraction times and solvent consumption.[1][2]

Data Presentation: Performance of Extraction Methods

The following table summarizes and compares various extraction methods for PUFAs, including odd-chain variants, based on their principles, performance metrics, and operational parameters.

MethodPrincipleYield / EfficiencyPurity / SelectivityExtraction TimeSolvents UsedAdvantagesDisadvantages
Folch / Bligh & Dyer Utilizes a chloroform-methanol-water solvent system to partition lipids from other cellular components into a distinct chloroform layer.[2][4]High; considered a gold standard for lipid recovery.[2][4] An acidic Bligh and Dyer method can increase total fatty acid yield by 10-15% and PUFA yield by 30-50% compared to some official methods.[5]High; effectively separates lipids from non-lipid contaminants.[4]1-2 hours, plus solvent evaporation time.[3][6]Chloroform, Methanol, Water.[2] Dichloromethane can be a less toxic substitute for chloroform.[3]Well-established, highly efficient for a broad range of lipids.[2][3]Use of large volumes of hazardous chlorinated solvents, labor-intensive.[2][7]
Soxhlet Extraction Semi-continuous percolation of a solid sample with a heated organic solvent, repeatedly washing the sample to extract lipids.[2][8]High; known for its exhaustive extraction capabilities.[2][9]Moderate; co-extraction of non-lipid components can occur. Less efficient for polar lipids.[5][10]Several hours (e.g., 3-6 hours).[8][11]Hexane, Petroleum Ether, Diethyl Ether.[8][11]High efficiency, suitable for solid samples, automated systems are available.[8][9]Time-consuming, requires large solvent volumes, potential for thermal degradation of PUFAs.[10][11]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid, typically CO₂, as a solvent. By manipulating temperature and pressure, the solvent properties are tuned to selectively extract lipids.[1][12]Good to High. Yield can be comparable to or slightly lower than Soxhlet but with higher quality.[13] Yields from Schizochytrium sp. can reach around 30%.[14]High; highly selective by adjusting density of the supercritical fluid.[12]30-120 minutes.[1]Supercritical CO₂, often with a co-solvent like ethanol.[1]Green technology (non-toxic, non-flammable solvent), mild extraction temperatures preserve PUFAs, high selectivity.[12][13]High initial equipment cost, may require a co-solvent for polar lipids.[1]
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves (>20 kHz) to induce acoustic cavitation, which disrupts cell walls and enhances solvent penetration and mass transfer.[1][15]High; can increase yield by over 10% compared to conventional methods.[1] A 90.5% extraction efficiency was achieved for fish oil compared to Soxhlet.[16]High; can result in improved PUFA content compared to conventional methods.[1][16]15-60 minutes.[1][17]Green solvents (e.g., ethanol) or conventional solvents.[1]Fast, efficient, reduced solvent and energy consumption, improved extraction rates.[1][18]High ultrasonic intensity can potentially degrade bioactive compounds.[17][19]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing a rapid increase in internal pressure that ruptures cell walls and releases lipids.[1][7]High; reported yields of 21.8% from Pangus fish, higher than wet rendering and Soxhlet.[11]Very High; can yield higher PUFA content than Soxhlet.[1] MAE oil from Pangus fish had the highest monounsaturated fatty acid (MUFA) content.[11]5-30 minutes.[1]Green solvents (e.g., ethanol, brine) or conventional solvents.[1]Extremely fast, high efficiency, reduced solvent usage, selective heating.[1][20]Requires microwave-transparent vessels, potential for localized overheating.[1]

Experimental Protocols

Accurate and reproducible data depend on meticulous adherence to established protocols. The following sections detail the methodologies for the key extraction techniques discussed.

Protocol 1: Modified Folch Method

This method is a widely used standard for total lipid extraction from tissues.[3]

Materials:

  • Tissue sample

  • Chloroform/Methanol mixture (2:1, v/v)[3]

  • 0.9% NaCl solution or distilled water[3]

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh the tissue sample and homogenize it with a 20-fold volume of the chloroform/methanol (2:1, v/v) mixture (e.g., 1 g of tissue in 20 mL of solvent).[3]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[3]

  • Separation of Solids: Centrifuge the mixture to pellet the solid residue and recover the liquid phase.[3]

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid extract (e.g., 4 mL of NaCl solution for 20 mL of extract).[3]

  • Phase Separation: Vortex the mixture for a few seconds and then centrifuge at low speed (approx. 2000 rpm) to achieve a clear separation of the two phases.[3]

  • Lipid Recovery: Carefully collect the lower chloroform phase, which contains the lipids, using a pipette.[2][3]

  • Solvent Evaporation: Evaporate the chloroform under vacuum using a rotary evaporator or under a gentle stream of nitrogen to obtain the purified lipid extract.[3]

Protocol 2: Bligh & Dyer Method

This method is a modification of the Folch method, particularly advantageous for samples with high water content.[5][21]

Materials:

  • Biological sample (e.g., cell pellet, wet tissue)

  • Chloroform

  • Methanol

  • Distilled water

  • Centrifuge

  • Vortex mixer

Procedure:

  • Homogenization: For a sample containing 1 mL of water (e.g., 1 g of tissue), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Homogenize to form a single-phase solution.

  • Phase Separation Induction: Add an additional 1.25 mL of chloroform and mix. Then, add 1.25 mL of distilled water and mix again. The final solvent ratio of chloroform:methanol:water (2:2:1.8) will cause the mixture to separate into two phases.

  • Centrifugation: Centrifuge the mixture at a low speed for 1-2 minutes to facilitate phase separation.[21]

  • Lipid Recovery: The lower chloroform layer contains the lipids. Carefully aspirate and collect this bottom layer.[21]

  • Re-extraction (Optional): To maximize recovery, the upper aqueous layer can be re-extracted with an additional volume of chloroform.

  • Solvent Evaporation: Combine the chloroform phases and evaporate the solvent under a nitrogen stream to yield the lipid extract.[21]

Protocol 3: Soxhlet Extraction

A classic method for extracting lipids from solid samples through continuous solvent percolation.[8][9]

Materials:

  • Dried and ground solid sample

  • Cellulose extraction thimble

  • Soxhlet extraction apparatus (flask, extraction chamber, condenser)[8]

  • Heating mantle

  • Organic solvent (e.g., n-hexane or diethyl ether)[8][11]

Procedure:

  • Sample Preparation: Place the dried and ground sample into a cellulose thimble.[8]

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent and a condenser above.[9]

  • Extraction: Heat the solvent in the flask. The solvent vaporizes, travels up to the condenser where it cools and drips down onto the sample in the thimble.[8][9]

  • Siphoning: The extraction chamber fills with the warm solvent, extracting the lipids. Once the chamber is full, the solvent, now containing the dissolved lipids, is siphoned back into the flask.[8][9]

  • Cycles: This cycle of vaporization, condensation, and siphoning is repeated for several hours, ensuring a thorough extraction.[9]

  • Lipid Recovery: After the extraction is complete, the solvent in the flask is evaporated (e.g., using a rotary evaporator) to leave behind the crude lipid extract.[8]

Protocol 4: Supercritical Fluid Extraction (SFE)

A green extraction technique that uses supercritical CO₂ as a tunable solvent.[1][22]

Materials:

  • Dried and ground sample

  • SFE system (pump, extraction vessel, separator)

  • Supercritical CO₂

  • Co-solvent (e.g., ethanol, optional)[1]

Procedure:

  • Sample Loading: The ground sample is packed into the high-pressure extraction vessel.

  • System Pressurization: CO₂ is pumped into the system and brought to a supercritical state by controlling the temperature (e.g., 40-60°C) and pressure (e.g., 300 bar).[13]

  • Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the lipids from the sample matrix. A co-solvent like ethanol can be added to the CO₂ stream to modify its polarity and enhance extraction efficiency.[1]

  • Separation: The CO₂-lipid mixture flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, precipitating the lipid extract.[1]

  • Collection: The lipid extract is collected from the bottom of the separator.

  • Solvent Recycling: The gaseous CO₂ is re-compressed and recycled back into the system.[1]

Protocol 5: Ultrasound-Assisted Extraction (UAE)

This method uses acoustic energy to accelerate the extraction process.[1][17]

Materials:

  • Dried and ground sample

  • Extraction solvent (e.g., ethanol)

  • Ultrasonic bath or probe sonicator[1]

  • Filtration or centrifugation equipment

Procedure:

  • Mixing: Place the prepared sample into an extraction flask and add the chosen solvent.[2]

  • Sonication: Immerse the flask in an ultrasonic bath or place an ultrasonic probe directly into the sample-solvent mixture.[2]

  • Extraction: Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power (e.g., 450 W) for a set duration (e.g., 15-40 minutes).[2][17] The temperature can also be controlled during this process.[2]

  • Separation: After sonication, separate the liquid extract from the solid residue by filtration or centrifugation.[2]

  • Lipid Recovery: Evaporate the solvent from the extract, typically using a rotary evaporator, to obtain the final lipid product.[2]

Protocol 6: Microwave-Assisted Extraction (MAE)

This technique utilizes microwave energy for rapid heating and cell disruption.[1][11]

Materials:

  • Sample

  • Microwave-transparent extraction vessel

  • Extraction solvent

  • Microwave extraction system

Procedure:

  • Mixing: Place the sample and the extraction solvent in a microwave-transparent vessel.

  • Extraction: Seal the vessel and place it in the microwave extractor.[1] Apply microwave energy (e.g., 100 W) for a short duration (e.g., 5-30 minutes).[1][20] The microwave energy rapidly heats the solvent and the moisture within the sample, increasing internal pressure and rupturing cell walls.[1]

  • Cooling: After the extraction cycle, allow the vessel to cool to a safe temperature.

  • Separation: Separate the extract from the solid residue by filtration.

  • Lipid Recovery: Evaporate the solvent to recover the extracted lipids.

Protocol 7: Analysis by GC-MS after Transesterification

After extraction, fatty acids are typically converted to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[23][24]

Materials:

  • Lipid extract

  • Toluene

  • 1% Sulfuric acid in methanol or 14% Boron trifluoride (BF₃) in methanol[23][24]

  • Hexane

  • Saturated sodium bicarbonate solution

  • Internal standard (e.g., C17:0 or C19:0)[23][25]

Procedure:

  • Internal Standard Addition: Add a known amount of an odd-chain fatty acid internal standard (e.g., C19:0) to the lipid extract before transesterification for accurate quantification.[23]

  • Transesterification:

    • Resuspend the dried lipid extract in toluene.[23]

    • Add the methylation reagent (e.g., 1% sulfuric acid in methanol or BF₃/Methanol).[23][24]

    • Heat the mixture at 50-100°C for 1-2 hours to convert fatty acids to their methyl esters (FAMEs).[23][24]

  • Extraction of FAMEs:

    • Stop the reaction by adding a saturated sodium bicarbonate solution.[23]

    • Extract the FAMEs by adding hexane. Vortex the mixture and allow the phases to separate.[23][24]

  • Sample Preparation for GC-MS:

    • Collect the upper hexane layer containing the FAMEs and dry it under a stream of nitrogen.[23]

    • Reconstitute the dried FAMEs in a small volume of hexane for injection into the GC-MS system.[23]

  • GC-MS Analysis:

    • Inject the sample into the GC-MS. The FAMEs are separated based on their chain length and degree of unsaturation on a polar capillary column and subsequently identified and quantified by the mass spectrometer.[23][26]

Visualizing Workflows and Pathways

To further clarify the processes and biological context, the following diagrams illustrate typical experimental workflows and the metabolic significance of odd-chain fatty acids.

G cluster_0 Conventional Solvent Extraction Workflow (Folch/Bligh & Dyer) A 1. Homogenize Sample in Chloroform/Methanol B 2. Add Water/Saline to Induce Phase Separation A->B C 3. Centrifuge to Separate Phases B->C D 4. Collect Lower (Chloroform) Lipid Layer C->D E 5. Evaporate Solvent D->E F Purified Lipid Extract E->F

Conventional Solvent Extraction Workflow.

G cluster_1 Soxhlet Extraction Workflow A 1. Place Dried Sample in Thimble C 3. Solvent Vaporizes, Condenses, and Fills Thimble A->C B 2. Heat Solvent in Flask B->C D 4. Solvent Siphons Back to Flask C->D E 5. Repeat Cycle for Several Hours D->E E->C Repeats F 6. Evaporate Solvent from Flask E->F G Crude Lipid Extract F->G

Soxhlet Extraction Workflow.

G cluster_2 Supercritical Fluid Extraction (SFE) Workflow A 1. Pressurize CO2 to Supercritical State B 2. Pass scCO2 Through Sample Vessel A->B C 3. Depressurize in Separator Vessel B->C D 4. Lipids Precipitate and are Collected C->D E 5. Re-compress and Recycle Gaseous CO2 C->E Recycle F Purified Lipid Extract D->F E->A Recycle

Supercritical Fluid Extraction (SFE) Workflow.

G cluster_3 Assisted Extraction Workflow (UAE/MAE) A 1. Mix Sample with Solvent B 2. Apply Energy (Ultrasound or Microwaves) A->B C 3. Separate Solids (Filter/Centrifuge) B->C D 4. Evaporate Solvent C->D E Lipid Extract D->E G cluster_4 Metabolic Fate of Odd-Chain vs. Even-Chain Fatty Acids OCFA Odd-Chain Fatty Acid BetaOx1 β-Oxidation (Multiple Cycles) OCFA->BetaOx1 ECFA Even-Chain Fatty Acid BetaOx2 β-Oxidation (Multiple Cycles) ECFA->BetaOx2 PropionylCoA Propionyl-CoA BetaOx1->PropionylCoA AcetylCoA1 Acetyl-CoA BetaOx1->AcetylCoA1 AcetylCoA2 Acetyl-CoA BetaOx2->AcetylCoA2 Conversion Carboxylation & Isomerization PropionylCoA->Conversion TCA TCA Cycle AcetylCoA1->TCA AcetylCoA2->TCA SuccinylCoA Succinyl-CoA Conversion->SuccinylCoA SuccinylCoA->TCA Anaplerosis

References

Safety Operating Guide

Proper Disposal of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid is crucial for maintaining a safe and compliant laboratory environment. This polyunsaturated fatty acid (PUFA) requires careful handling, not only during use but also through to its final disposal, to prevent environmental contamination and ensure personnel safety.

Pre-Disposal and Handling

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with similar polyunsaturated fatty acids, it may be sensitive to air and light, so any unused material should be stored under an inert atmosphere and protected from light.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound and its waste is as follows:

  • Segregation: Isolate waste containing this compound from all other laboratory waste streams, especially aqueous waste.[1] This prevents unintended reactions and simplifies the disposal process.

  • Containment:

    • Pure Substance and Concentrated Solutions: Transfer the waste into a dedicated, leak-proof, and clearly labeled container.[1] The label should include the chemical name, concentration, and any solvents used.

    • Small Quantities or Dilute Solutions: For very small amounts, absorption onto an inert material like vermiculite or sand is a viable option. The absorbent material should then be placed in a sealed container for disposal.

  • Waste Storage: Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition, as polyunsaturated fatty acids can be combustible.[2] Follow all institutional and local regulations for hazardous waste storage.

  • Final Disposal:

    • Professional Waste Disposal Service: The primary and recommended method for disposal is through a licensed hazardous waste disposal company. These companies are equipped to handle and process chemical waste in an environmentally responsible manner, often through high-temperature incineration with appropriate emission controls.[1]

    • Never Pour Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[3][4][5] Doing so can lead to the clogging of sewer lines as fats and oils can solidify and accumulate.[3][4][5]

Summary of Disposal Options

Disposal MethodSuitability for this compoundKey Considerations
Licensed Hazardous Waste Disposal Highly Recommended Ensures compliance with regulations and proper handling.
Incineration Recommended (via waste disposal service) Effective for complete destruction, but must be done in a permitted facility.[1]
Landfill Not Recommended for Liquid Waste Small amounts absorbed on inert material may be permissible depending on local regulations.
Sewer/Drain Disposal Strictly Prohibited Can cause plumbing blockages and environmental harm.[3][4][5]
Recycling (as Biodiesel) Potentially Viable (for large quantities) May be an option if the waste stream is pure enough and a suitable recycling facility is available.[1][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Waste Generated (this compound) segregate Segregate from other waste streams start->segregate is_pure Pure or Concentrated? segregate->is_pure pure_container Store in a labeled, leak-proof container is_pure->pure_container Yes is_small Small Quantity? is_pure->is_small No (Dilute) storage Store in designated hazardous waste area pure_container->storage is_small->pure_container No (Large Volume) absorb Absorb on inert material (e.g., vermiculite) is_small->absorb Yes absorb_container Place in a sealed, labeled container absorb->absorb_container absorb_container->storage disposal_service Arrange for pickup by licensed waste disposal service storage->disposal_service end Disposal Complete disposal_service->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Chemical Identifier and Properties
PropertyValue
CAS Number 136156-13-3[1]
Molecular Formula C₁₉H₂₈O₂[1]
Molecular Weight 288.43[1]
Synonym C19:5 Fatty Acid[1]
Description A polyunsaturated fatty acid (PUFA).[2][3]
Storage Store in a freezer, recommended at -20°C.[1][4]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentNotes
Eye and Face Protection Safety glasses with side shields or safety goggles.[5][6]A face shield may be required for splash hazards.[5][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][8]Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coat.Ensure the lab coat is fully buttoned.
Respiratory Protection Not typically required if handled in a well-ventilated area or fume hood.If aerosols may be generated or ventilation is inadequate, use an appropriate respirator.[8]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood when handling open containers or performing procedures that may generate aerosols.

Safe Handling Practices:

  • Always review the Safety Data Sheet (SDS) if available before working with a new chemical. While a specific SDS for this compound was not found, information for similar fatty acids suggests it may cause skin and eye irritation.[9][10]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Wash hands thoroughly after handling.[11]

  • Keep the container tightly closed when not in use.

  • Keep away from heat, sparks, and open flames, as similar compounds can be combustible.[12]

Storage Procedures:

  • Store the compound in a freezer at -20°C as recommended.[4]

  • Store in a tightly sealed, properly labeled container.[11]

  • Segregate from incompatible materials such as strong oxidizing agents.[12][13][14]

Emergency Procedures

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[9][10] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10][12] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9][12]
Ingestion Do NOT induce vomiting.[12] Clean mouth with water and seek immediate medical attention.[10]
Small Spills Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place in a suitable, closed container for disposal.[12]
Large Spills Evacuate the area.[11] Alert others and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Collection:

  • Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

  • The container must be made of a compatible material and have a secure screw cap.[13]

  • Do not overfill waste containers; leave at least one inch of headspace.[13]

Disposal Pathway:

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's certified hazardous waste management program.

  • Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency a 1. Review Safety Information b 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c 3. Work in Fume Hood b->c d 4. Perform Experiment c->d e 5. Securely Close Container d->e g 7. Collect Waste in Labeled Container d->g Generate Waste j Spill Occurs d->j If Spill f 6. Return to Freezer Storage (-20°C) e->f h 8. Store in Satellite Accumulation Area g->h i 9. Arrange for Hazardous Waste Pickup h->i k Follow Spill Cleanup Protocol j->k k->g Collect Spill Waste

Caption: Workflow for the safe handling and disposal of the fatty acid.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid
Reactant of Route 2
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.